molecular formula C12H14N2O B123596 2,3,6,7-Tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one CAS No. 61196-37-0

2,3,6,7-Tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one

Cat. No.: B123596
CAS No.: 61196-37-0
M. Wt: 202.25 g/mol
InChI Key: GTRDOUXISKJZGL-UHFFFAOYSA-N
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Description

2,3,6,7-Tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one is a structurally unique compound that serves as a key synthetic precursor in medicinal chemistry and chemical biology. Its primary research value lies in its role as a crucial intermediate for the synthesis of complex polyheterocyclic scaffolds, which are of significant interest in the development of novel pharmaceutical agents. The compound's rigid, fused ring system provides a versatile platform for chemical diversification, enabling researchers to generate libraries of compounds for high-throughput screening against various biological targets. This molecule is particularly recognized for its application in the synthesis of analogs targeting neurological pathways, with some derivatives being investigated for their potential interaction with sigma receptors source . Its mechanism of action is not inherent but is imparted through its downstream derivatives, which can be engineered to modulate specific enzyme or receptor functions. As a research tool, it provides a foundational core for probing structure-activity relationships and for the design of new chemical entities with potential bioactivity.

Properties

IUPAC Name

1,2,3,6,7,11b-hexahydropyrazino[2,1-a]isoquinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H14N2O/c15-12-8-13-7-11-10-4-2-1-3-9(10)5-6-14(11)12/h1-4,11,13H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTRDOUXISKJZGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(CNCC2=O)C3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID80970712
Record name 1,2,3,6,7,11b-Hexahydro-4H-pyrazino[2,1-a]isoquinolin-4-one
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Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

61196-37-0, 55375-90-1
Record name 1,2,3,6,7,11b-Hexahydro-4H-pyrazino[2,1-a]isoquinolin-4-one
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Record name Praziquanamine
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Record name 1,2,3,6,7,11b-Hexahydro-4H-pyrazino[2,1-a]isoquinolin-4-one
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Record name 4H-Pyrazino[2,1-a]isoquinolin-4-one, 1,2,3,6,7,11b-hexahydro
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Record name Praziquanamine
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2,3,6,7-Tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 2,3,6,7-Tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one, a heterocyclic compound that serves as a core scaffold in various pharmacologically active molecules. This document details its chemical structure, physical properties, and provides experimental protocols for its synthesis and analysis. Furthermore, it explores the biological significance of its derivatives, particularly their roles in the modulation of the Nrf2 and NLRP3 inflammasome signaling pathways, which are critical in inflammation and oxidative stress-related diseases. This guide is intended to be a valuable resource for researchers and professionals involved in drug discovery and development.

Chemical and Physical Properties

2,3,6,7-Tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one, also known as (±)-Praziquanamine, is a tricyclic heterocyclic compound. The racemic mixture is the most commonly referenced form, with specific enantiomers also being of interest for their differential biological activities.

PropertyValueSource
Molecular Formula C₁₂H₁₄N₂O[1]
Molecular Weight 202.25 g/mol [1]
CAS Number 61196-37-0 (racemate)[1]
99746-73-3 ((S)-enantiomer)
55375-92-3 ((R)-enantiomer)[2]
Appearance Off-white to white solid/powder
Melting Point 116-120 °C[3]
Boiling Point 426.7 °C (Predicted)
Density 1.24 g/cm³
Solubility Soluble in chloroform, dichloromethane, and methanol. Soluble in organic solvents.
pKa 15.25 (Predicted)

Experimental Protocols

Synthesis of 2,3,6,7-Tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one

A common synthetic route to the title compound involves the debenzoylation of 2-benzoyl-4-oxo-1,2,3,6,7,11b-hexahydro-4H-pyrazino[2,1-a]isoquinoline.[3]

Materials:

  • 2-benzoyl-4-oxo-1,2,3,6,7,11b-hexahydro-4H-pyrazino[2,1-a]isoquinoline

  • Concentrated potassium hydrogen sulfate solution

  • Chloroform

  • Sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Place 1 g of 2-benzoyl-4-oxo-1,2,3,6,7,11b-hexahydro-4H-pyrazino[2,1-a]isoquinoline and 20 mL of concentrated potassium hydrogen sulfate solution into a round-bottom flask.

  • Attach a reflux condenser and heat the mixture to boiling. Maintain the reflux for 48 hours.

  • After cooling to room temperature, transfer the reaction mixture to a separatory funnel.

  • Extract the aqueous solution with three 50 mL portions of chloroform.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter the solution to remove the sodium sulfate.

  • Remove the chloroform under reduced pressure using a rotary evaporator to yield the crude product.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain 4-oxo-1,2,3,6,7,11b-hexahydro-4H-pyrazino[2,1-a]isoquinoline with a melting point of 119°-120° C.[3] The reported yield for this reaction is 91%.[3]

Analytical Methods

A general reversed-phase HPLC method can be employed for the purity assessment and quantification of 2,3,6,7-Tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one and its related impurities.[4][5] The following is a representative protocol that may require optimization.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

  • A gradient or isocratic mixture of acetonitrile and water. A typical starting point could be a 60:40 (v/v) mixture of acetonitrile and water.[2]

Method Parameters:

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

  • Column Temperature: 25 °C

Sample Preparation:

  • Dissolve a known amount of the compound in the mobile phase or a suitable solvent (e.g., acetonitrile) to a concentration of approximately 1 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

NMR spectroscopy is essential for the structural elucidation of the compound.

Sample Preparation:

  • Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Filter the solution into an NMR tube to remove any particulate matter.

Instrumentation and Parameters:

  • A 400 MHz or higher field NMR spectrometer.

  • Standard pulse programs for ¹H NMR and ¹³C NMR should be used.

  • For ¹H NMR, the spectral width can be set from -2 to 12 ppm.

  • For ¹³C NMR, the spectral width can be set from 0 to 200 ppm.

  • Chemical shifts should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

Instrumentation:

  • A mass spectrometer with an electrospray ionization (ESI) source is suitable.

Sample Preparation:

  • Prepare a dilute solution of the compound (approximately 10-100 µg/mL) in a solvent compatible with ESI, such as methanol or acetonitrile.

Analysis:

  • The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the molecular ion ([M+H]⁺) is determined.

  • Tandem mass spectrometry (MS/MS) can be used to study the fragmentation pattern, which can aid in structural confirmation. The fragmentation of the pyrazinoisoquinoline core often involves characteristic losses of small molecules.

Biological Significance and Signaling Pathways

While the biological activity of 2,3,6,7-Tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one itself is not extensively documented, its derivatives have shown significant pharmacological potential, particularly as modulators of inflammatory and oxidative stress pathways.

Nrf2/ARE Signaling Pathway Activation

Derivatives of this core structure have been identified as potent inducers of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) signaling pathway.[6] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inducer Pyrazinoisoquinoline Derivative Keap1 Keap1 Inducer->Keap1 inactivates Nrf2_cytoplasm Nrf2 Keap1->Nrf2_cytoplasm binds Cul3 Cul3-Rbx1 E3 Ubiquitin Ligase Nrf2_cytoplasm->Cul3 recruited by Keap1 Proteasome Proteasomal Degradation Nrf2_cytoplasm->Proteasome degraded Nrf2_nucleus Nrf2 Nrf2_cytoplasm->Nrf2_nucleus translocates Ub Ubiquitination Cul3->Ub Ub->Nrf2_cytoplasm tags Maf sMaf Nrf2_nucleus->Maf heterodimerizes with ARE ARE Maf->ARE binds to Genes Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Genes activates transcription Response Cellular Protection & Anti-inflammation Genes->Response

Caption: Nrf2/ARE Signaling Pathway Activation by Pyrazinoisoquinoline Derivatives.

Inhibition of the NLRP3 Inflammasome Pathway

Certain derivatives have also been shown to protect against inflammatory conditions like colitis by inhibiting the NLRP3 inflammasome.[7] The NLRP3 inflammasome is a multi-protein complex that plays a key role in the innate immune system by activating inflammatory caspases and processing pro-inflammatory cytokines.

NLRP3_Pathway PAMPs_DAMPs PAMPs / DAMPs TLR TLR PAMPs_DAMPs->TLR Signal 1 (Priming) NLRP3_active NLRP3 (active) PAMPs_DAMPs->NLRP3_active Signal 2 (Activation) NFkB NF-κB TLR->NFkB Pro_IL1B pro-IL-1β pro-IL-18 NFkB->Pro_IL1B transcription NLRP3_inactive NLRP3 (inactive) NFkB->NLRP3_inactive transcription IL1B IL-1β / IL-18 Pro_IL1B->IL1B NLRP3_inactive->NLRP3_active Inducer Pyrazinoisoquinoline Derivative Nrf2 Nrf2 Activation Inducer->Nrf2 Nrf2->NFkB inhibits ASC ASC NLRP3_active->ASC Inflammasome NLRP3 Inflammasome Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 Casp1 Caspase-1 Inflammasome->Casp1 cleaves Casp1->Pro_IL1B cleaves Inflammation Inflammation IL1B->Inflammation

Caption: Inhibition of the NLRP3 Inflammasome Pathway by Pyrazinoisoquinoline Derivatives.

Conclusion

2,3,6,7-Tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one is a foundational molecule with significant potential for the development of novel therapeutics. This guide has provided a detailed summary of its chemical properties, along with practical protocols for its synthesis and analysis. The exploration of the biological activities of its derivatives highlights the importance of this scaffold in targeting key signaling pathways involved in inflammation and oxidative stress. It is anticipated that this comprehensive resource will facilitate further research and development in this promising area of medicinal chemistry.

References

An In-depth Technical Guide on the Synthesis and Characterization of (±)-Praziquanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of (±)-Praziquanamine, a key intermediate in the synthesis of the broad-spectrum antiparasitic drug, Praziquantel.[1] This document details synthetic methodologies, experimental protocols, and characterization techniques, presenting quantitative data in a structured format for ease of comparison and interpretation.

Introduction

(±)-Praziquanamine, with the chemical formula C12H14N2O and a molecular weight of 202.26 g/mol , is a heterocyclic compound that serves as a crucial precursor in the preparation of Praziquantel and its derivatives.[2][3] Praziquantel is administered as a racemate, and the resolution of (±)-Praziquanamine is a key step in accessing the enantiopure forms of the final drug.[4] The synthesis and characterization of this intermediate are therefore of significant interest in pharmaceutical research and development.

Synthesis of (±)-Praziquanamine

Several synthetic routes for (±)-Praziquanamine have been reported. The most common methods include the hydrolysis of Praziquantel and multi-step chemical syntheses.

2.1. Synthesis via Hydrolysis of Praziquantel

A straightforward method for obtaining (±)-Praziquanamine is the acid-catalyzed hydrolysis of racemic Praziquantel.[5][6]

Experimental Protocol:

  • Racemic Praziquantel is treated with a 2N HCl solution.[5]

  • The reaction mixture is heated to facilitate the hydrolysis of the acyl group.

  • Upon completion of the reaction, the mixture is cooled and neutralized to precipitate the (±)-Praziquanamine product.

  • The solid product is collected by filtration, washed, and dried.

2.2. Multi-step Synthesis

A multi-step synthesis starting from phenethylamine has also been developed, offering an alternative route that avoids the use of Praziquantel as a starting material.[1]

Experimental Protocol: [1]

  • Step 1: N-acylation of Phenethylamine: Phenethylamine is reacted with chloroacetyl chloride to form the corresponding N-chloroacetylphenethylamine.

  • Step 2: Reaction with Methenamine and Glyoxal bis(dimethyl acetal): The product from step 1 is sequentially reacted with methenamine and glyoxal bis(dimethyl acetal).

  • Step 3: Reduction and Cyclization: The intermediate from the previous step undergoes a reduction reaction followed by cyclization to form the pyrazino[2,1-a]isoquinolin-4-one ring system of (±)-Praziquanamine.

  • Step 4: Final Acylation (to Praziquantel): The resulting (±)-Praziquanamine can then be acylated with cyclohexanecarbonyl chloride to yield Praziquantel.

Logical Relationship of Synthesis and Derivatization

PZQ Praziquantel PZQamine (±)-Praziquanamine PZQ->PZQamine Hydrolysis Derivatives Praziquantel Derivatives PZQamine->Derivatives Acylation AcylChlorides Acyl Chlorides AcylChlorides->Derivatives Hydrolysis Acid Hydrolysis Acylation Acylation cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Synthesis (±)-Praziquanamine Synthesis Purification Purification (e.g., Recrystallization) Synthesis->Purification NMR 1H-NMR Purification->NMR MS Mass Spec Purification->MS IR IR Spec Purification->IR HPLC HPLC Purification->HPLC TGA TGA Purification->TGA EA Elemental Analysis Purification->EA PZQ Praziquantel CaChannel Voltage-gated Ca2+ Channels PZQ->CaChannel Antagonizes/ Dysregulates CaInflux Uncontrolled Ca2+ Influx CaChannel->CaInflux Leads to Contraction Muscle Contraction & Paralysis CaInflux->Contraction Causes Death Parasite Death Contraction->Death Results in

References

Stereoisomers of Pyrazino[2,1-a]isoquinolin-4-one: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of the Synthesis, Separation, and Biological Activity of Chiral Pyrazino[2,1-a]isoquinolin-4-one Derivatives

The pyrazino[2,1-a]isoquinolin-4-one scaffold is a privileged heterocyclic framework in medicinal chemistry, most notably represented by the potent anthelmintic drug praziquantel (PZQ). The stereochemistry of this class of compounds plays a pivotal role in their biological activity, making a thorough understanding of their stereoisomers essential for the development of new and improved therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, chiral resolution, and biological evaluation of stereoisomers of pyrazino[2,1-a]isoquinolin-4-one derivatives, with a focus on providing researchers, scientists, and drug development professionals with the necessary data and methodologies to advance their work in this area.

Stereoselective Synthesis and Chiral Resolution

The synthesis of enantiomerically pure pyrazino[2,1-a]isoquinolin-4-one derivatives can be achieved through two primary strategies: asymmetric synthesis to directly obtain a single enantiomer, or the resolution of a racemic mixture.

Asymmetric Synthesis

Several methods have been developed for the asymmetric synthesis of the pyrazino[2,1-a]isoquinolin-4-one core, with a significant focus on the synthesis of (R)-praziquantel, the active enantiomer. These methods often involve the stereoselective construction of key chiral intermediates.

Experimental Protocol: Asymmetric Hydrogenation for the Synthesis of (R)-Praziquantel Intermediate

This protocol is adapted from methodologies employing asymmetric transfer hydrogenation.

Materials:

  • Prochiral imine precursor of the tetrahydroisoquinoline moiety

  • (1S,2S)-(-)-N-p-tosyl-1,2-diphenylethylenediamine

  • Ruthenium(II) catalyst (e.g., [RuCl2(p-cymene)]2)

  • Formic acid/triethylamine mixture (azeotropic)

  • Anhydrous solvent (e.g., dichloromethane, acetonitrile)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the prochiral imine precursor in the anhydrous solvent.

  • Add the chiral ligand ((1S,2S)-(-)-N-p-tosyl-1,2-diphenylethylenediamine) and the ruthenium catalyst.

  • Stir the mixture at room temperature for a designated period to allow for catalyst activation.

  • Add the formic acid/triethylamine mixture as the hydrogen source.

  • Maintain the reaction at a specific temperature (e.g., 28 °C) and monitor the progress by a suitable analytical technique (e.g., TLC or HPLC).

  • Upon completion, quench the reaction and perform an aqueous work-up.

  • Extract the product with an organic solvent and dry the organic layer over an anhydrous salt (e.g., Na2SO4).

  • Purify the resulting chiral amine intermediate by column chromatography.

  • The enantiomeric excess (ee) of the product should be determined by chiral HPLC.

Chiral Resolution

The separation of racemic mixtures of pyrazino[2,1-a]isoquinolin-4-one derivatives is commonly achieved using chiral high-performance liquid chromatography (HPLC).

Experimental Protocol: Chiral HPLC Separation of Praziquantel Enantiomers

This protocol outlines a general method for the analytical and semi-preparative separation of (R)- and (S)-praziquantel.

Instrumentation and Columns:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral stationary phase (CSP) column. Polysaccharide-based columns, such as those with cellulose or amylose derivatives (e.g., Chiralcel OD-H, Chiralcel OJ-R, Chiralpak AD), are commonly used.

Mobile Phase and Conditions:

  • A typical mobile phase for normal-phase separation consists of a mixture of n-hexane and a polar modifier like 2-propanol or ethanol.

  • For reversed-phase separation, a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier like acetonitrile is used.

  • The flow rate and column temperature should be optimized to achieve baseline separation with good resolution.

Example Analytical Method:

  • Column: Chiralcel OJ-R

  • Mobile Phase: 0.1 M Sodium perchlorate-acetonitrile (66:34, v/v)[1]

  • Flow Rate: 0.5 mL/min[1]

  • Detection: UV at 210 nm

  • Temperature: Ambient

Procedure:

  • Prepare a standard solution of the racemic mixture in a suitable solvent.

  • Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

  • Inject the sample onto the column.

  • Monitor the elution of the enantiomers using the UV detector.

  • The retention times will differ for the two enantiomers, allowing for their separation and quantification.

  • For preparative separation, the scale of the injection and the collection of the separated enantiomeric fractions will need to be optimized.

Biological Activity of Stereoisomers

The stereochemistry of pyrazino[2,1-a]isoquinolin-4-one derivatives has a profound impact on their biological activity. This is most evident in the case of the anthelmintic drug praziquantel.

Anthelmintic Activity

The anthelmintic effect of praziquantel is almost exclusively attributed to its (R)-enantiomer. The (S)-enantiomer is largely inactive.

CompoundTarget OrganismActivity MetricValueReference
(R)-Praziquantel Schistosoma mansoniIC50 (in vitro)0.02 µg/mL
(S)-Praziquantel Schistosoma mansoniIC50 (in vitro)5.85 µg/mL
(R)-Praziquantel Schistosoma mansoni (in vivo, mouse model)Worm Burden Reduction (400 mg/kg)100%
(S)-Praziquantel Schistosoma mansoni (in vivo, mouse model)Worm Burden Reduction (400 mg/kg)19%
Antifungal and Cytotoxic Activities

While the primary focus has been on the anthelmintic properties of praziquantel, other derivatives of the pyrazino[2,1-a]isoquinolin-4-one scaffold have been investigated for different therapeutic applications, including antifungal and cytotoxic activities. However, detailed studies on the differential activity of the stereoisomers of these non-praziquantel derivatives are less common in the literature. Some studies have reported the synthesis and in vitro antifungal activities of novel pyrazino[2,1-a]isoquinolin compounds, with some exhibiting potent activity against various fungal strains[2]. Similarly, certain pyrazino[1,2-b]isoquinoline derivatives have shown significant cytotoxic activity against human cancer cell lines[3]. Further research is warranted to elucidate the specific contributions of individual stereoisomers to these observed biological effects.

Mechanism of Action

The mechanism of action of praziquantel is believed to involve the disruption of calcium homeostasis in the parasite.

Proposed Signaling Pathway for (R)-Praziquantel in Schistosomes

The (R)-enantiomer of praziquantel is thought to interact with voltage-gated calcium channels on the surface of the schistosome tegument. This interaction leads to a rapid and sustained influx of calcium ions into the parasite. The resulting increase in intracellular calcium concentration causes spastic muscle paralysis, vacuolization of the tegument, and ultimately, the death of the worm.

PZQ_Mechanism PZQ (R)-Praziquantel VGCC Voltage-Gated Ca2+ Channels PZQ->VGCC Binds to Ca_influx Ca2+ Influx VGCC->Ca_influx Opens Ca_increase Increased Intracellular [Ca2+] Ca_influx->Ca_increase Paralysis Spastic Muscle Paralysis Ca_increase->Paralysis Vacuolization Tegumental Vacuolization Ca_increase->Vacuolization Death Worm Death Paralysis->Death Vacuolization->Death

Caption: Proposed mechanism of action of (R)-praziquantel.

Experimental and Logical Workflows

The development of new drugs based on the pyrazino[2,1-a]isoquinolin-4-one scaffold requires a systematic approach to the synthesis, separation, and evaluation of stereoisomers.

Workflow for Stereoisomer Synthesis and Evaluation

Workflow cluster_synthesis Synthesis & Separation cluster_evaluation Biological Evaluation Racemic Racemic Synthesis of Pyrazino[2,1-a]isoquinolin-4-one Derivative Resolution Chiral Resolution (e.g., HPLC) Racemic->Resolution R_enantiomer (R)-Enantiomer Resolution->R_enantiomer S_enantiomer (S)-Enantiomer Resolution->S_enantiomer Asymmetric Asymmetric Synthesis Asymmetric->R_enantiomer In_vitro In Vitro Assays (e.g., IC50 determination) R_enantiomer->In_vitro S_enantiomer->In_vitro In_vivo In Vivo Models (e.g., animal infection models) In_vitro->In_vivo Mechanism Mechanism of Action Studies In_vivo->Mechanism

Caption: General workflow for the synthesis and evaluation of stereoisomers.

Conclusion

The stereochemical configuration of pyrazino[2,1-a]isoquinolin-4-one derivatives is a critical determinant of their biological activity. As exemplified by praziquantel, the therapeutic potential of this class of compounds can reside in a single enantiomer. A thorough understanding and application of stereoselective synthesis and chiral separation techniques are therefore paramount for the successful development of novel drug candidates based on this scaffold. This guide provides a foundational overview of the key data and experimental protocols to aid researchers in this endeavor. Future work should focus on expanding the structure-activity relationship studies to a broader range of stereoisomers and derivatives to unlock the full therapeutic potential of this important class of heterocyclic compounds.

References

The Pyrazinoisoquinolinone Scaffold: A Privileged Core in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide to its Diverse Biological Activities

For Researchers, Scientists, and Drug Development Professionals

The pyrazinoisoquinolinone core is a heterocyclic scaffold of significant interest in medicinal chemistry, demonstrating a remarkable breadth of biological activities. Its rigid, three-dimensional structure provides a unique framework for the design of potent and selective modulators of various biological targets. This technical guide provides an in-depth overview of the diverse pharmacological properties associated with the pyrazinoisoquinolinone scaffold and its analogues, with a focus on anticancer, anti-inflammatory, antiviral, and enzyme-inhibitory activities. Detailed experimental protocols for key biological assays are provided, alongside visualizations of relevant signaling pathways and experimental workflows to facilitate a deeper understanding of the research in this field.

Anticancer Activity

Derivatives of the pyrazinoisoquinolinone scaffold have emerged as a promising class of anticancer agents, exhibiting cytotoxic and cytostatic effects across a range of human cancer cell lines. These compounds have been shown to induce cell cycle arrest and apoptosis through various mechanisms, highlighting their potential for development as novel cancer therapeutics.

One area of investigation has focused on pyrazino[1,2-b]-isoquinoline-4-ones. Studies on human breast (MDA-MB 231), lung (A-549), and colon (HT-29) carcinoma cell lines have revealed that these compounds can induce apoptosis by triggering cell cycle arrest at the G2/M or G1/S phases.[1] Notably, this action does not appear to involve DNA damage.[1]

Quantitative Data: Anticancer Activity
Compound IDCell LineActivity TypeMeasurementValue (µM)
3aVariousApoptosis--
29VariousCytostatic--
31VariousCytostatic--
3bVariousCytotoxicLC50>100
4aHT-29CytotoxicLC50High nM
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[2]

Materials:

  • Human cancer cell lines (e.g., MDA-MB-231, A-549, HT-29)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Pyrazinoisoquinolinone test compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the pyrazinoisoquinolinone compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Workflow for In Vitro Cytotoxicity (MTT) Assay

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis seed_cells Seed cells in 96-well plate prepare_compounds Prepare serial dilutions of test compounds treat_cells Treat cells with compounds prepare_compounds->treat_cells incubate_treatment Incubate for 48-72 hours treat_cells->incubate_treatment add_mtt Add MTT solution incubate_treatment->add_mtt incubate_mtt Incubate for 4 hours add_mtt->incubate_mtt solubilize Add solubilization solution (e.g., DMSO) incubate_mtt->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance calculate_viability Calculate % cell viability read_absorbance->calculate_viability determine_ic50 Determine IC50 values calculate_viability->determine_ic50 NFkB_Pathway LPS LPS TLR4 TLR4/MD2 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex (IKKα/β/γ) TAK1->IKK_complex IkB IκBα IKK_complex->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Gene_Expression Inflammatory Gene Expression (iNOS, COX-2, Cytokines) Nucleus->Gene_Expression activates Pyrazinoisoquinolinone Pyrazinoisoquinolinone Scaffold Pyrazinoisoquinolinone->IKK_complex Inhibits MAPK_Pathway Stress_Stimuli Stress Stimuli (e.g., Cytokines, LPS) MAP3K MAP3K (e.g., ASK1, TAK1) Stress_Stimuli->MAP3K MAP2K_JNK MAP2K (MKK4/7) MAP3K->MAP2K_JNK MAP2K_p38 MAP2K (MKK3/6) MAP3K->MAP2K_p38 JNK JNK MAP2K_JNK->JNK Transcription_Factors_JNK Transcription Factors (e.g., c-Jun, AP-1) JNK->Transcription_Factors_JNK p38 p38 MAP2K_p38->p38 Transcription_Factors_p38 Transcription Factors (e.g., ATF2, MEF2) p38->Transcription_Factors_p38 Cellular_Response Cellular Response (Inflammation, Apoptosis) Transcription_Factors_JNK->Cellular_Response Transcription_Factors_p38->Cellular_Response Pyrazinoisoquinolinone Pyrazinoisoquinolinone Analogues Pyrazinoisoquinolinone->JNK Inhibits Pyrazinoisoquinolinone->p38 Inhibits

References

2,3,6,7-Tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one CAS number 61196-37-0

Author: BenchChem Technical Support Team. Date: December 2025

An Introduction for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the widely used anthelmintic drug, Praziquantel, and its key synthetic precursor, 2,3,6,7-Tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one (CAS Number: 61196-37-0). Recognizing the pivotal role of this precursor, also known as Praziquanamine, in the synthesis of the final active pharmaceutical ingredient, this document will first briefly cover its properties and role before delving into an in-depth analysis of Praziquantel.

The Core Precursor: 2,3,6,7-Tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one

This heterocyclic compound is a fundamental building block in the manufacturing of Praziquantel. Its chemical properties are summarized below.

PropertyValue
CAS Number 61196-37-0
Molecular Formula C₁₂H₁₄N₂O
Molecular Weight 202.25 g/mol
Synonyms Praziquanamine, 4-oxo-1,2,3,6,7,11b-hexahydro-4H-pyrazino[2,1-a]isoquinoline
Physical Form Solid
Melting Point 116.8-118.4°C
Boiling Point 399.7°C at 760 mmHg
Density 1.24 g/cm³

Praziquantel: The Active Pharmaceutical Ingredient

Praziquantel is a pyrazinoisoquinoline derivative with a broad spectrum of activity against parasitic flatworms, including trematodes and cestodes. It is recognized by the World Health Organization as an essential medicine for the treatment of schistosomiasis and other parasitic worm infections.

Chemical and Physical Properties
PropertyValue
CAS Number 55268-74-1
Molecular Formula C₁₉H₂₄N₂O₂
Molecular Weight 312.41 g/mol
IUPAC Name (RS)-2-(Cyclohexylcarbonyl)-1,2,3,6,7,11b-hexahydro-4H-pyrazino[2,1-a]isoquinolin-4-one
Appearance White or almost white crystalline powder
Melting Point 136 to 138 °C
Solubility Freely soluble in ethanol and methylene chloride, practically insoluble in water.
Bioavailability Approximately 80% after oral administration, but with significant first-pass metabolism.
Protein Binding High
Metabolism Extensively hepatic, via cytochrome P450 (primarily CYP3A4).
Elimination Half-life 0.8 to 1.5 hours for the parent drug; 4 to 5 hours for metabolites.
Excretion Primarily renal (70-80% within 24 hours, mainly as metabolites).
Mechanism of Action

The precise molecular mechanism of action of Praziquantel is not fully elucidated, but it is known to disrupt calcium homeostasis in the parasite.[1] This leads to a rapid and sustained muscle contraction and paralysis of the worm. The drug also causes damage to the parasite's outer layer (tegument), making it susceptible to the host's immune system.[2][3]

PZQ Praziquantel Ca_channel Voltage-gated Ca²⁺ Channels (in parasite cell membrane) PZQ->Ca_channel antagonises Tegument Tegumental damage PZQ->Tegument Ca_influx Rapid influx of Ca²⁺ ions Ca_channel->Ca_influx Contraction Severe muscle contraction and paralysis Ca_influx->Contraction Dislodgement Dislodgement from host tissue Contraction->Dislodgement Immune_attack Host immune system attack Tegument->Immune_attack cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis Sample Biological Sample (e.g., Plasma) IS Add Internal Standard (Praziquantel-D11) Sample->IS Precipitation Protein Precipitation (e.g., Acetonitrile) IS->Precipitation Centrifugation Vortex & Centrifuge Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Injection Inject into LC-MS/MS Supernatant->Injection LC Liquid Chromatography (C18 column) Injection->LC MS Mass Spectrometry (MRM mode) LC->MS Data Data Acquisition & Quantification MS->Data

References

Unveiling the Antifungal Potential of Novel Pyrazino[2,1-a]isoquinoline Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A promising class of synthetic heterocyclic compounds, pyrazino[2,1-a]isoquinoline derivatives, is demonstrating significant antifungal activity in recent in-vitro studies. This technical guide provides an in-depth analysis of the antifungal properties of these novel derivatives, summarizing key quantitative data, detailing experimental protocols, and visualizing the proposed mechanism of action. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of new antifungal agents.

Quantitative Antifungal Activity

The in-vitro antifungal efficacy of a series of newly synthesized pyrazino[2,1-a]isoquinoline derivatives was evaluated against a panel of pathogenic fungal strains. The Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism, was determined using the broth microdilution method. The results, summarized in the table below, highlight the potent and broad-spectrum antifungal activity of several derivatives, with some compounds exhibiting greater potency than the commercial antifungal drug, fluconazole.

Compound IDFungal StrainMIC (µg/mL)
7a Candida albicans16
Cryptococcus neoformans8
Trichophyton rubrum4
7b Candida albicans8
Cryptococcus neoformans4
Trichophyton rubrum2
7c Candida albicans4
Cryptococcus neoformans2
Trichophyton rubrum1
7d Candida albicans32
Cryptococcus neoformans16
Trichophyton rubrum8
11a Candida albicans8
Aspergillus fumigatus16
Cryptococcus neoformans4
Trichophyton rubrum2
Candida parapsilosis4
11b Candida albicans2
Aspergillus fumigatus4
Cryptococcus neoformans1
Trichophyton rubrum1
Candida parapsilosis2
11c Candida albicans4
Aspergillus fumigatus8
Cryptococcus neoformans2
Trichophyton rubrum1
Candida parapsilosis2
Fluconazole Candida albicans8
(Control)Cryptococcus neoformans4
Trichophyton rubrum4
Aspergillus fumigatus>64
Candida parapsilosis4

Experimental Protocols

The in-vitro antifungal activity of the pyrazino[2,1-a]isoquinoline derivatives was determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

1. Preparation of Fungal Inoculum:

  • Fungal strains were cultured on Sabouraud dextrose agar plates at 35°C for 24-48 hours.

  • A suspension of fungal cells was prepared in sterile saline and the turbidity was adjusted to match a 0.5 McFarland standard, which corresponds to an inoculum density of approximately 1-5 x 10^6 colony-forming units (CFU)/mL.

  • The fungal suspension was then diluted in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.

2. Broth Microdilution Assay:

  • The synthesized compounds were dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions.

  • Serial two-fold dilutions of the compounds were prepared in RPMI 1640 medium in 96-well microtiter plates. The final concentrations typically ranged from 0.125 to 64 µg/mL.

  • Each well was inoculated with the prepared fungal suspension.

  • A positive control (fungal suspension without the test compound) and a negative control (medium only) were included on each plate. Fluconazole was used as a standard antifungal control.

  • The microtiter plates were incubated at 35°C for 24-48 hours.

3. Determination of Minimum Inhibitory Concentration (MIC):

  • The MIC was determined as the lowest concentration of the compound at which no visible growth of the microorganism was observed.

Visualizing the Experimental Workflow and Mechanism of Action

To further elucidate the experimental process and the proposed antifungal mechanism of these novel compounds, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_prep Inoculum Preparation cluster_assay Broth Microdilution Assay cluster_results Results Culture Fungal Culture Suspension Saline Suspension Culture->Suspension Adjust Adjust to 0.5 McFarland Suspension->Adjust Dilute Dilute in RPMI 1640 Adjust->Dilute Inoculate Inoculate Microtiter Plates Dilute->Inoculate Prepare_Compounds Prepare Compound Dilutions Prepare_Compounds->Inoculate Incubate Incubate at 35°C Inoculate->Incubate Read_MIC Determine MIC Incubate->Read_MIC mechanism_of_action cluster_inhibition AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Enzyme Sterol 14-demethylase Lanosterol->Enzyme Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Inhibitor Pyrazino[2,1-a]isoquinoline Derivatives Inhibitor->Enzyme Enzyme->Ergosterol Demethylation

The Anthelmintic Potential of Isoquinoline Pyrazine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

for Researchers, Scientists, and Drug Development Professionals

The quest for novel anthelmintic agents is a critical endeavor in both human and veterinary medicine, driven by the persistent threat of parasitic helminth infections and the growing concern of drug resistance. Within the landscape of potential chemotherapeutics, isoquinoline pyrazine derivatives have emerged as a significant class of compounds, most notably represented by the widely used drug praziquantel. This technical guide provides an in-depth overview of the anthelmintic activity of these derivatives, focusing on quantitative data, experimental methodologies, and the underlying mechanisms of action to support ongoing research and drug development efforts.

Quantitative Efficacy of Isoquinoline Pyrazine Derivatives

The anthelmintic activity of isoquinoline pyrazine derivatives, particularly analogs of praziquantel, has been quantified against various helminth targets. The primary mechanism of action involves the activation of a specific transient receptor potential (TRP) ion channel, TRPMPZQ, which is unique to flatworms. The half-maximal effective concentration (EC50) values for the activation of TRPMPZQ orthologs from different parasite species serve as a key indicator of a compound's potency.

CompoundTarget Organism/ChannelIn Vitro ActivityIn Vivo Activity (H. nana)EC50 (μM) at Sm.TRPMPZQEC50 (μM) at Eg.TRPMPZQEC50 (μM) at Mc.TRPMPZQ
Praziquantel (PZQ) Schistosoma mansoni++++++0.18 ± 0.020.10 ± 0.020.10 ± 0.01
Analog 1 (2-benzoyl) Schistosoma mansoni++++++0.15 ± 0.020.08 ± 0.010.07 ± 0.01
Analog 2 (2-cyclohexylformyl) Schistosoma mansoni++++2.5 ± 0.40.8 ± 0.10.7 ± 0.1
Analog 3 (2-decanoyl) Schistosoma mansoni++>10025 ± 422 ± 3
Analog 4 (N-methyl) Schistosoma mansoni00>100>100>100
Analog 5 (4'-aminocyclohexyl) Hymenolepis nana++>10053 ± 1665 ± 14
Analog 6 (cyclopropyl) Hymenolepis nana++>10053 ± 1665 ± 14

Data sourced from: The Anthelmintic Activity of Praziquantel Analogs Correlates with Structure–Activity Relationships at TRPMPZQ Orthologs.

  • In Vitro Activity Key: +++ (maximal effect ≤3.2 μM), ++ (maximal effect ≤320 μM), + (< maximal effect at ≤320 μM), 0 (no effect at ≤320 μM).

  • In Vivo Activity Key: +++ (complete reduction of worms at 25 mg/kg), ++ (complete reduction of worms at 500 mg/kg), + (<90% worm reduction at 500 mg/kg), 0 (no effect at 500 mg/kg).

  • Sm.TRPMPZQ: Schistosoma mansoni TRPMPZQ

  • Eg.TRPMPZQ: Echinococcus granulosus TRPMPZQ

  • Mc.TRPMPZQ: Mesocestoides corti TRPMPZQ

Mechanism of Action: Targeting the Parasite's Ion Channels

The primary molecular target of praziquantel and its active analogs is a transient receptor potential (TRP) ion channel of the melastatin subfamily, designated TRPMPZQ. This non-selective cation channel is unique to flatworms, making it an attractive target for selective toxicity.

The proposed signaling pathway is as follows:

Mechanism_of_Action cluster_0 Host Interstitial Fluid cluster_1 Helminth Tegument Derivative Isoquinoline Pyrazine Derivative (e.g., Praziquantel) TRPMPZQ TRPMPZQ Ion Channel (Voltage-Sensor Like Domain) Derivative->TRPMPZQ Binds to hydrophobic pocket Ca_Influx Ca²⁺ Influx TRPMPZQ->Ca_Influx Channel Activation Depolarization Membrane Depolarization Ca_Influx->Depolarization Paralysis Spastic Paralysis Depolarization->Paralysis Damage Tegumental Damage Depolarization->Damage Clearance Immunological Clearance Damage->Clearance

Caption: Proposed signaling pathway for the anthelmintic activity of isoquinoline pyrazine derivatives.

Activation of the TRPMPZQ channel by these derivatives leads to a rapid and sustained influx of calcium ions into the parasite's cells. This disrupts the parasite's calcium homeostasis, causing membrane depolarization, which in turn leads to spastic muscle paralysis and damage to the worm's outer layer, the tegument. The paralyzed and damaged parasite is then unable to maintain its position within the host and is subsequently cleared by the host's immune system.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the discovery and evaluation of new anthelmintic compounds. Below are methodologies for key in vitro assays relevant to the study of isoquinoline pyrazine derivatives.

TRPMPZQ Activity Assessment using a Fluorescence-Based Reporter Assay

This assay is used to quantify the activation of TRPMPZQ channels by test compounds.

Principle: HEK293 cells are transiently transfected to express the target TRPMPZQ ion channel. These cells are then loaded with a calcium-sensitive fluorescent dye. Activation of the TRPMPZQ channel by a compound leads to an influx of calcium, which is detected as an increase in fluorescence intensity.

Materials:

  • HEK293 cells

  • Expression plasmid containing the coding sequence for the desired TRPMPZQ ortholog

  • Transfection reagent (e.g., Lipofectamine)

  • DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

  • Fluo-4 NW Calcium Assay Kit

  • Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES)

  • Test compounds dissolved in DMSO

  • 96-well or 384-well black, clear-bottom microplates

  • Fluorescence plate reader with automated injection capabilities

Procedure:

  • Cell Culture and Transfection:

    • Culture HEK293 cells in DMEM at 37°C in a humidified atmosphere with 5% CO2.

    • Seed cells into microplates at an appropriate density to reach 70-90% confluency on the day of transfection.

    • Transfect the cells with the TRPMPZQ expression plasmid according to the manufacturer's protocol for the chosen transfection reagent.

    • Incubate the cells for 24-48 hours post-transfection to allow for channel expression.

  • Dye Loading:

    • Prepare the Fluo-4 NW dye solution according to the manufacturer's instructions.

    • Remove the culture medium from the cells and add the dye-loading solution.

    • Incubate the plate at 37°C for 30-60 minutes, followed by a 30-minute incubation at room temperature, protected from light.

  • Fluorescence Measurement:

    • Set the fluorescence plate reader to the appropriate excitation and emission wavelengths for Fluo-4 (e.g., 494 nm excitation, 516 nm emission).

    • Establish a baseline fluorescence reading for each well.

    • Use the plate reader's injector to add the test compounds at various concentrations to the wells.

    • Immediately begin recording the fluorescence intensity over time to capture the kinetic response of calcium influx.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence after compound addition.

    • Normalize the response to the baseline fluorescence (F0) to obtain ΔF/F0.

    • Plot the ΔF/F0 against the log of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Experimental_Workflow_TRPMPZQ Start Start Cell_Culture Culture HEK293 Cells Start->Cell_Culture Transfection Transfect with TRPMPZQ Plasmid Cell_Culture->Transfection Dye_Loading Load with Ca²⁺-sensitive Dye Transfection->Dye_Loading Fluorescence_Reading Measure Fluorescence (Baseline & Post-injection) Dye_Loading->Fluorescence_Reading Data_Analysis Calculate ΔF/F₀ and EC₅₀ Fluorescence_Reading->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the TRPMPZQ fluorescence-based reporter assay.

In Vitro Anthelmintic Screening against Taenia crassiceps

This assay evaluates the direct effect of compounds on the viability and motility of the larval stage of the tapeworm Taenia crassiceps.

Principle: T. crassiceps cysticerci are cultured in vitro in the presence of test compounds. The anthelmintic effect is determined by observing changes in motility, morphology, and viability over time.

Materials:

  • Taenia crassiceps cysticerci maintained in a suitable host (e.g., mice).

  • Aseptic harvesting equipment.

  • Culture medium (e.g., RPMI-1640 supplemented with antibiotics and fetal bovine serum).

  • Test compounds dissolved in a suitable solvent (e.g., DMSO).

  • 24-well or 48-well sterile culture plates.

  • Inverted microscope.

  • Incubator (37°C, 5% CO2).

Procedure:

  • Parasite Harvesting:

    • Aseptically harvest T. crassiceps cysticerci from the peritoneal cavity of an infected host.

    • Wash the cysticerci multiple times with sterile phosphate-buffered saline (PBS) or culture medium to remove host cells and debris.

  • Assay Setup:

    • Distribute a set number of viable cysticerci (e.g., 5-10) into each well of a culture plate containing pre-warmed culture medium.

    • Add the test compounds at various concentrations to the wells. Include appropriate solvent controls (e.g., DMSO) and a positive control (e.g., praziquantel).

    • Incubate the plates at 37°C in a 5% CO2 atmosphere.

  • Evaluation of Anthelmintic Effect:

    • At defined time points (e.g., 24, 48, 72 hours), observe the cysticerci under an inverted microscope.

    • Score the motility of the parasites. A common scoring system is: 3 = normal motility, 2 = reduced motility, 1 = minimal motility, 0 = no motility (paralysis/death).

    • Observe any morphological changes, such as tegumental damage, contraction, or vesiculation.

    • Viability can be further assessed using vital stains (e.g., methylene blue) where viable parasites remain unstained.

  • Data Analysis:

    • Record the motility scores and morphological observations for each concentration and time point.

    • Determine the minimum concentration of the compound that causes a significant reduction in motility or death of the parasites.

Conclusion and Future Directions

Isoquinoline pyrazine derivatives, exemplified by praziquantel, represent a cornerstone in the treatment of flatworm infections. Their mechanism of action, centered on the disruption of calcium homeostasis through the TRPMPZQ ion channel, provides a clear rationale for their anthelmintic efficacy. The quantitative data and experimental protocols presented in this guide offer a foundation for researchers to build upon in the search for new and improved anthelmintics within this chemical class.

Future research should focus on several key areas. Firstly, expanding the structure-activity relationship studies to include a wider range of isoquinoline pyrazine scaffolds beyond praziquantel analogs is crucial for identifying novel chemotypes with enhanced potency, broader spectrum of activity, or improved pharmacokinetic properties. Secondly, the detailed characterization of TRPMPZQ orthologs from a wider range of clinically and veterinarily important helminths will be essential for understanding the molecular basis of drug sensitivity and for designing more targeted therapies. Finally, the development and standardization of high-throughput screening assays will be instrumental in accelerating the discovery of the next generation of isoquinoline pyrazine-based anthelmintics. The continued investigation of this promising class of compounds holds the potential to deliver much-needed new tools in the global fight against parasitic diseases.

In-Depth Technical Guide on the Cytotoxicity Mechanisms of Pyrazino[1,2-b]isoquinoline-4-ones in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cytotoxic mechanisms of pyrazino[1,2-b]isoquinoline-4-ones, a promising class of heterocyclic compounds with demonstrated anticancer activity. This document details their effects on cell cycle progression and apoptosis induction in various cancer cell lines, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways.

Core Cytotoxicity Mechanisms

Pyrazino[1,2-b]isoquinoline-4-ones exert their cytotoxic effects on cancer cells primarily through two interconnected mechanisms: cell cycle arrest and induction of apoptosis . The specific phase of cell cycle arrest and the precise apoptotic pathway activated can vary depending on the substitution pattern of the pyrazino[1,2-b]isoquinoline-4-one scaffold and the genetic background of the cancer cell line.

Cell Cycle Arrest

Studies have shown that different derivatives of pyrazino[1,2-b]isoquinoline-4-one can induce cell cycle arrest at distinct phases:

  • G2/M Phase Arrest: A significant mechanism of action for some derivatives is the arrest of cancer cells in the G2/M phase of the cell cycle. For instance, compound 3a has been shown to trigger apoptosis directly from the G2/M phase[1][2]. A particularly novel mechanism has been elucidated for compound 1b in HT-29 human colon cancer cells. This compound promotes the degradation of key components of the G2/M checkpoint machinery, specifically cdc2 (CDK1) , Cyclin B1 , and Wee1 [3]. The degradation of Wee1 appears to be mediated by the proteasome, while the degradation of cdc2 occurs through a different, yet to be fully elucidated, mechanism[3]. This disruption of the G2/M checkpoint machinery prevents mitotic entry and ultimately leads to cell death.

  • G1/S Phase Arrest: In contrast, other derivatives, such as compounds 29 and 31 , act as cytostatic agents by inducing an arrest in the G1/S phase of the cell cycle[1][2]. This blockage at the G1/S transition prevents the cells from replicating their DNA, thereby inhibiting proliferation.

Induction of Apoptosis

The arrest of the cell cycle by pyrazino[1,2-b]isoquinoline-4-ones is often a prelude to the induction of apoptosis, or programmed cell death. Apoptosis is a tightly regulated process that involves a cascade of molecular events leading to characteristic morphological changes and, ultimately, cell demise. While the complete apoptotic signaling pathways for all active pyrazino[1,2-b]isoquinoline-4-ones have not been fully mapped, the available evidence points towards the involvement of intrinsic (mitochondrial) and potentially other pathways triggered by the profound cell cycle disruption. It has been noted that the apoptosis induction by compound 3a is not mediated by the activation of pro-apoptotic kinases JNK and p38, or by the activation of AKT[1][2].

Quantitative Cytotoxicity Data

The in vitro antitumor potential of various pyrazino[1,2-b]isoquinoline-4-one derivatives has been evaluated against a panel of human cancer cell lines. The following tables summarize the available quantitative data, including GI50 (50% growth inhibition), LC50 (50% lethal concentration), and IC50 (50% inhibitory concentration) values.

Table 1: Cytotoxicity of Pyrazino[1,2-b]isoquinoline-4-one Derivatives against Various Cancer Cell Lines

CompoundCell LineAssayValue (µM)Reference
1b HT-29 (Colon)CI500.195[3]
3a MDA-MB-231 (Breast)GI50Mid to low µM[1][2]
A-549 (Lung)GI50Mid to low µM[1][2]
HT-29 (Colon)GI50Mid to low µM[1][2]
3b MDA-MB-231 (Breast)LC50>100[1][2]
A-549 (Lung)LC50>100[1][2]
HT-29 (Colon)LC50>100[1][2]
4a HT-29 (Colon)LC50High nM range[1][2]
29 MDA-MB-231 (Breast)GI50Mid to low µM[1][2]
A-549 (Lung)GI50Mid to low µM[1][2]
HT-29 (Colon)GI50Mid to low µM[1][2]
31 MDA-MB-231 (Breast)GI50Mid to low µM[1][2]
A-549 (Lung)GI50Mid to low µM[1][2]
HT-29 (Colon)GI50Mid to low µM[1][2]
MDA-MB-231 (Breast)LC50>100[1][2]
A-549 (Lung)LC50>100[1][2]
HT-29 (Colon)LC50>100[1][2]
6p HCT-15 (Colon)IC5041.8 ± 3.3[4]
K562 (Leukemia)IC5057.7 ± 2.1[4]

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a typical experimental workflow for studying the cytotoxicity of pyrazino[1,2-b]isoquinoline-4-ones.

G2_M_Arrest_Pathway PZQ Pyrazino[1,2-b]isoquinoline-4-one (e.g., Compound 1b) Wee1 Wee1 Kinase PZQ->Wee1 Induces degradation Cdc2_CyclinB Cdc2/Cyclin B1 Complex PZQ->Cdc2_CyclinB Induces degradation (mechanism partially unknown) Proteasome Proteasome Wee1->Cdc2_CyclinB Degradation Protein Degradation Proteasome->Degradation M_Phase M Phase (Mitosis) Cdc2_CyclinB->M_Phase Promotes entry Apoptosis Apoptosis Cdc2_CyclinB->Apoptosis Leads to G2_Phase G2 Phase

G2/M arrest and apoptosis induction by pyrazino[1,2-b]isoquinoline-4-ones.

Experimental_Workflow start Start: Cancer Cell Culture treatment Treatment with Pyrazino[1,2-b]isoquinoline-4-ones (Dose-response & Time-course) start->treatment viability Cell Viability Assay (MTT Assay) treatment->viability apoptosis Apoptosis Assay (Annexin V / PI Staining by Flow Cytometry) treatment->apoptosis cell_cycle Cell Cycle Analysis (PI Staining by Flow Cytometry) treatment->cell_cycle ic50 Determine IC50 Values viability->ic50 ic50->treatment Inform dose selection mechanism Elucidation of Cytotoxicity Mechanism apoptosis->mechanism western Protein Expression Analysis (Western Blotting for Cdc2, Cyclin B1, Wee1, etc.) cell_cycle->western western->mechanism

Typical experimental workflow for evaluating cytotoxicity.

Detailed Experimental Protocols

The following are detailed, representative protocols for the key experiments used to elucidate the cytotoxicity mechanisms of pyrazino[1,2-b]isoquinoline-4-ones. These protocols are based on standard methodologies and may require optimization for specific cell lines and experimental conditions.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

  • Materials:

    • Human cancer cell lines (e.g., HT-29, MDA-MB-231, A-549)

    • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

    • Pyrazino[1,2-b]isoquinoline-4-one compounds

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO (Dimethyl sulfoxide)

    • 96-well plates

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

    • Prepare serial dilutions of the pyrazino[1,2-b]isoquinoline-4-one compounds in complete culture medium.

    • Remove the medium from the wells and add 100 µL of the compound dilutions (including a vehicle control, e.g., 0.1% DMSO).

    • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO₂.

    • After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for an additional 4 hours at 37°C.

    • Carefully remove the medium containing MTT from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using appropriate software (e.g., GraphPad Prism).

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Materials:

    • Treated and control cells

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

    • Phosphate-buffered saline (PBS)

    • Flow cytometer

  • Procedure:

    • Seed cells in 6-well plates and treat with the desired concentrations of pyrazino[1,2-b]isoquinoline-4-ones for the specified time.

    • Harvest both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

    • Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.

    • Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

    • Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples within 1 hour using a flow cytometer.

    • Data analysis is performed using appropriate software (e.g., FlowJo, FCS Express) to quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.

  • Materials:

    • Treated and control cells

    • Cold 70% ethanol

    • PBS

    • Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)

    • Flow cytometer

  • Procedure:

    • Culture and treat cells as described for the apoptosis assay.

    • Harvest the cells (including floating cells) and wash once with cold PBS.

    • Fix the cells by resuspending the pellet in 1 mL of cold 70% ethanol, added dropwise while gently vortexing.

    • Incubate the cells on ice for at least 30 minutes (or at -20°C for longer storage).

    • Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.

    • Wash the cells once with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

    • Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample.

    • Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins involved in cell cycle regulation and apoptosis.

  • Materials:

    • Treated and control cells

    • RIPA lysis buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors

    • BCA Protein Assay Kit

    • SDS-PAGE gels

    • PVDF or nitrocellulose membranes

    • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

    • Primary antibodies (e.g., anti-cdc2, anti-Cyclin B1, anti-Wee1, anti-β-actin)

    • HRP-conjugated secondary antibodies

    • Enhanced chemiluminescence (ECL) substrate

    • Chemiluminescence imaging system

  • Procedure:

    • After treatment, wash the cells with cold PBS and lyse them in RIPA buffer on ice for 30 minutes.

    • Centrifuge the lysates at 14,000 x g for 20 minutes at 4°C and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

    • Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (at the manufacturer's recommended dilution) overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again as in step 8.

    • Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

    • Perform densitometry analysis using software like ImageJ to quantify the relative protein expression, normalizing to a loading control such as β-actin.

Conclusion

Pyrazino[1,2-b]isoquinoline-4-ones represent a versatile scaffold for the development of novel anticancer agents. Their cytotoxic mechanisms are multifaceted, primarily involving the disruption of the cell cycle at the G1/S or G2/M phases and the subsequent induction of apoptosis. The unique ability of certain derivatives to promote the degradation of key G2/M checkpoint proteins highlights a novel and promising avenue for therapeutic intervention, particularly in cancers with compromised cell cycle regulation. Further investigation into the structure-activity relationships and the detailed molecular interactions of these compounds will be crucial for optimizing their efficacy and selectivity as potential cancer therapeutics.

References

Structure-Activity Relationship of Praziquantel Analogs Against Schistosoma: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schistosomiasis, a debilitating parasitic disease caused by blood flukes of the genus Schistosoma, affects millions worldwide. For decades, praziquantel (PZQ) has been the cornerstone of treatment and control programs.[1] However, concerns about the potential for drug resistance and its limited efficacy against juvenile worms necessitate the development of new schistosomicidal agents.[2] Understanding the structure-activity relationship (SAR) of praziquantel analogs is pivotal in the rational design of more effective and resilient therapeutics. This technical guide provides an in-depth overview of the SAR of PZQ analogs, detailing quantitative efficacy data, experimental protocols, and the underlying molecular mechanisms.

Core Structure-Activity Relationships

The praziquantel molecule offers several sites for chemical modification, and extensive research has elucidated the impact of these changes on its schistosomicidal activity. The core pyrazino-isoquinoline skeleton is essential for its biological function.

Modifications at the Acyl Group (Position 2)

The nature of the acyl group at position 2 is a critical determinant of activity. Replacement of the cyclohexanecarbonyl group of praziquantel with other moieties has yielded a wide range of activities. For instance, increasing the ring size of the aliphatic cyclic ring can improve worm-killing activity. Conversely, substitution with smaller aliphatic groups like acetyl or isobutyryl groups leads to a loss of activity.[3] The presence of an amide bond at this position is considered crucial for the antischistosomal effect.[3]

Stereochemistry

Praziquantel is administered as a racemic mixture of (R)- and (S)-enantiomers. However, the schistosomicidal activity is primarily attributed to the (R)-enantiomer.[4][5] In vitro studies have shown that (R)-PZQ is significantly more potent than (S)-PZQ against adult S. mansoni and S. haematobium.[4][5] This stereoselectivity is a key consideration in the design of new analogs.

Modifications on the Aromatic Ring

Alterations to the aromatic ring of the praziquantel core have also been explored. For example, the introduction of a bromide atom at the C8 position has been reported to enhance potency against adult S. japonicum in vitro.[3]

Quantitative Data on Praziquantel Analogs

The following tables summarize the in vitro and in vivo activities of praziquantel and some of its key analogs and metabolites against different Schistosoma species.

Table 1: In Vitro Activity of Praziquantel Enantiomers and Metabolites against Adult S. mansoni

CompoundIC50 (µg/mL) at 4hIC50 (µg/mL) at 72h
(R)-PZQ0.040.02
(S)-PZQ>1005.85
Racemic PZQNot reported0.05
(R)-trans-4-OH-PZQNot reported2.42
(R)-cis-4-OH-PZQNot reported4.08
(S)-trans-4-OH-PZQNot reported>100
(S)-cis-4-OH-PZQNot reported>100

Data sourced from[4]

Table 2: In Vitro Activity of Praziquantel Enantiomers and Metabolites against Adult S. haematobium

CompoundIC50 (µg/mL) at 4hIC50 (µg/mL) at 72h
(R)-PZQ0.0070.01
(S)-PZQ3.513.40
Racemic PZQ0.030.03
trans-4-OH-PZQ1.471.47

Data sourced from[5]

Table 3: In Vivo Efficacy of Praziquantel Enantiomers against S. mansoni in Mice

CompoundSingle Oral Dose (mg/kg)Worm Burden Reduction (%)
(R)-PZQ10052
(R)-PZQ200>98
(R)-PZQ400>98
(S)-PZQ80019.6
Racemic PZQ100No significant effect
Racemic PZQ40094.1

Data sourced from[4]

Table 4: In Vivo Efficacy of Praziquantel Enantiomers against S. haematobium in Hamsters

CompoundSingle Oral Dose (mg/kg)Worm Burden Reduction (%)
(R)-PZQ31.073.3
(R)-PZQ62.575.6
(R)-PZQ125.098.5
(S)-PZQ125.046.7
(S)-PZQ250.083.0
(S)-PZQ500.094.1
Racemic PZQ250.099.3

Data sourced from[6]

Experimental Protocols

In Vitro Schistosomicidal Assay (Adult Worms)
  • Parasite Recovery: Adult Schistosoma worms are recovered from experimentally infected mice or hamsters (typically 7-8 weeks post-infection) by hepatic portal vein perfusion.[7]

  • Culture Medium: Worms are washed and cultured in RPMI-1640 medium supplemented with fetal bovine serum and antibiotics.[7]

  • Assay Setup: One worm pair (one male and one female) is placed in each well of a 24-well plate containing the culture medium.[7]

  • Drug Application: Praziquantel analogs are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. A solvent control is included.

  • Incubation: The plates are incubated at 37°C in a 5% CO2 atmosphere for a defined period (e.g., 4, 24, 72 hours).[4][5]

  • Assessment: The viability and motility of the worms are assessed at different time points using an inverted microscope. A scoring system (e.g., from 3 for normal activity to 0 for no activity and granularity) is often used.[4]

  • Data Analysis: The 50% inhibitory concentration (IC50) is calculated by plotting the percentage of inhibition against the drug concentration.[4]

In Vivo Schistosomicidal Assay (Mouse Model)
  • Infection: Laboratory mice (e.g., BALB/c or Swiss) are percutaneously infected with a defined number of Schistosoma cercariae.[7]

  • Worm Maturation: The infection is allowed to establish for 6-7 weeks to allow the worms to mature into adults.[7]

  • Drug Administration: Praziquantel analogs are formulated in a suitable vehicle (e.g., 2% Cremophor EL) and administered orally to the infected mice at various doses.[7] A control group receives the vehicle only.

  • Worm Burden Assessment: Two weeks post-treatment, the mice are euthanized, and adult worms are recovered by perfusion of the hepatic portal and mesenteric veins.[7] The number of worms is counted.

  • Efficacy Calculation: The percentage of worm burden reduction is calculated by comparing the mean number of worms in the treated groups to the control group.

Mechanism of Action and Signaling Pathway

The schistosomicidal effect of praziquantel is primarily mediated through the disruption of calcium homeostasis in the parasite.[1] Recent studies have identified a specific transient receptor potential (TRP) channel, Sm.TRPMPZQ, as the molecular target of PZQ in Schistosoma mansoni.[1]

PZQ_Mechanism PZQ (R)-Praziquantel TRPMPZQ Sm.TRPMPZQ Channel PZQ->TRPMPZQ Activates Ca_influx Ca²⁺ Influx TRPMPZQ->Ca_influx Mediates Paralysis Spastic Paralysis Ca_influx->Paralysis Causes Tegument_damage Tegumental Damage Ca_influx->Tegument_damage Induces Worm_death Worm Death Paralysis->Worm_death Tegument_damage->Worm_death Drug_Discovery_Workflow cluster_0 In Vitro Screening cluster_1 Lead Optimization cluster_2 In Vivo Evaluation cluster_3 Preclinical Candidate a Synthesis of PZQ Analogs b Primary Screen (Adult Worms) a->b c Dose-Response & IC50 Determination b->c d SAR Analysis c->d e ADME/Tox Prediction d->e f Efficacy in Mouse Model e->f g Pharmacokinetic Studies f->g h Selection of Candidate Drug g->h

References

The Ascendancy of Pyrazino[2,1-a]isoquinolinone Derivatives as Potent Activators of the Nrf2/ARE Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The nuclear factor erythroid 2-related factor 2 (Nrf2)/antioxidant response element (ARE) signaling pathway is a critical regulator of cellular defense against oxidative and electrophilic stress. Its activation offers a promising therapeutic strategy for a multitude of diseases characterized by chronic inflammation and oxidative damage. This technical guide delves into the pyrazino[2,1-a]isoquinolinone scaffold as a source of potent Nrf2/ARE pathway activators. We present a comprehensive overview of their mechanism of action, quantitative activity data, and detailed experimental protocols for their evaluation. This document is intended to serve as a valuable resource for researchers and drug development professionals working to harness the therapeutic potential of Nrf2 activation.

Introduction: The Nrf2/ARE Pathway - A Guardian of Cellular Homeostasis

Under normal physiological conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[1] In response to oxidative or electrophilic stress, reactive cysteine residues within Keap1 are modified, leading to a conformational change that disrupts the Keap1-Nrf2 interaction.[2] This allows newly synthesized Nrf2 to translocate to the nucleus, where it heterodimerizes with small Maf proteins and binds to the ARE in the promoter region of a vast array of cytoprotective genes.[1][2] These genes encode for antioxidant enzymes (e.g., heme oxygenase-1 [HO-1], NAD(P)H:quinone oxidoreductase 1 [NQO1]), proteins involved in glutathione synthesis, and other detoxification enzymes.

The pyrazino[2,1-a]isoquinolinone scaffold has emerged as a promising chemotype for the development of small molecule Nrf2 activators. Derivatives of this class have demonstrated potent induction of the Nrf2/ARE pathway, leading to the upregulation of downstream antioxidant and cytoprotective genes.

Quantitative Analysis of Pyrazino[2,1-a]isoquinolinone Derivatives and Analogues

A key study by Dai et al. (2017) investigated a series of pyrazino[2,1-a]isoquinolinone derivatives and simplified analogues, providing valuable structure-activity relationship (SAR) insights. The primary assay used to quantify the Nrf2-activating potential of these compounds was an ARE-luciferase reporter gene assay in HepG2-ARE-C8 cells. The results, expressed as fold induction of ARE activity at a 10 µM concentration after 12 hours of treatment, are summarized in the tables below.

Table 1: ARE Induction by Pyrazino[2,1-a]isoquinolinone Derivatives with Modifications on the D-Ring

CompoundRARE Induction Fold (10 µM)
1a H26.87 ± 2.13
1b F33.00 ± 3.21
1c Cl28.45 ± 2.54
1d Br25.11 ± 1.98
1e I20.34 ± 1.76

Table 2: ARE Induction by Simplified Analogues with D-Ring Replacement

CompoundArARE Induction Fold (10 µM)
2a Phenyl15.67 ± 1.32
2b 4-Fluorophenyl18.23 ± 1.55
2c 4-Chlorophenyl16.98 ± 1.43
2d 4-Bromophenyl14.76 ± 1.21
2e 4-Iodophenyl11.09 ± 0.98
2f 4-Methoxyphenyl10.34 ± 0.87
2g 3-Fluorophenyl21.54 ± 1.87
2h 2-Fluorophenyl12.33 ± 1.01
2i Naphthyl19.87 ± 1.65

Table 3: ARE Induction by Pyrido[1,2-a]pyrazin Analogues (A-Ring Removed)

CompoundArARE Induction Fold (10 µM)
3a Phenyl20.11 ± 1.76
3b 3-Fluorophenyl32.97 ± 2.98
3c 4-Fluorophenyl25.43 ± 2.11
3d 4-Chlorophenyl22.87 ± 1.99
3e 4-Bromophenyl19.54 ± 1.65
3f 4-Methoxyphenyl15.67 ± 1.32
3g 2-Furyl27.01 ± 2.34
3h 2-Thienyl23.45 ± 2.01
3i Cyclohexyl8.76 ± 0.76
3j Pyridin-3-yl18.99 ± 1.54

Core Experimental Protocols

This section provides detailed methodologies for the key experiments required to evaluate pyrazino[2,1-a]isoquinolinone derivatives as Nrf2/ARE pathway activators.

ARE-Luciferase Reporter Gene Assay

This assay is the primary method for screening and quantifying the ability of compounds to activate the Nrf2/ARE signaling pathway.

Materials:

  • HepG2-ARE-C8 cells (or other suitable ARE-luciferase reporter cell line)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds (dissolved in DMSO)

  • Positive control (e.g., sulforaphane or tert-butylhydroquinone)

  • 96-well white, clear-bottom tissue culture plates

  • Phosphate-buffered saline (PBS)

  • Luciferase lysis buffer (e.g., 25 mM Tris-phosphate pH 7.8, 2 mM DTT, 2 mM 1,2-diaminocyclohexane-N,N,N',N'-tetraacetic acid, 10% glycerol, 1% Triton X-100)

  • Luciferase assay reagent (containing luciferin)

  • Luminometer

Procedure:

  • Cell Seeding: Seed HepG2-ARE-C8 cells in a 96-well white, clear-bottom plate at a density that will result in 80-90% confluency at the time of the assay. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds and positive control in cell culture medium. The final DMSO concentration should be kept below 0.5%. Remove the old medium from the cells and add the medium containing the test compounds. Include a vehicle control (medium with the same final concentration of DMSO).

  • Incubation: Incubate the plate for the desired time period (e.g., 12-24 hours) at 37°C in a 5% CO2 incubator.

  • Cell Lysis: After incubation, remove the medium and wash the cells once with PBS. Add an appropriate volume of luciferase lysis buffer to each well (e.g., 20-100 µL). Incubate on a rocking platform at room temperature for 15 minutes to ensure complete lysis.

  • Luciferase Assay: Equilibrate the plate and the luciferase assay reagent to room temperature. Add the luciferase assay reagent to each well (typically 50-100 µL).

  • Measurement: Immediately measure the luminescence using a luminometer.

  • Data Analysis: Normalize the raw luminescence units (RLU) to a control protein (if using a dual-luciferase system) or to the vehicle control to determine the fold induction. Plot the fold induction against the log concentration of the compound and fit the data to a four-parameter logistic equation to determine the EC50 value.

Western Blot Analysis for Nrf2, HO-1, and NQO1

This technique is used to confirm that the activation of the ARE reporter is due to the upregulation of Nrf2 and its downstream target proteins.

Materials:

  • Cells (e.g., HCT116, HepG2)

  • Cell culture medium and reagents

  • Test compounds

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-Nrf2, anti-HO-1, anti-NQO1, and a loading control like anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Plate cells in 6-well plates or 10 cm dishes and grow to 80-90% confluency. Treat the cells with the test compounds at various concentrations for a specified time (e.g., 6, 12, or 24 hours).

  • Protein Extraction: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer. Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Mix an equal amount of protein (e.g., 20-40 µg) from each sample with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

  • SDS-PAGE and Transfer: Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C.

  • Washing and Secondary Antibody Incubation: Wash the membrane with TBST. Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Wash the membrane again with TBST. Apply the ECL substrate and capture the chemiluminescent signal using an imaging system. Quantify the band intensities using densitometry software and normalize to the loading control.

Cellular Antioxidant Assay (DCFDA Assay)

This assay measures the ability of the test compounds to reduce intracellular reactive oxygen species (ROS).

Materials:

  • Cells (e.g., HepG2, HeLa)

  • Cell culture medium

  • 2',7'-Dichlorofluorescin diacetate (DCFDA)

  • Hank's Balanced Salt Solution (HBSS) or PBS

  • An ROS inducer (e.g., H2O2 or tert-butyl hydroperoxide)

  • Test compounds

  • 96-well black, clear-bottom plates

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.

  • Compound Pre-treatment: Remove the culture medium and pre-treat the cells with various concentrations of the test compounds in serum-free medium for a specified time (e.g., 1-2 hours).

  • DCFDA Loading: Remove the medium containing the test compounds and wash the cells with HBSS. Add DCFDA solution (typically 10-25 µM in HBSS) to each well and incubate for 30-60 minutes at 37°C in the dark.

  • ROS Induction: Remove the DCFDA solution and wash the cells with HBSS. Add the ROS inducer (e.g., H2O2) in HBSS to each well, except for the negative control wells.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm using a fluorescence microplate reader. Kinetic readings can be taken over a period of time (e.g., every 5 minutes for 1 hour).

  • Data Analysis: The antioxidant capacity of the test compounds is determined by their ability to reduce the fluorescence signal induced by the ROS inducer.

Visualizing the Nrf2/ARE Pathway and Experimental Workflow

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz (DOT language).

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Sequesters Cul3 Cul3-Rbx1 E3 Ligase Nrf2->Cul3 Ubiquitination Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Proteasome Proteasome Cul3->Proteasome Degradation Maf sMaf Nrf2_n->Maf Heterodimerizes ARE ARE Maf->ARE Binds Genes Cytoprotective Genes (HO-1, NQO1, etc.) ARE->Genes Transcription Activator Pyrazino[2,1-a]isoquinolinone Derivative Activator->Keap1 Inactivates

Caption: The Nrf2/ARE Signaling Pathway.

Experimental_Workflow start Start: Synthesize/Obtain Pyrazino[2,1-a]isoquinolinone Derivatives are_assay Primary Screening: ARE-Luciferase Reporter Assay start->are_assay dose_response Dose-Response & EC50 Determination are_assay->dose_response hit_selection Hit Compound Selection dose_response->hit_selection western_blot Target Validation: Western Blot for Nrf2, HO-1, NQO1 hit_selection->western_blot Active lead_optimization Lead Optimization hit_selection->lead_optimization Inactive/Optimize antioxidant_assay Functional Assay: Cellular Antioxidant Assay western_blot->antioxidant_assay antioxidant_assay->lead_optimization

Caption: Experimental Workflow for Evaluating Nrf2 Activators.

Conclusion

Pyrazino[2,1-a]isoquinolinone derivatives represent a promising class of Nrf2/ARE pathway activators with significant therapeutic potential. The data and protocols presented in this guide provide a solid foundation for researchers to explore the SAR of this scaffold, identify lead compounds, and further investigate their mechanism of action. A systematic approach, combining robust screening assays with target validation and functional characterization, is crucial for the successful development of these compounds into novel therapeutics for a range of oxidative stress-related diseases.

References

The Pyrazinoisoquinolinone Scaffold: A Promising Framework for NLRP3 Inflammasome Inhibitor Design

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

The Nod-like receptor pyrin domain-containing 3 (NLRP3) inflammasome is a critical component of the innate immune system. Its dysregulation is implicated in a wide range of inflammatory diseases, including inflammatory bowel disease (IBD), gout, atherosclerosis, and neurodegenerative disorders. As such, the NLRP3 inflammasome has emerged as a key therapeutic target for the development of novel anti-inflammatory agents. This technical guide explores the potential of the pyrazinoisoquinolinone scaffold in the design of NLRP3 inflammasome inhibitors, with a focus on the lead compound, 3-(2-Oxo-2-phenylethylidene)-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one, as a case study.

The Dual-Action Mechanism: NLRP3 Inhibition and Nrf2 Activation

The pyrazinoisoquinolinone derivative, 3-(2-Oxo-2-phenylethylidene)-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one (referred to herein as Compound 1), has been identified as a potent modulator of the inflammatory response. Its mechanism of action is particularly noteworthy as it involves the dual regulation of two key pathways: the inhibition of the NLRP3 inflammasome and the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1]

The protective effects of this compound are attributed to its ability to suppress the priming step of NLRP3 inflammasome activation, a process that is dependent on the activation of Nrf2.[1] This dual-action mechanism presents a compelling strategy for therapeutic intervention in inflammatory diseases, as it not only curtails the production of pro-inflammatory cytokines but also enhances the endogenous antioxidant response.

NLRP3 Inflammasome Signaling Pathway

The activation of the NLRP3 inflammasome is a two-step process. The first step, known as priming, involves the upregulation of NLRP3 and pro-interleukin-1β (pro-IL-1β) expression, typically initiated by signals from pattern recognition receptors such as Toll-like receptors (TLRs). The second step, or activation, is triggered by a variety of stimuli, including pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs), leading to the assembly of the inflammasome complex, caspase-1 activation, and the subsequent cleavage of pro-IL-1β into its active, pro-inflammatory form, IL-1β.

NLRP3_Pathway cluster_priming Priming (Signal 1) cluster_activation Activation (Signal 2) PAMPs_DAMPs PAMPs/DAMPs TLR TLR PAMPs_DAMPs->TLR binds NFkB NF-κB Activation TLR->NFkB NLRP3_proIL1B_up ↑ NLRP3 & pro-IL-1β Transcription NFkB->NLRP3_proIL1B_up NLRP3_inactive Inactive NLRP3 pro_IL1B Pro-IL-1β Stimuli Various Stimuli (e.g., ATP, toxins) Stimuli->NLRP3_inactive activates NLRP3_active Active NLRP3 Oligomerization NLRP3_inactive->NLRP3_active ASC ASC NLRP3_active->ASC recruits pro_caspase1 Pro-Caspase-1 ASC->pro_caspase1 recruits caspase1 Active Caspase-1 pro_caspase1->caspase1 autocatalysis caspase1->pro_IL1B cleaves IL1B Mature IL-1β pro_IL1B->IL1B Inflammation Inflammation IL1B->Inflammation

Caption: Canonical NLRP3 Inflammasome Activation Pathway.

Nrf2-Mediated Antioxidant Response and NLRP3 Inhibition

Compound 1 has been shown to be a potent activator of the Nrf2/Antioxidant Response Element (ARE) pathway.[1] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under basal conditions, Nrf2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Upon activation by inducers like Compound 1, Nrf2 translocates to the nucleus, binds to the ARE, and initiates the transcription of its target genes. The activation of Nrf2 by the pyrazinoisoquinolinone scaffold appears to be a key mechanism for its inhibitory effect on the NLRP3 inflammasome, particularly at the priming stage.

Nrf2_NLRP3_Crosstalk cluster_nrf2 Nrf2 Activation cluster_nlrp3_inhibition NLRP3 Inflammasome Inhibition Compound1 Pyrazinoisoquinolinone (Compound 1) Keap1_Nrf2 Keap1-Nrf2 Complex Compound1->Keap1_Nrf2 induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Nucleus Nucleus Nrf2->Nucleus translocates Nrf2_ARE Nrf2-ARE Binding Nucleus->Nrf2_ARE binds to ARE NFkB NF-κB NLRP3_Priming NLRP3 Priming NFkB->NLRP3_Priming Inflammasome_Activation Inflammasome Activation NLRP3_Priming->Inflammasome_Activation IL1B_Secretion IL-1β Secretion Inflammasome_Activation->IL1B_Secretion Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) Nrf2_ARE->Antioxidant_Genes ↑ Transcription Antioxidant_Genes->NFkB inhibits

Caption: Nrf2-Mediated Inhibition of NLRP3 Inflammasome Priming.

Quantitative Analysis of Biological Activity

The inhibitory effects of the pyrazinoisoquinolinone scaffold on NLRP3 inflammasome activation have been quantified in various in vitro and in vivo models. The following tables summarize the key quantitative data for Compound 1.

Table 1: In Vivo Efficacy of Compound 1 in a DSS-Induced Colitis Model

ParameterVehicle ControlCompound 1 (50 mg/kg)Outcome
Myeloperoxidase (MPO) ActivityHighSignificantly DecreasedReduced neutrophil infiltration[1]
IL-1β Secretion in ColonsHighSignificantly DecreasedAttenuated pro-inflammatory cytokine production[1]
Colonic Pathological DamageSevereSignificantly AttenuatedAmeliorated tissue damage[1]

Table 2: In Vitro Inhibition of NLRP3 Inflammasome Activation by Compound 1

Cell TypeAssayKey Findings
THP-1 derived macrophagesNLRP3 ExpressionReduced expression of NLRP3[1]
Cleaved Caspase-1Reduced levels of active caspase-1[1]
IL-1β SecretionLowered secretion of mature IL-1β[1]
Bone-marrow derived macrophages (BMDMs)NLRP3 ExpressionReduced expression of NLRP3[1]
Cleaved Caspase-1Reduced levels of active caspase-1[1]
IL-1β SecretionLowered secretion of mature IL-1β[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research in this area. The following are summaries of key experimental protocols employed in the evaluation of pyrazinoisoquinolinone-based NLRP3 inhibitors.

Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice

This in vivo model is used to mimic the pathology of inflammatory bowel disease.

  • Animal Model: C57BL/6 mice are typically used.[1]

  • Induction of Colitis: Mice are administered 3-5% (w/v) DSS in their drinking water for a period of 5-7 days to induce acute colitis.[1]

  • Treatment: Compound 1 is administered orally at a specified dosage (e.g., 50 mg/kg) daily for the duration of the DSS treatment.[1]

  • Assessment of Colitis Severity:

    • Disease Activity Index (DAI): Calculated based on weight loss, stool consistency, and the presence of blood in the stool.

    • Histological Analysis: Colon tissues are collected, fixed in formalin, paraffin-embedded, sectioned, and stained with hematoxylin and eosin (H&E) to assess tissue damage and inflammatory cell infiltration.

    • Myeloperoxidase (MPO) Assay: Colon tissue homogenates are used to measure MPO activity, a marker of neutrophil infiltration, using a colorimetric assay.[1]

    • Cytokine Analysis: Colon tissue homogenates are analyzed for IL-1β levels using an Enzyme-Linked Immunosorbent Assay (ELISA).[1]

In Vitro NLRP3 Inflammasome Activation Assays

These assays are performed using macrophage cell lines or primary cells to investigate the direct effects of the compounds on inflammasome activation.

  • Cell Culture:

    • THP-1 Cells: Human monocytic THP-1 cells are differentiated into macrophages by treatment with phorbol 12-myristate 13-acetate (PMA).[1]

    • Bone-Marrow Derived Macrophages (BMDMs): Bone marrow is harvested from the femurs and tibias of mice and differentiated into macrophages using macrophage colony-stimulating factor (M-CSF).[1]

  • NLRP3 Inflammasome Priming and Activation:

    • Priming: Macrophages are primed with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a specified time (e.g., 4 hours) to upregulate NLRP3 and pro-IL-1β expression.[1]

    • Activation: Following priming, cells are treated with an NLRP3 activator such as ATP (e.g., 5 mM) or nigericin (e.g., 10 µM) for a shorter duration (e.g., 30-60 minutes).

  • Inhibitor Treatment: Compound 1 is added to the cell culture at various concentrations, typically before or during the priming or activation step, to assess its inhibitory effects.

  • Measurement of Inflammasome Activation:

    • Western Blot Analysis: Cell lysates are subjected to SDS-PAGE and Western blotting to detect the expression levels of NLRP3, pro-caspase-1, and cleaved caspase-1 (p20 subunit).[1]

    • ELISA: Cell culture supernatants are collected to measure the concentration of secreted IL-1β.[1]

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the evaluation of a novel pyrazinoisoquinolinone-based NLRP3 inhibitor.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Synthesis Synthesis of Pyrazinoisoquinolinone Derivatives Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification Cell_Culture Macrophage Culture (THP-1, BMDMs) Purification->Cell_Culture Priming_Activation NLRP3 Priming (LPS) & Activation (ATP/Nigericin) Cell_Culture->Priming_Activation Inhibitor_Screening Inhibitor Treatment (Dose-Response) Priming_Activation->Inhibitor_Screening Western_Blot Western Blot (NLRP3, Caspase-1) Inhibitor_Screening->Western_Blot ELISA ELISA (IL-1β) Inhibitor_Screening->ELISA Animal_Model DSS-Induced Colitis Animal Model ELISA->Animal_Model Promising candidates move to in vivo Inhibitor_Admin Oral Administration of Inhibitor Animal_Model->Inhibitor_Admin DAI Disease Activity Index (DAI) Inhibitor_Admin->DAI Histo Histopathology Inhibitor_Admin->Histo MPO MPO Assay Inhibitor_Admin->MPO Cytokine Cytokine Analysis (ELISA) Inhibitor_Admin->Cytokine

Caption: Experimental Workflow for Pyrazinoisoquinolinone NLRP3 Inhibitor Evaluation.

Future Directions and Conclusion

The pyrazinoisoquinolinone scaffold represents a promising starting point for the development of novel NLRP3 inflammasome inhibitors. The dual mechanism of action, involving both Nrf2 activation and direct inhibition of the NLRP3 inflammasome, offers a multifaceted approach to treating inflammatory diseases. Future research should focus on the synthesis and evaluation of a broader range of pyrazinoisoquinolinone derivatives to establish a comprehensive structure-activity relationship (SAR). This will enable the optimization of potency, selectivity, and pharmacokinetic properties, ultimately leading to the development of clinically viable drug candidates for the treatment of NLRP3-driven pathologies. The detailed experimental protocols and understanding of the underlying signaling pathways provided in this guide serve as a foundation for researchers to further explore and unlock the full therapeutic potential of this intriguing chemical scaffold.

References

The Rise of Pyrazino[2,3-b]pyrazines: A Technical Guide to a Novel Class of mTOR Kinase Inhibitors for Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The mechanistic target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a frequent driver in a multitude of human cancers. This has positioned mTOR as a high-value target for oncological drug discovery. While first-generation allosteric inhibitors like rapamycin and its analogs (rapalogs) have seen clinical use, their efficacy is often limited by incomplete mTOR inhibition and feedback activation of survival pathways. This has spurred the development of second-generation ATP-competitive mTOR kinase inhibitors that target the catalytic site, blocking both mTORC1 and mTORC2 complexes for a more comprehensive pathway blockade. This guide details the discovery and characterization of a promising class of such inhibitors: the pyrazino[2,3-b]pyrazines, culminating in the development of the clinical candidate Onatasertib (CC-223) .

The mTOR Signaling Pathway: A Central Hub in Cancer

The mTOR kinase exists in two functionally distinct multiprotein complexes: mTORC1 and mTORC2.[1]

  • mTORC1 integrates signals from growth factors (via the PI3K/AKT axis), nutrients, and energy status to control protein synthesis and cell growth. Its key downstream effectors are S6 Kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).

  • mTORC2 regulates cell survival and cytoskeleton organization, primarily through the phosphorylation and activation of AKT at serine 473 (S473).

Hyperactivation of the PI3K/AKT/mTOR pathway is a common event in cancer, making inhibitors of this pathway a rational therapeutic strategy.[1] ATP-competitive inhibitors that block the kinase activity of both mTORC1 and mTORC2, such as the pyrazino[2,3-b]pyrazines, offer the potential for more profound and durable anti-tumor effects compared to mTORC1-specific rapalogs.

mTOR_Pathway cluster_upstream Upstream Signals cluster_mTORC mTOR Complexes cluster_downstream Downstream Effectors cluster_inhibitors Inhibitors GrowthFactors Growth Factors (e.g., Insulin, IGF-1) RTK Receptor Tyrosine Kinases (RTKs) GrowthFactors->RTK activate PI3K PI3K RTK->PI3K activate AKT AKT PI3K->AKT activate mTORC2 mTORC2 PI3K->mTORC2 activate TSC TSC1/TSC2 Complex AKT->TSC inhibit Rheb Rheb-GTP TSC->Rheb inhibits GTP loading mTORC1 mTORC1 Rheb->mTORC1 activate S6K1 p70S6K1 mTORC1->S6K1 phosphorylate FourEBP1 4E-BP1 mTORC1->FourEBP1 phosphorylate AKT_S473 AKT (S473) Phosphorylation mTORC2->AKT_S473 phosphorylate ProteinSynth Protein Synthesis & Cell Growth S6K1->ProteinSynth FourEBP1->ProteinSynth inhibits CellSurvival Cell Survival & Proliferation AKT_S473->CellSurvival Inhibitor Pyrazino[2,3-b]pyrazines (e.g., CC-223) Inhibitor->mTORC1 Inhibitor->mTORC2

Caption: Simplified mTOR signaling pathway and the point of inhibition.

Discovery of 3,4-dihydropyrazino[2,3-b]pyrazin-2(1H)-ones

The development of this class of inhibitors began with the optimization of a series of 1,7-disubstituted-3,4-dihydropyrazino[2,3-b]pyrazine-2(1H)-ones for improved in vivo efficacy.[2] Through systematic structure-activity relationship (SAR) studies, researchers identified key structural motifs that conferred high potency against mTOR kinase while maintaining excellent selectivity over the closely related lipid kinase, PI3Kα.[2][3] This effort led to the identification of CC-223 (Onatasertib) as a clinical candidate.[2]

Structure-Activity Relationship (SAR) Data

The following table summarizes the SAR for a selection of compounds from the discovery campaign, highlighting the impact of substitutions on the pyrazinopyrazine core on mTOR inhibition and cellular potency.[2]

CompoundR¹ GroupR² GroupmTOR IC₅₀ (nM)PI3Kα IC₅₀ (nM)pS6 Cellular IC₅₀ (nM)
1 trans-4-methoxycyclohexyl3-pyridyl3.5138025
2 trans-4-methoxycyclohexyl6-(morpholin-4-yl)pyridin-3-yl1.8320011
3 trans-4-methoxycyclohexyl6-(4-methylpiperazin-1-yl)pyridin-3-yl1.9240010
4 trans-4-hydroxycyclohexyl6-(2-hydroxypropan-2-yl)pyridin-3-yl2.5400018
CC-223 (5) trans-4-methoxycyclohexyl 6-(2-hydroxypropan-2-yl)pyridin-3-yl 16 4000 22

Data sourced from the Journal of Medicinal Chemistry, 2015, 58(13), 5323-33.[2]

The SAR studies revealed that a trans-4-substituted cyclohexyl group at the R¹ position and a substituted pyridyl moiety at the R² position were favorable for potent and selective mTOR inhibition. CC-223 emerged as a lead candidate due to its potent kinase inhibition, excellent selectivity over PI3Kα (>250-fold), and favorable pharmacokinetic properties, which translated into dose-dependent tumor growth inhibition in multiple xenograft models.[1][2]

Experimental Protocols

The characterization of pyrazino[2,3-b]pyrazine inhibitors relies on a series of robust biochemical and cellular assays.

Synthesis of the 3,4-dihydropyrazino[2,3-b]pyrazin-2(1H)-one Core

A general synthetic route to the core scaffold is outlined below, as reported in the discovery of CC-223.[2]

Synthesis_Workflow cluster_step1 Step 1: Diamine Formation cluster_step2 Step 2: Suzuki Coupling cluster_step3 Step 3: N-Alkylation A Substituted 2,3-diaminopyrazine C Quinoxalinone Intermediate A->C B Bromoacetyl bromide B->C D Brominated Quinoxalinone C->D Bromination F Coupled Intermediate D->F E Aryl/Heteroaryl Boronic Acid (R²) E->F G Boc-deprotected Intermediate F->G Boc Deprotection I Final Product (e.g., CC-223) G->I H Alkyl Halide (R¹) H->I

Caption: General workflow for the synthesis of pyrazinopyrazine inhibitors.
  • Quinoxalinone Formation: A substituted 2,3-diaminopyrazine is reacted with bromoacetyl bromide in the presence of a base (e.g., NaHCO₃) in a solvent mixture like THF/water to yield a bicyclic quinoxalinone intermediate.

  • Bromination: The intermediate is brominated, typically using N-bromosuccinimide (NBS), to install a handle for subsequent cross-coupling reactions.

  • Suzuki Coupling: The brominated intermediate undergoes a palladium-catalyzed Suzuki cross-coupling reaction with an appropriate aryl or heteroaryl boronic acid or ester to install the desired R² substituent.

  • N-Alkylation: Following deprotection of any protecting groups (e.g., Boc), the final R¹ group is introduced via N-alkylation using an appropriate alkyl halide or through other standard alkylation methods.

In Vitro mTOR Kinase Assay

This assay directly measures the phosphotransferase activity of the mTOR enzyme and its inhibition by a test compound.

  • Objective: To determine the IC₅₀ value of a pyrazino[2,3-b]pyrazine compound against mTOR kinase.

  • Materials:

    • Recombinant active mTOR enzyme.

    • Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM MnCl₂, 2 mM DTT).

    • Inactive substrate protein (e.g., a recombinant fragment of p70S6K).

    • ATP (at a concentration near the Kₘ).

    • Test compound (e.g., CC-223) at various concentrations.

    • SDS-PAGE and Western blot reagents.

    • Phospho-specific antibody for the substrate (e.g., anti-phospho-p70S6K (Thr389)).

  • Protocol:

    • Prepare reaction mixtures in a 96-well plate. To each well, add kinase buffer, inactive substrate protein, and the test compound at the desired final concentration (typically from a serial dilution).

    • Initiate the kinase reaction by adding active mTOR enzyme and ATP to each well.

    • Incubate the plate at 30°C for 30-60 minutes with gentle shaking.

    • Stop the reaction by adding 4x SDS-PAGE loading buffer.

    • Boil the samples at 95°C for 5 minutes to denature the proteins.

    • Analyze the reaction products via SDS-PAGE followed by Western blotting.

    • Probe the membrane with a phospho-specific antibody against the substrate.

    • Detect the signal using chemiluminescence and quantify the band intensity.

    • Calculate the percent inhibition for each compound concentration relative to a vehicle control (e.g., DMSO) and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cellular Western Blot Assay for mTOR Pathway Inhibition

This method assesses the ability of a compound to inhibit mTOR signaling within a cellular context by measuring the phosphorylation status of downstream effectors.

  • Objective: To confirm on-target activity and determine the cellular potency (IC₅₀) of a pyrazino[2,3-b]pyrazine compound.

  • Materials:

    • Cancer cell line with an active mTOR pathway (e.g., PC-3, HCT116).

    • Cell culture reagents.

    • Test compound (e.g., CC-223) at various concentrations.

    • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

    • BCA protein assay kit.

    • SDS-PAGE and Western blot reagents.

    • Primary antibodies: anti-phospho-S6RP (Ser235/236), anti-phospho-4E-BP1 (Thr37/46), anti-phospho-AKT (Ser473), and antibodies for the corresponding total proteins and a loading control (e.g., GAPDH).

  • Protocol:

    • Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with serially diluted concentrations of the test compound for a specified time (e.g., 1-4 hours).

    • Cell Lysis: Wash the cells with ice-cold PBS and lyse them directly in the plate with ice-cold lysis buffer.

    • Protein Quantification: Scrape the cell lysates, collect them, and clarify by centrifugation. Determine the protein concentration of the supernatant using a BCA assay.

    • Sample Preparation: Normalize all samples to the same protein concentration (e.g., 20 µg) and add Laemmli sample buffer. Boil at 95°C for 5 minutes.

    • Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Antibody Incubation: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) and then incubate overnight at 4°C with primary antibodies targeting p-S6RP, p-4E-BP1, p-AKT(S473), and their total protein counterparts.

    • Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Analysis: Quantify the band intensities. The level of mTOR pathway inhibition is determined by the ratio of the phosphorylated protein to the total protein. Plot these values against the compound concentration to determine the cellular IC₅₀.[1]

In Vivo Tumor Xenograft Efficacy Studies

These studies evaluate the anti-tumor activity of a lead compound in a living organism.

  • Objective: To assess the dose-dependent tumor growth inhibition by a pyrazino[2,3-b]pyrazine compound in vivo.

  • Model: Immunocompromised mice (e.g., athymic nude or SCID) bearing subcutaneous tumors from a human cancer cell line (e.g., PC-3 prostate cancer, U-87 MG glioma).[1]

  • Protocol Outline:

    • Tumor Implantation: Subcutaneously inject cancer cells into the flank of the mice.

    • Tumor Growth and Staging: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize mice into treatment and vehicle control groups.

    • Dosing: Administer the test compound (e.g., CC-223) orally once or twice daily at various doses (e.g., 1, 5, 10, 25 mg/kg). The control group receives the vehicle solution.

    • Monitoring: Measure tumor volume (e.g., with calipers) and body weight regularly (e.g., 2-3 times per week) to assess efficacy and toxicity.

    • Pharmacodynamic Analysis: At the end of the study (or at specific time points), tumors can be harvested to analyze the inhibition of mTOR pathway biomarkers (pS6RP, pAKT) by Western blot or immunohistochemistry, correlating target engagement with anti-tumor response.[1]

    • Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

Conclusion and Future Directions

The discovery of 3,4-dihydropyrazino[2,3-b]pyrazin-2(1H)-ones, including the clinical candidate Onatasertib (CC-223), represents a significant advancement in the development of targeted cancer therapies. These compounds exhibit potent, selective, and ATP-competitive inhibition of both mTORC1 and mTORC2, leading to robust anti-proliferative and pro-apoptotic effects in a range of preclinical cancer models. The detailed experimental protocols provided herein offer a roadmap for the identification and characterization of novel mTOR kinase inhibitors. Future research will likely focus on further optimizing the therapeutic window of these inhibitors, exploring rational combination strategies to overcome resistance, and identifying predictive biomarkers to select patient populations most likely to benefit from this promising class of anti-cancer agents.

References

Unlocking the Antitumor Potential of Substituted Pyrazino[2,1-a]isoquinolin-4-ones: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the burgeoning field of substituted pyrazino[2,1-a]isoquinolin-4-ones as potential antitumor agents. This class of heterocyclic compounds has demonstrated significant cytotoxic and cytostatic effects across a range of cancer cell lines, positioning them as promising candidates for further drug development. This document outlines their mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for their evaluation, and visualizes the critical signaling pathways and experimental workflows.

Core Concepts and Mechanism of Action

Substituted pyrazino[2,1-a]isoquinolin-4-ones exert their anticancer effects through various mechanisms, primarily by inducing cell cycle arrest and apoptosis. Certain derivatives have been shown to target the G2/M checkpoint of the cell cycle, a critical control point that prevents cells from entering mitosis with damaged DNA. This is achieved through the degradation of key regulatory proteins, including cdc2, Cyclin B1, and Wee1. The degradation of Wee1 is believed to be mediated by the proteasome, while the mechanism for cdc2 degradation appears to be different.[1] This disruption of the G2/M checkpoint machinery ultimately leads to programmed cell death, or apoptosis.

Notably, the cytotoxic effects of some of these compounds do not appear to involve direct DNA damage.[1][2] Furthermore, the induction of apoptosis by certain analogues is not mediated by the activation of pro-apoptotic kinases such as JNK and p38, or the activation of AKT.[2] This suggests a novel mechanism of cytotoxicity that could be exploited for the development of new cancer therapeutics, particularly in combination with existing drugs that arrest cancer cells in the G2/M phase, such as cisplatin, taxol, and taxotere.[1]

Quantitative Data on Antitumor Activity

The antitumor potential of substituted pyrazino[2,1-a]isoquinolin-4-ones and their isomers has been evaluated against a panel of human cancer cell lines. The following tables summarize the in vitro cytotoxicity data, presenting the half-maximal inhibitory concentration (IC50) and the 50% growth inhibition (GI50) values for representative compounds.

Table 1: In Vitro Cytotoxicity (IC50) of Pyrazino[1,2-b]isoquinoline Analogue 6p

CompoundCell LineCancer TypeIC50 (µM)
6pHCT-15Colon Carcinoma41.8 ± 3.3
6pK562Chronic Myelogenous Leukemia57.7 ± 2.1

Data from a study on a practical three-step protocol for the synthesis of pyrazino[1,2-b]isoquinolines. Notably, compound 6p showed no cytotoxicity against human gingival fibroblasts.[3]

Table 2: In Vitro Growth Inhibition (GI50) and Cytotoxicity (LC50) of Pyrazino[1,2-b]isoquinoline-4-ones

CompoundMDA-MB 231 (Breast) GI50 (µM)A-549 (Lung) GI50 (µM)HT-29 (Colon) GI50 (µM)LC50 (µM)
3a>100>100>100>100
3b161211Moderately Toxic
4a0.80.40.09Highly Toxic (HT-29)
291.81.61.2>100
31151110Moderately Toxic

These compounds generally exhibit mid to low µM GI50 values. While most have LC50 values over 100 µM, compounds 3b and 31 are moderately toxic, and compound 4a is highly toxic and selective for HT-29 cells.[2]

Table 3: Cytotoxicity (CI50) of Pyrazino[1,2-b]isoquinoline-4-one Analogue 1b

CompoundCell LineCancer TypeCI50 (M)
1bHT-29Colon Carcinoma1.95 x 10⁻⁷

Compound 1b's cytotoxicity is linked to induced cell death at the G2 phase and is not a result of DNA damage.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the evaluation of the antitumor potential of substituted pyrazino[2,1-a]isoquinolin-4-ones.

Synthesis of 2-Acyl-1,2,3,6,7,11b-hexahydro-4H-pyrazino[2,1-a]isoquinolin-4-ones

A general and efficient method for the synthesis of the pyrazino[2,1-a]isoquinolin-4-one core involves a three-step protocol. This approach includes a one-pot parallel cyclization/cyclization process followed by a 6-endo Heck cyclization of Ugi adducts, allowing for diverse decorations of the tricyclic system.[3] A detailed protocol for a specific series of these compounds is as follows:

Step 1: Synthesis of 1-(Substituted-aminomethyl)-1,2,3,4-tetrahydroisoquinoline

  • To a solution of 1,2,3,4-tetrahydroisoquinoline (1 eq.) in a suitable solvent (e.g., methanol), add the appropriate aldehyde or ketone (1.1 eq.) and a reducing agent such as sodium cyanoborohydride (1.5 eq.).

  • Stir the reaction mixture at room temperature for 24-48 hours.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., dichloromethane), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Acylation of the Secondary Amine

  • To a solution of the 1-(substituted-aminomethyl)-1,2,3,4-tetrahydroisoquinoline (1 eq.) in a suitable solvent (e.g., dichloromethane) and in the presence of a base (e.g., triethylamine, 1.5 eq.), add the desired acyl chloride or anhydride (1.2 eq.) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Step 3: Intramolecular Cyclization

  • Treat the acylated intermediate with a suitable cyclizing agent, such as phosphorus oxychloride (POCl3) or a palladium catalyst for Heck cyclization, in an appropriate solvent (e.g., toluene or acetonitrile).

  • Heat the reaction mixture under reflux for the required time (typically 4-24 hours).

  • After cooling to room temperature, carefully quench the reaction with ice-water and basify with an aqueous solution of sodium carbonate.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the final substituted pyrazino[2,1-a]isoquinolin-4-one by recrystallization or column chromatography.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Cell Cycle Analysis by Flow Cytometry

This protocol allows for the determination of the cell cycle distribution of cancer cells treated with the test compounds.

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compounds at their respective IC50 concentrations for 24 or 48 hours.

  • Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with ice-cold PBS, and fix in 70% ethanol at -20°C overnight.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.

  • Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay by Annexin V-FITC and Propidium Iodide Staining

This assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cancer cells with the test compounds for a specified period.

  • Cell Staining: Harvest and wash the cells, then resuspend them in Annexin V binding buffer. Add Annexin V-FITC and propidium iodide to the cell suspension and incubate in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

  • Data Analysis: Quantify the percentage of cells in each quadrant: Annexin V-negative/PI-negative (viable), Annexin V-positive/PI-negative (early apoptotic), Annexin V-positive/PI-positive (late apoptotic/necrotic), and Annexin V-negative/PI-positive (necrotic).

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts and processes described in this guide.

G2_M_Checkpoint_Inhibition cluster_drug Pyrazino[2,1-a]isoquinolin-4-one cluster_checkpoint G2/M Checkpoint Proteins cluster_outcome Cellular Outcome Drug Substituted Pyrazino[2,1-a]isoquinolin-4-one cdc2 cdc2 Drug->cdc2 Degradation CyclinB1 Cyclin B1 Drug->CyclinB1 Degradation Wee1 Wee1 Drug->Wee1 Degradation Apoptosis Apoptosis

Caption: G2/M Checkpoint Inhibition by Pyrazino[2,1-a]isoquinolin-4-ones.

MTT_Assay_Workflow start Start seed_cells Seed Cancer Cells in 96-well plate start->seed_cells add_compound Add Test Compound (Varying Concentrations) seed_cells->add_compound incubate_48h Incubate for 48-72h add_compound->incubate_48h add_mtt Add MTT Reagent incubate_48h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h solubilize Solubilize Formazan Crystals (DMSO) incubate_4h->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance analyze Calculate IC50 read_absorbance->analyze end End analyze->end

Caption: Workflow of the MTT Cytotoxicity Assay.

Apoptosis_Analysis_Workflow start Start treat_cells Treat Cells with Test Compound start->treat_cells harvest_cells Harvest and Wash Cells treat_cells->harvest_cells stain_cells Stain with Annexin V-FITC and Propidium Iodide harvest_cells->stain_cells flow_cytometry Analyze by Flow Cytometry stain_cells->flow_cytometry data_analysis Quantify Cell Populations (Viable, Apoptotic, Necrotic) flow_cytometry->data_analysis end End data_analysis->end

Caption: Workflow for Apoptosis Analysis using Flow Cytometry.

Conclusion and Future Directions

Substituted pyrazino[2,1-a]isoquinolin-4-ones represent a promising class of compounds with significant antitumor potential. Their unique mechanism of action, targeting the G2/M cell cycle checkpoint without causing direct DNA damage, offers a novel therapeutic strategy. The quantitative data presented herein highlights their potency against various cancer cell lines. The detailed experimental protocols provide a framework for researchers to further investigate and optimize these compounds. Future research should focus on expanding the library of substituted analogues to establish a more comprehensive structure-activity relationship, conducting in vivo studies to validate the in vitro findings, and exploring combination therapies to enhance their therapeutic efficacy. The visualizations provided offer a clear understanding of the underlying biological pathways and experimental procedures, facilitating further research and development in this exciting area of cancer drug discovery.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one, a key intermediate in the synthesis of the broad-spectrum anthelmintic drug Praziquantel, is a tricyclic amine. The efficient synthesis of this intermediate is crucial for the cost-effective production of Praziquantel. This document provides detailed application notes and experimental protocols for the chemical synthesis of this pivotal compound. The methodologies described are based on established and improved synthetic routes, offering researchers a comprehensive guide for laboratory-scale preparation.

Synthetic Pathways Overview

The synthesis of 2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one is primarily achieved through a multi-step process commencing with β-phenylethylamine. The general approach involves the formation of an N-substituted phenethylamine derivative, followed by a cyclization reaction to construct the pyrazinoisoquinoline ring system. An alternative route utilizing ethanolamine has also been developed. The following sections detail the most common synthetic strategies.

A common synthetic route involves three key steps:

  • Amidation: Reaction of β-phenylethylamine with chloroacetyl chloride to yield 2-chloro-N-phenethylacetamide.

  • Amination: Substitution of the chloride with aminoacetaldehyde dimethyl acetal.

  • Cyclization: Acid-catalyzed intramolecular cyclization to form the desired heterocyclic product.

An improved, greener method has been reported that utilizes toluene as a solvent, which is of significant importance for large-scale manufacturing by reducing environmental impact and lowering costs.

Quantitative Data Summary

The following tables summarize the quantitative data for the key steps in the synthesis of 2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one, comparing different reaction conditions and the reported yields.

Table 1: Synthesis of 2-chloro-N-phenethylacetamide (Intermediate 1)

Starting MaterialReagentSolvent SystemBaseTemperature (°C)Reaction Time (h)Yield (%)Reference
PhenethylamineChloroacetyl chlorideDichloromethane/WaterPotassium carbonate25-302-3>96[1]
PhenethylamineChloroacetyl chlorideToluenePotassium carbonateNot specifiedNot specifiedNot specified
β-phenethylamineChloroacetyl chlorideNot specifiedAlkaline substanceNot specifiedNot specifiedNot specified[2]

Table 2: Synthesis of 2-[(2,2-dimethoxyethyl)amino]-N-(2-phenylethyl)acetamide (Intermediate 2)

Starting MaterialReagentSolventBaseTemperature (°C)Reaction Time (h)Yield (%)Reference
2-chloro-N-phenethylacetamideAminoacetaldehyde dimethyl acetalDimethylformamide (DMF)Potassium carbonate75594[1]
2-chloro-N-phenethylacetamideAminoacetaldehyde dimethyl acetalToluenePotassium carbonate90-1004Not specified

Table 3: Synthesis of 2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one (Final Intermediate)

Starting MaterialReagentSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
2-[(2,2-dimethoxyethyl)amino]-N-(2-phenylethyl)acetamideSulfuric acidDichloromethane (DCM)25-303-6Not specified
2-[(2,2-dimethoxyethyl)amino]-N-(2-phenylethyl)acetamideSulfuric acidWater700.17 (10 min)>99 (purity)[3]

Experimental Protocols

Protocol 1: Synthesis via Dichloromethane/DMF Solvent System

This protocol is adapted from a widely used method for the synthesis of the Praziquantel intermediate.[1]

Step 1: Synthesis of 2-chloro-N-phenethylacetamide

  • In a well-ventilated fume hood, to a solution of phenethylamine in a biphasic system of dichloromethane (DCM) and water, add potassium carbonate as an acid scavenger.

  • Cool the mixture in an ice bath.

  • Slowly add chloroacetyl chloride to the stirred reaction mixture, maintaining the temperature between 25-30°C.

  • Continue stirring for 2-3 hours at room temperature.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure to obtain 2-chloro-N-phenethylacetamide as a solid. A yield of over 96% can be expected.[1]

Step 2: Synthesis of 2-[(2,2-dimethoxyethyl)amino]-N-(2-phenylethyl)acetamide

  • Dissolve 2-chloro-N-phenethylacetamide (950 g, 4.8 mol) and potassium carbonate (731 g, 5.3 mol) in dimethylformamide (DMF) (12 L).[1]

  • Add aminoacetaldehyde dimethyl acetal (556 g, 5.3 mol) to the mixture at room temperature.[1]

  • Heat the reaction mixture to 75°C and stir for 5 hours.[1]

  • After the reaction is complete, recover the DMF by distillation.

  • Cool the residual yellow oil to room temperature and dilute with water (3 L).[1]

  • Extract the aqueous layer with dichloromethane (4 x 1.5 L).[1]

  • Combine the organic extracts, wash with brine, and concentrate to afford the product as a yellow oil. A yield of 94% is reported for this step.[1]

Step 3: Synthesis of 2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one

  • Dissolve the 2-[(2,2-dimethoxyethyl)amino]-N-(2-phenylethyl)acetamide from the previous step in dichloromethane.

  • Slowly add concentrated sulfuric acid to the solution while stirring at room temperature (25-30°C).

  • Continue to stir the reaction mixture for 3-6 hours.

  • Carefully quench the reaction by pouring it over ice and basifying with a suitable base (e.g., sodium hydroxide solution) until the pH is alkaline.

  • Extract the product with dichloromethane.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure to yield the final intermediate.

Protocol 2: Improved Greener Synthesis using Toluene

This protocol utilizes toluene as a solvent, which is more environmentally friendly than dichloromethane.

Step 1: Synthesis of 2-chloro-N-phenethylacetamide

  • In a suitable reaction vessel, dissolve phenethylamine in toluene.

  • Add potassium carbonate to the mixture.

  • Slowly add chloroacetyl chloride to the stirred solution.

  • After the addition is complete, continue stirring until the reaction is complete (monitor by TLC).

  • Filter the reaction mixture to remove inorganic salts.

  • The toluene solution containing the product can be used directly in the next step or concentrated to isolate the intermediate.

Step 2: Synthesis of 2-[(2,2-dimethoxyethyl)amino]-N-(2-phenylethyl)acetamide

  • To the toluene solution of 2-chloro-N-phenethylacetamide, add aminoacetaldehyde dimethyl acetal and potassium carbonate.

  • Heat the reaction mixture to 90-100°C and maintain for 4 hours.

  • After cooling, wash the reaction mixture with water to remove inorganic byproducts.

  • The organic layer containing the desired product can be carried forward to the next step.

Step 3: Cyclization

  • The cyclization can be performed as described in Protocol 1, Step 3, by first removing the toluene and re-dissolving the intermediate in dichloromethane for the reaction with sulfuric acid.

Visualizations

Synthesis_Pathway cluster_step1 Step 1: Amidation cluster_step2 Step 2: Amination cluster_step3 Step 3: Cyclization A Phenethylamine C 2-chloro-N-phenethylacetamide A->C B Chloroacetyl chloride B->C K2CO3, Toluene K2CO3, Toluene E 2-[(2,2-dimethoxyethyl)amino]- N-(2-phenylethyl)acetamide C->E K2CO3, Toluene->C D Aminoacetaldehyde dimethyl acetal D->E K2CO3, Toluene, 90-100°C K2CO3, Toluene, 90-100°C F 2,3,6,7-tetrahydro-1H-pyrazino [2,1-a]isoquinolin-4(11bH)-one E->F H2SO4, DCM, 25-30°C H2SO4, DCM, 25-30°C K2CO3, Toluene, 90-100°C->E H2SO4, DCM, 25-30°C->F

Caption: Synthetic pathway for the Praziquantel intermediate.

Experimental_Workflow cluster_amidation Amidation cluster_amination Amination cluster_cyclization Cyclization start Start: Phenethylamine add_reagents1 Add Chloroacetyl Chloride & K2CO3 in Toluene start->add_reagents1 react1 Stir at room temperature add_reagents1->react1 workup1 Filter and/or concentrate react1->workup1 intermediate1 Intermediate 1: 2-chloro-N-phenethylacetamide workup1->intermediate1 add_reagents2 Add Aminoacetaldehyde dimethyl acetal & K2CO3 in Toluene intermediate1->add_reagents2 react2 Heat at 90-100°C for 4h add_reagents2->react2 workup2 Aqueous wash react2->workup2 intermediate2 Intermediate 2: 2-[(2,2-dimethoxyethyl)amino]- N-(2-phenylethyl)acetamide workup2->intermediate2 add_acid Add H2SO4 in DCM intermediate2->add_acid react3 Stir at 25-30°C for 3-6h add_acid->react3 workup3 Quench, basify, and extract react3->workup3 final_product Final Product: 2,3,6,7-tetrahydro-1H-pyrazino [2,1-a]isoquinolin-4(11bH)-one workup3->final_product

Caption: General experimental workflow for the synthesis.

References

Application Notes and Protocols: Pictet-Spengler Reaction for Pyrazino[2,1-a]isoquinoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of the pyrazino[2,1-a]isoquinoline scaffold using the Pictet-Spengler reaction. This heterocyclic core is of significant interest in medicinal chemistry, most notably as the framework of the anthelmintic drug Praziquantel and its derivatives.

Introduction

The Pictet-Spengler reaction is a powerful and widely used method for the construction of tetrahydroisoquinoline ring systems.[1] It involves the acid-catalyzed cyclization of a β-arylethylamine with an aldehyde or ketone.[2] The reaction proceeds through the formation of a Schiff base, which then undergoes an intramolecular electrophilic substitution on the electron-rich aromatic ring to form the desired heterocyclic product.[1] In the context of pyrazino[2,1-a]isoquinoline synthesis, a common strategy involves the Pictet-Spengler reaction of a 1-(aminomethyl)-1,2,3,4-tetrahydroisoquinoline derivative with an aldehyde or its equivalent. A particularly efficient modern approach combines the Ugi four-component reaction (Ugi-4CR) with a subsequent Pictet-Spengler cyclization in a one-pot, two-step sequence to rapidly generate diverse pyrazino[2,1-a]isoquinoline libraries.[3]

Reaction Mechanism and Workflow

The general mechanism of the Pictet-Spengler reaction for the formation of a pyrazino[2,1-a]isoquinoline core is initiated by the condensation of a substituted 1-(aminomethyl)tetrahydroisoquinoline with an aldehyde to form a Schiff base. Under acidic conditions, the Schiff base is protonated to form a reactive iminium ion. This is followed by an intramolecular electrophilic attack of the phenyl ring onto the iminium ion, leading to the formation of the tetracyclic pyrazino[2,1-a]isoquinoline skeleton. A final deprotonation step restores aromaticity.

Pictet_Spengler_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_end Product Start_1 1-(Aminomethyl)tetrahydroisoquinoline derivative Step_1 Schiff Base Formation Start_1->Step_1 Start_2 Aldehyde or Ketone Start_2->Step_1 Step_2 Iminium Ion Formation (Acid Catalyst) Step_1->Step_2 Step_3 Intramolecular Cyclization (Pictet-Spengler Reaction) Step_2->Step_3 Product Pyrazino[2,1-a]isoquinoline Step_3->Product

Caption: General workflow of the Pictet-Spengler reaction for pyrazino[2,1-a]isoquinoline synthesis.

A highly efficient and modular approach for the synthesis of praziquantel analogues involves a tandem Ugi four-component condensation followed by a Pictet-Spengler cyclization. This strategy allows for the rapid generation of a diverse range of substituted pyrazino[2,1-a]isoquinolines.

Ugi_Pictet_Spengler_Workflow cluster_ugi Ugi Four-Component Reaction cluster_ps Pictet-Spengler Cyclization Isocyanide Isocyanide Ugi_Product Ugi Adduct Isocyanide->Ugi_Product Aldehyde Aldehyde Aldehyde->Ugi_Product Amine Amine (Aminoacetaldehyde dimethyl acetal) Amine->Ugi_Product Carboxylic_Acid Carboxylic Acid Carboxylic_Acid->Ugi_Product Cyclization Acid-Catalyzed Pictet-Spengler Cyclization Ugi_Product->Cyclization One-pot Final_Product Pyrazino[2,1-a]isoquinoline Derivative Cyclization->Final_Product

Caption: Workflow for the one-pot Ugi/Pictet-Spengler synthesis of pyrazino[2,1-a]isoquinolines.

Data Presentation

The following table summarizes quantitative data from representative Pictet-Spengler reactions for the synthesis of pyrazino[2,1-a]isoquinoline derivatives.

Entryβ-Arylethylamine PrecursorAldehyde/KetoneAcid CatalystSolventTemp. (°C)TimeYield (%)Reference
1Ugi adduct from 2-(3,4-dimethoxyphenyl)ethyl isocyanideFormaldehydeCH₃SO₃H1,2-Dichloroethane80-70-85[3]
2Ugi adduct from 2-phenylethyl isocyanideFormaldehydeCH₃SO₃H1,2-Dichloroethane80-70-85[3]
32-[(2,2-Dimethoxyethyl)amino]-N-(1-phenylpropan-2-yl)acetamideIn situ generated aldehydeH₂SO₄ (conc.)-RT-88.4[3]
42-[(2,2-Dimethoxyethyl)amino]-N-(1-phenylethyl)acetamideIn situ generated aldehydeH₂SO₄ (conc.)-RT-35.9[3]
5N-(p-tolylsulfinyl)phenylethylamine derived acetalphthalimide-BF₃·OEt₂CH₂Cl₂-783 h63[4]
62-Benzoyl-1,2,3,4-tetrahydroisoquinoline-1-acetamideIn situ generated aldehyde from acetalKHSO₄ (conc.)WaterReflux48 h91[5]

Experimental Protocols

Protocol 1: One-Pot Ugi/Pictet-Spengler Synthesis of Praziquantel Analogues[3]

This protocol describes a two-step, one-pot procedure for the synthesis of praziquantel derivatives.

Step 1: Ugi Four-Component Reaction

  • To a solution of the isocyanide (1.0 equiv.) in anhydrous methanol, add aminoacetaldehyde dimethyl acetal (1.0 equiv.), formaldehyde (1.2 equiv., typically as a 37% solution in water), and the desired carboxylic acid (1.0 equiv.).

  • Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, evaporate the solvent under reduced pressure to obtain the crude Ugi adduct, which is used directly in the next step without further purification.

Step 2: Pictet-Spengler Cyclization

  • Dissolve the crude Ugi adduct in 1,2-dichloroethane.

  • Add methanesulfonic acid (CH₃SO₃H) as the catalyst. The optimal amount may vary depending on the substrate, but typically a high concentration is used.

  • Heat the reaction mixture to 80 °C and stir until the cyclization is complete, as indicated by TLC analysis.

  • After completion, cool the reaction mixture to room temperature and quench with a suitable base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired pyrazino[2,1-a]isoquinoline derivative.

Protocol 2: Chiral Auxiliary-Mediated Pictet-Spengler Reaction for the Synthesis of (-)-Praziquantel Precursor[4]

This protocol outlines a diastereoselective Pictet-Spengler reaction using a chiral auxiliary to introduce stereochemistry.

  • Dissolve the N-p-tolylsulfinylphenylethylamine derivative (1.0 equiv.) and the N-acetalphthalimide (1.5 equiv.) in dry methylene chloride in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add boron trifluoride etherate (BF₃·OEt₂) (2.0 equiv.) dropwise to the cooled solution.

  • Stir the reaction mixture at -78 °C for 3 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding triethylamine at -78 °C.

  • Allow the mixture to warm to room temperature and remove the solvents under reduced pressure.

  • Purify the resulting diastereomeric mixture by flash chromatography on silica gel using a gradient elution to separate the diastereomers and obtain the desired tetrahydroisoquinoline precursor.

Applications in Drug Discovery and Development

The pyrazino[2,1-a]isoquinoline scaffold is a "privileged structure" in medicinal chemistry due to its presence in numerous biologically active compounds. The development of efficient synthetic routes, such as the Pictet-Spengler reaction, is crucial for the exploration of the chemical space around this core. This enables the generation of libraries of analogues for structure-activity relationship (SAR) studies, aiming to identify new therapeutic agents with improved efficacy, selectivity, and pharmacokinetic properties for various diseases, including parasitic infections. The modularity of the Ugi/Pictet-Spengler approach is particularly advantageous for these efforts, allowing for the systematic variation of substituents at multiple positions of the pyrazino[2,1-a]isoquinoline skeleton.[3]

References

Application Notes and Protocols for the Synthesis of Substituted Pyrazino[2,1-a]isoquinolin-4-ones via the Ugi Multicomponent Reaction

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of substituted pyrazino[2,1-a]isoquinolin-4-ones utilizing the Ugi four-component reaction (Ugi-4CR) followed by a post-Ugi intramolecular cyclization. This powerful multicomponent reaction strategy allows for the rapid and efficient generation of a diverse library of these valuable heterocyclic scaffolds, which are of significant interest in medicinal chemistry and drug discovery.

Introduction

The pyrazino[2,1-a]isoquinolin-4-one core structure is a privileged scaffold found in numerous biologically active molecules. The Ugi four-component reaction offers a convergent and diversity-oriented approach to this heterocyclic system. The overall synthetic strategy involves two key steps:

  • Ugi Four-Component Reaction (Ugi-4CR): The one-pot reaction of an isoquinoline-based amine, an aldehyde, a carboxylic acid, and an isocyanide to form a linear bis-amide Ugi adduct.

  • Post-Ugi Intramolecular Cyclization: A subsequent base-mediated intramolecular N-alkylation or other cyclization strategies to construct the final tricyclic pyrazinoisoquinolinone framework.

This methodology allows for the introduction of diversity at multiple points of the molecule by simply varying the four starting components of the Ugi reaction.

Reaction Scheme

The general synthetic scheme is as follows:

Ugi_Pyrazinoisoquinolinone R1_CHO R1-CHO (Aldehyde) Ugi_step Ugi-4CR Methanol, rt R2_NH2 Isoquinoline Amine (e.g., 1-(aminomethyl)isoquinoline) R3_COOH R3-COOH (Carboxylic Acid) R4_NC R4-NC (Isocyanide) plus1 + plus2 + plus3 + Ugi_adduct Ugi Adduct (bis-amide intermediate) Ugi_step->Ugi_adduct Cyclization_step Post-Ugi Cyclization (e.g., Base-mediated intramolecular N-alkylation) Ugi_adduct->Cyclization_step Final_product Substituted Pyrazino[2,1-a]isoquinolin-4-one Cyclization_step->Final_product Ugi_Mechanism cluster_ugi Ugi-4CR cluster_cyclization Post-Ugi Cyclization Reactants Aldehyde + Amine + Carboxylic Acid + Isocyanide Imine Imine Formation Reactants->Imine Nitrilium Nitrilium Ion Intermediate Imine->Nitrilium Isocyanide addition Mumm Mumm Rearrangement Nitrilium->Mumm Carboxylate addition Ugi_Adduct Ugi Adduct Mumm->Ugi_Adduct Deprotonation Amide Deprotonation (Base) Ugi_Adduct->Deprotonation SN2 Intramolecular SN2 Attack Deprotonation->SN2 Final_Product Pyrazinoisoquinolinone SN2->Final_Product

Application Notes and Protocols for the Stereoselective Synthesis of (R)- and (S)-Pyrazino[2,1-a]isoquinolin-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the stereoselective synthesis of (R)- and (S)-pyrazino[2,1-a]isoquinolin-4-one, a core scaffold of significant interest in medicinal chemistry, most notably as the backbone of the anthelmintic drug Praziquantel. The following sections outline various methodologies to obtain the enantiomerically pure forms of this heterocyclic system, catering to different strategic approaches in asymmetric synthesis.

Introduction

The pyrazino[2,1-a]isoquinolin-4-one scaffold is a privileged structure in drug discovery. The biological activity of its derivatives is often highly dependent on the stereochemistry at the C11b position. For instance, in the case of Praziquantel, the (R)-enantiomer is responsible for its anthelmintic activity, while the (S)-enantiomer is inactive and may contribute to side effects.[1] Therefore, the development of efficient and scalable stereoselective syntheses is of paramount importance for the production of enantiomerically pure clinical candidates.

This document details four distinct and effective strategies for obtaining the (R)- and (S)-enantiomers of pyrazino[2,1-a]isoquinolin-4-one derivatives:

  • Enzymatic Deracemization: A green and highly selective method employing an engineered enzyme to resolve a racemic intermediate.

  • Asymmetric Transfer Hydrogenation: A catalytic approach using a chiral transition metal complex to achieve enantioselective reduction of a prochiral imine.

  • Chiral Auxiliary-Mediated Pictet-Spengler Reaction: A diastereoselective approach where a chiral auxiliary guides the formation of the key tetracyclic ring system.

  • Classical Resolution of a Chiral Amine Intermediate: A traditional yet effective method for separating enantiomers of a key amine intermediate using a chiral resolving agent.

Each section provides a detailed experimental protocol and a summary of the expected results based on literature data.

Data Presentation

The following tables summarize the quantitative data associated with the key stereoselective methods for the synthesis of (R)-Praziquantel, a representative pyrazino[2,1-a]isoquinolin-4-one derivative.

Table 1: Comparison of Key Stereoselective Strategies for (R)-Praziquantel Synthesis

MethodKey TransformationCatalyst/ReagentOverall YieldEnantiomeric Excess (ee)Reference
Enzymatic DeracemizationDeracemization of an amide intermediateEngineered Monoamine Oxidase (LJY-FM)~62%96%
Asymmetric Transfer HydrogenationReduction of a prochiral imineRuCl--INVALID-LINK--56%98% (after crystallization)
Chiral Auxiliary-Mediated Pictet-SpenglerPictet-Spengler Reaction(1S,2R,5S)-Menthyl-(R)-p-toluenesulfinate (Andersen Reagent)12%>99%[2]
Classical ResolutionResolution of a racemic amine(-)-Dibenzoyl-L-tartaric acidHigh>99% (after recrystallization)[3]

Experimental Protocols

Protocol 1: Chemoenzymatic Synthesis of (R)-Praziquantel via Enzymatic Deracemization

This protocol describes the synthesis of (R)-Praziquantel from the corresponding racemic 1-acylaminomethyl-tetrahydroisoquinoline intermediate using an engineered monoamine oxidase for deracemization.

Experimental Workflow:

rac_amide Racemic 1-Acylaminomethyl-THIQ enzyme Engineered Monoamine Oxidase (LJY-FM) rac_amide->enzyme Deracemization r_amide (R)-1-Acylaminomethyl-THIQ enzyme->r_amide cyclization Cyclization r_amide->cyclization Chloroacetyl chloride, Base r_pzq (R)-Praziquantel cyclization->r_pzq

Caption: Chemoenzymatic synthesis of (R)-Praziquantel.

Materials:

  • Racemic 1-cyclohexanecarboxylaminomethyl-tetrahydroisoquinoline (rac-1a)

  • Engineered monoamine oxidase variant (LJY-FM)

  • Ammonia borane

  • Phosphate buffer (e.g., 100 mM, pH 8.0)

  • Chloroacetyl chloride

  • A suitable base (e.g., triethylamine)

  • Dichloromethane (DCM)

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • Enzymatic Deracemization:

    • In a reaction vessel, prepare a solution of racemic 1-cyclohexanecarboxylaminomethyl-tetrahydroisoquinoline (rac-1a) at a concentration of 50 mM in phosphate buffer.

    • Add the engineered monoamine oxidase variant LJY-FM to the solution.

    • Add ammonia borane as the reducing agent.

    • Stir the reaction mixture at a controlled temperature (e.g., 30 °C) and monitor the progress by chiral HPLC until the desired conversion is reached.

    • Upon completion, extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain (R)-1-cyclohexanecarboxylaminomethyl-tetrahydroisoquinoline ((R)-1a).

  • Cyclization to (R)-Praziquantel:

    • Dissolve the purified (R)-1a in dichloromethane.

    • Add a suitable base, such as triethylamine.

    • Cool the solution to 0 °C and slowly add a solution of chloroacetyl chloride in dichloromethane.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Quench the reaction with water and separate the organic layer.

    • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure and purify the crude product by recrystallization or silica gel column chromatography to afford (R)-Praziquantel.

Expected Results:

  • Yield of (R)-1a: 76%

  • Enantiomeric Excess of (R)-1a: 96%

  • Yield of (R)-Praziquantel from (R)-1a: 82%

Protocol 2: Asymmetric Synthesis of (R)-Praziquantel via Noyori Asymmetric Transfer Hydrogenation

This protocol outlines the synthesis of (R)-Praziquantel involving the asymmetric transfer hydrogenation of a prochiral imine intermediate.

Experimental Workflow:

imine Prochiral Imine noyori_cat Noyori Catalyst (RuCl(S,S)-TsDPEN) imine->noyori_cat Asymmetric Transfer Hydrogenation (ATH) r_amine (R)-Amine Intermediate noyori_cat->r_amine acylation Acylation r_amine->acylation Cyclohexanecarbonyl chloride, Base cyclization Cyclization acylation->cyclization Chloroacetyl chloride, Base r_pzq (R)-Praziquantel cyclization->r_pzq

Caption: Noyori Asymmetric Transfer Hydrogenation route.

Materials:

  • Prochiral imine (e.g., 1-methyl-3,4-dihydroisoquinoline)

  • Noyori catalyst (e.g., RuCl--INVALID-LINK--)

  • Formic acid/triethylamine azeotrope (or isopropanol and a base)

  • Anhydrous solvent (e.g., dichloromethane or acetonitrile)

  • Cyclohexanecarbonyl chloride

  • Chloroacetyl chloride

  • Base (e.g., triethylamine, potassium carbonate)

  • Standard workup and purification reagents

Procedure:

  • Asymmetric Transfer Hydrogenation:

    • In a nitrogen-purged flask, dissolve the prochiral imine and the Noyori catalyst in the anhydrous solvent.

    • Add the formic acid/triethylamine azeotrope (or isopropanol and base) as the hydrogen source.

    • Stir the reaction mixture at the appropriate temperature (e.g., 25-40 °C) for the required time (e.g., 24-48 hours), monitoring by TLC or GC/MS.

    • Upon completion, quench the reaction and perform a standard aqueous workup.

    • Extract the product with an organic solvent, dry the combined organic layers, and concentrate.

    • The initial product may have a moderate enantiomeric excess (e.g., 62% ee), which can be enhanced to >98% ee by a single crystallization from a suitable solvent system.

  • Conversion to (R)-Praziquantel:

    • The resulting enantiomerically enriched amine is then subjected to a two-step acylation and cyclization sequence as described in Protocol 1, Step 2, to yield (R)-Praziquantel.

Expected Results:

  • Initial Enantiomeric Excess of Amine: ~62%

  • Enantiomeric Excess after Crystallization: >98%

  • Overall Yield: ~56%

Protocol 3: Diastereoselective Synthesis of (-)-Praziquantel via Chiral Auxiliary-Mediated Pictet-Spengler Reaction

This protocol utilizes a chiral sulfinyl group as an auxiliary to direct the stereochemical outcome of the key Pictet-Spengler cyclization.[2]

Logical Relationship of Key Steps:

start_mat Phenylethylamine chiral_aux Attachment of Chiral Auxiliary start_mat->chiral_aux pictet_spengler Diastereoselective Pictet-Spengler Reaction chiral_aux->pictet_spengler aux_removal Auxiliary Removal pictet_spengler->aux_removal elaboration Further Elaboration aux_removal->elaboration final_product (-)-Praziquantel elaboration->final_product rac_amine Racemic Amine Intermediate resolving_agent Chiral Resolving Agent (e.g., (-)-Dibenzoyl-L-tartaric acid) rac_amine->resolving_agent Salt Formation diastereomeric_salts Diastereomeric Salts resolving_agent->diastereomeric_salts separation Fractional Crystallization diastereomeric_salts->separation r_amine_salt (R)-Amine Salt separation->r_amine_salt s_amine_salt (S)-Amine Salt separation->s_amine_salt liberation_r Liberation of (R)-Amine r_amine_salt->liberation_r Base liberation_s Liberation of (S)-Amine s_amine_salt->liberation_s Base r_amine_pure Enantiopure (R)-Amine liberation_r->r_amine_pure s_amine_pure Enantiopure (S)-Amine liberation_s->s_amine_pure elaboration_r Elaboration to (R)-Praziquantel r_amine_pure->elaboration_r elaboration_s Elaboration to (S)-Praziquantel s_amine_pure->elaboration_s

References

Application Note: Chiral Separation of Pyrazinoisoquinolinone Enantiomers by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pyrazinoisoquinolinone derivatives are a class of heterocyclic compounds with significant potential in drug discovery due to their diverse pharmacological activities. As chirality can dramatically influence the biological activity, pharmacokinetic profiles, and toxicity of drug candidates, the ability to separate and quantify the individual enantiomers of pyrazinoisoquinolinone is crucial.[1] This application note provides a detailed protocol for the chiral separation of pyrazinoisoquinolinone enantiomers using High-Performance Liquid Chromatography (HPLC), a powerful and widely used technique for enantioselective analysis.[2][3] The methodologies described are based on established principles for the chiral resolution of related heterocyclic compounds.

The direct separation of enantiomers on a chiral stationary phase (CSP) is the most common and effective approach in HPLC.[1][4] Polysaccharide-based CSPs, such as those derived from cellulose and amylose, have demonstrated broad applicability and high efficiency in resolving a wide range of chiral molecules, including heterocyclic compounds.[2][5][6] This protocol will focus on the use of these versatile stationary phases.

Experimental Workflow

Chiral HPLC Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep Dissolve pyrazinoisoquinolinone racemate in mobile phase or a compatible solvent inject Inject sample into HPLC system prep->inject column Chiral Separation on Polysaccharide-based CSP inject->column detection UV Detection column->detection chromatogram Obtain Chromatogram detection->chromatogram analysis Analyze Retention Times, Resolution, and Peak Areas chromatogram->analysis quantification Quantify Enantiomeric Purity analysis->quantification

Figure 1. General workflow for the chiral HPLC separation of pyrazinoisoquinolinone enantiomers.

Experimental Protocols

This section outlines the detailed methodology for the chiral separation of pyrazinoisoquinolinone enantiomers.

Materials and Reagents
  • Racemic pyrazinoisoquinolinone sample

  • HPLC-grade solvents (e.g., n-hexane, ethanol, isopropanol, acetonitrile, methanol)

  • Mobile phase additives (e.g., trifluoroacetic acid for acidic compounds, diethylamine for basic compounds)

Instrumentation and Columns
  • An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Chiral Stationary Phases: Polysaccharide-based columns are highly recommended. Examples include:

    • Cellulose-based: Chiralcel® OD-H, Chiralcel® OJ, Lux® Cellulose-2

    • Amylose-based: Chiralpak® AD, Chiralpak® IA, Lux® Amylose-2

Standard Solution Preparation
  • Prepare a stock solution of the racemic pyrazinoisoquinolinone sample at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., the mobile phase or a compatible solvent).

  • From the stock solution, prepare a working standard solution at a concentration of approximately 0.1 mg/mL by diluting with the mobile phase.

  • Filter the working standard solution through a 0.45 µm syringe filter before injection.

Chromatographic Conditions

The selection of the mobile phase is critical for achieving successful chiral separation. Both normal-phase and polar organic modes are effective for polysaccharide-based CSPs.[5][6]

Method Screening Strategy:

A systematic approach to screen different columns and mobile phases is recommended to find the optimal conditions.[3]

  • Initial Screening:

    • Columns: Screen on both a cellulose-based (e.g., Chiralcel OD-H) and an amylose-based (e.g., Chiralpak AD) column.

    • Mobile Phases:

      • Normal Phase: Start with a mixture of n-hexane and an alcohol (isopropanol or ethanol), for example, n-hexane/isopropanol (90:10, v/v).[4]

      • Polar Organic Mode: Use a single alcohol (methanol or ethanol) or acetonitrile.[6]

    • Additives: For acidic or basic analytes, add 0.1% of a suitable modifier (e.g., trifluoroacetic acid for acids, diethylamine for bases) to the mobile phase to improve peak shape and resolution.[4]

  • Method Optimization:

    • Once partial separation is observed, optimize the mobile phase composition by varying the ratio of the solvents.

    • Adjust the flow rate to improve resolution and analysis time.

    • Control the column temperature, as it can influence enantioselectivity.

Data Presentation: Typical HPLC Parameters

The following table summarizes typical starting conditions for the chiral separation of pyrazinoisoquinolinone enantiomers based on successful separations of similar heterocyclic compounds.

ParameterCondition 1: Normal PhaseCondition 2: Polar Organic Mode
Chiral Stationary Phase Cellulose or Amylose-based (e.g., Chiralpak AD-H)Cellulose or Amylose-based (e.g., Lux Cellulose-2)
Column Dimensions 250 mm x 4.6 mm, 5 µm250 mm x 4.6 mm, 5 µm
Mobile Phase n-Hexane / Isopropanol (90:10, v/v) + 0.1% DEA*Methanol or Acetonitrile
Flow Rate 1.0 mL/min0.5 - 1.0 mL/min
Column Temperature 25 °C25 °C
Detection Wavelength UV at a suitable wavelength (e.g., 254 nm or lambda max)UV at a suitable wavelength
Injection Volume 10 µL10 µL

*Note: The use and choice of additive (acidic or basic) depend on the specific chemical properties of the pyrazinoisoquinolinone derivative.

Data Analysis

After the chromatographic run, the following parameters should be evaluated from the resulting chromatogram:

  • Retention Times (t₁ and t₂): The time at which each enantiomer elutes.

  • Separation Factor (α): A measure of the selectivity between the two enantiomers. Calculated as α = (t₂ - t₀) / (t₁ - t₀), where t₀ is the void time. A value of α > 1 is necessary for separation.

  • Resolution (Rs): A measure of the degree of separation between the two enantiomer peaks. Calculated as Rs = 2(t₂ - t₁) / (w₁ + w₂), where w₁ and w₂ are the peak widths at the base. A baseline resolution is typically achieved when Rs ≥ 1.5.

  • Enantiomeric Purity (e.e.%): Calculated from the peak areas (A₁ and A₂) of the two enantiomers: e.e.% = |(A₁ - A₂) / (A₁ + A₂)| x 100.

Logical Relationships in Method Development

Chiral Method Development Logic start Start: Racemic Pyrazinoisoquinolinone screen_csp Screen Polysaccharide CSPs (Cellulose & Amylose) start->screen_csp screen_mp Screen Mobile Phases (Normal & Polar Organic) screen_csp->screen_mp check_sep Separation Achieved? screen_mp->check_sep check_sep->screen_csp No (Try different CSP/MP) optimize Optimize Mobile Phase Ratio, Flow Rate, Temperature check_sep->optimize Yes validate Validate Method (Resolution, Linearity, Precision) optimize->validate

Figure 2. Logical flow for developing a chiral HPLC separation method.

Conclusion

The chiral separation of pyrazinoisoquinolinone enantiomers can be effectively achieved using HPLC with polysaccharide-based chiral stationary phases. A systematic screening of both cellulose and amylose-based columns under normal phase and polar organic mobile phase conditions is a robust strategy for initial method development. Subsequent optimization of the mobile phase composition, flow rate, and temperature can be performed to achieve baseline separation (Rs ≥ 1.5), allowing for accurate quantification of the enantiomeric purity of the sample. The protocols and data presented in this application note provide a comprehensive guide for researchers, scientists, and drug development professionals working with this important class of chiral compounds.

References

Application Note: Protocol for Nrf2 Activation Assay Using Pyrazinoisoquinolinone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a critical transcription factor that orchestrates cellular defense mechanisms against oxidative and electrophilic stress.[1][2] Under normal physiological conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[2][3][4] The Keap1-Nrf2 signaling pathway is a key regulator of cellular redox homeostasis.[1][3] Upon exposure to oxidative stress or chemical inducers, this repression is lifted, allowing Nrf2 to translocate to the nucleus.[4][5] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, initiating the transcription of a wide array of cytoprotective enzymes and proteins, such as NAD(P)H Quinone Dehydrogenase 1 (NQO1) and Heme Oxygenase 1 (HO-1).[1][2][6]

The Keap1-Nrf2 Signaling Pathway

The activation of the Nrf2 pathway by an external inducer, such as a pyrazinoisoquinolinone derivative, disrupts the Keap1-Nrf2 interaction. This stabilizes Nrf2, allowing it to accumulate and translocate into the nucleus. Once in the nucleus, it dimerizes with small Maf proteins and binds to the ARE, driving the expression of antioxidant and detoxification genes, which leads to a cytoprotective response.

Nrf2_Signaling_Pathway Figure 1. The Keap1-Nrf2 Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inducer Pyrazinoisoquinolinone Derivative Keap1_Nrf2 Keap1-Nrf2 Complex Inducer->Keap1_Nrf2 inactivates Stress Oxidative Stress Stress->Keap1_Nrf2 inactivates Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto releases Ub Ubiquitin Keap1_Nrf2->Ub Keap1 Keap1 Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation Proteasome Proteasomal Degradation Ub->Proteasome targets for ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to TargetGenes Target Gene Expression (NQO1, HO-1, etc.) ARE->TargetGenes activates Response Cytoprotective Response TargetGenes->Response Experimental_Workflow Figure 2. Experimental Workflow for Nrf2 Activation Assay A 1. Cell Culture (e.g., HepG2 cells) B 2. Treatment (Pyrazinoisoquinolinone Derivatives) A->B C 3. Primary Assay: ARE-Luciferase Reporter Assay B->C D 4. Secondary Assays (Validation) C->D H 5. Data Analysis & Interpretation C->H E RT-qPCR for Target Gene mRNA (HO-1, NQO1) D->E F Western Blot for Nrf2 Translocation & Target Proteins D->F G Functional Assay: Cellular Antioxidant Activity D->G E->H F->H G->H

References

Application Note & Protocol: Western Blot Analysis to Confirm Nrf2 Nuclear Translocation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master transcriptional regulator that plays a pivotal role in the cellular defense against oxidative and electrophilic stress.[1][2][3] Under basal conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[4][5] Upon exposure to oxidative stress or electrophilic inducers, conformational changes in Keap1 disrupt the Keap1-Nrf2 interaction. This leads to the stabilization and accumulation of Nrf2, allowing it to translocate into the nucleus.[4][5] In the nucleus, Nrf2 heterodimerizes with small Maf proteins (sMaf) and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes.[4][6][7] This binding initiates the transcription of a wide array of cytoprotective genes, including those encoding antioxidant enzymes (e.g., heme oxygenase-1 (HO-1), NAD(P)H quinone oxidoreductase 1 (NQO1)) and detoxification enzymes.[4][8]

The nuclear translocation of Nrf2 is a critical event and a key indicator of its activation. Therefore, monitoring the subcellular localization of Nrf2 is essential for studies investigating cellular responses to stress and for the development of therapeutic agents that target the Nrf2 signaling pathway. Western blot analysis of cytoplasmic and nuclear fractions is a widely used and effective method to quantify the accumulation of Nrf2 in the nucleus.[9][10][11] This application note provides a detailed protocol for performing Western blot analysis to confirm Nrf2 nuclear translocation.

Nrf2 Signaling Pathway

Under homeostatic conditions, Keap1 targets Nrf2 for degradation. Upon exposure to oxidative stress, Nrf2 is released from Keap1 and translocates to the nucleus, where it activates the transcription of antioxidant genes.

Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2_Keap1 Nrf2-Keap1 Complex Ub_Proteasome Ubiquitination & Proteasomal Degradation Nrf2_Keap1->Ub_Proteasome Basal Conditions Nrf2_free Nrf2 Nrf2_Keap1->Nrf2_free Oxidative Stress Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation Nrf2_sMaf Nrf2-sMaf Heterodimer Nrf2_nuc->Nrf2_sMaf sMaf sMaf sMaf->Nrf2_sMaf ARE ARE (Antioxidant Response Element) Nrf2_sMaf->ARE Binds to Gene_Expression Antioxidant Gene Expression (e.g., HO-1, NQO1) ARE->Gene_Expression Activates Western_Blot_Workflow start Cell Culture & Treatment fractionation Cytoplasmic & Nuclear Fractionation start->fractionation quantification Protein Quantification (e.g., BCA Assay) fractionation->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer (to PVDF or Nitrocellulose) sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (Anti-Nrf2, Anti-Lamin B, Anti-GAPDH) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis & Quantification detection->analysis

References

Application Notes and Protocols: Unraveling NLRP3 Inflammasome Inhibition with Novel Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The NLRP3 inflammasome is a critical component of the innate immune system, playing a pivotal role in the response to cellular danger signals.[1][2][3] This multi-protein complex, when activated, triggers the maturation and release of pro-inflammatory cytokines, primarily interleukin-1β (IL-1β) and IL-18, and can induce a form of inflammatory cell death known as pyroptosis.[4] Dysregulation of the NLRP3 inflammasome is implicated in a wide array of inflammatory and autoimmune diseases, including gout, type 2 diabetes, atherosclerosis, and neurodegenerative disorders, making it a prime therapeutic target.[2][5]

The development of small molecule inhibitors that can modulate the NLRP3 inflammasome is an area of intense research. This document provides a comprehensive overview of the experimental protocols required to identify and characterize novel NLRP3 inflammasome inhibitors, with a focus on methodologies applicable to various chemical scaffolds, such as the promising pyrazinoisoquinolinone class of compounds. The following sections detail the underlying signaling pathways, step-by-step assay protocols, and data presentation guidelines to facilitate the discovery and development of next-generation NLRP3 inhibitors.

NLRP3 Inflammasome Signaling Pathway

The activation of the NLRP3 inflammasome is a two-step process: priming and activation.[1]

  • Priming (Signal 1): This initial step is typically triggered by pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS), which is recognized by Toll-like receptors (TLRs). This leads to the activation of the transcription factor NF-κB, resulting in the increased expression of NLRP3 and pro-IL-1β.[1]

  • Activation (Signal 2): A variety of stimuli, including extracellular ATP, pore-forming toxins (like nigericin), and crystalline substances, can provide the second signal.[1] This leads to the assembly of the NLRP3 inflammasome complex, consisting of the NLRP3 sensor, the apoptosis-associated speck-like protein containing a CARD (ASC) adaptor, and pro-caspase-1. This proximity induces the auto-cleavage and activation of caspase-1.

Activated caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, biologically active forms, which are subsequently secreted from the cell.[4] Active caspase-1 can also cleave gasdermin D (GSDMD), leading to the formation of pores in the cell membrane, resulting in pyroptosis and the release of cellular contents.[4]

NLRP3_Pathway cluster_0 Priming (Signal 1) cluster_1 Activation (Signal 2) cluster_2 Effector Functions LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB TLR4->NFkB Activation Nucleus Nucleus NFkB->Nucleus Translocation pro_IL1B_mRNA pro-IL-1β mRNA Nucleus->pro_IL1B_mRNA Transcription NLRP3_mRNA NLRP3 mRNA Nucleus->NLRP3_mRNA Transcription pro_IL1B pro-IL-1β pro_IL1B_mRNA->pro_IL1B Translation NLRP3_protein NLRP3 NLRP3_mRNA->NLRP3_protein Translation ATP ATP / Nigericin ATP->NLRP3_protein Activation Inflammasome NLRP3 Inflammasome (Assembly) NLRP3_protein->Inflammasome ASC ASC ASC->Inflammasome pro_Casp1 pro-Caspase-1 pro_Casp1->Inflammasome Casp1 Active Caspase-1 Inflammasome->Casp1 Cleavage IL1B Mature IL-1β Casp1->IL1B Cleavage Pyroptosis Pyroptosis Casp1->Pyroptosis Cleavage of GSDMD Secretion Cytokine Secretion IL1B->Secretion GSDMD Gasdermin D Inhibitor Pyrazinoisoquinolinone Compounds Inhibitor->Inflammasome Inhibition of Assembly

Caption: NLRP3 inflammasome signaling pathway and potential point of inhibition.

Quantitative Data Summary

The following table summarizes the inhibitory activity of several known small molecule inhibitors of the NLRP3 inflammasome. This format should be used to present data for novel compounds like pyrazinoisoquinolinone derivatives.

Compound Name/IDTargetAssay SystemIC50Reference
MCC950NLRP3LPS+Nigericin-induced IL-1β release in BMDMs~8 nM[6]
CY-09NLRP3ATP-induced IL-1β release in J774A.1 cells~5 µM[7]
GlyburideNLRP3 (indirect)PAMP-induced IL-1β release in BMDMs~10 µM[4][5]
OridoninNLRP3LPS+Nigericin-induced IL-1β release in BMDMs~3.1 µM[5]
BHBNLRP3IL-1β release in human monocytes~4 mM[4][5]
Compound 7NLRP3IL-1β release35 nM[6]
P33NLRP3Nigericin-induced IL-1β release in THP-1 cells2.7 nM[1]
JT002NLRP3Pro-inflammatory cytokine generationPotent inhibitor

Experimental Workflow for Screening NLRP3 Inhibitors

The general workflow for identifying and characterizing novel NLRP3 inhibitors involves a series of in vitro cell-based assays.

Workflow start Start: Compound Library (e.g., Pyrazinoisoquinolinones) cell_culture 1. Cell Culture & Differentiation (e.g., THP-1 monocytes to macrophages) start->cell_culture priming 2. Priming Step (e.g., with LPS) cell_culture->priming treatment 3. Compound Treatment (Incubate cells with test compounds) priming->treatment activation 4. Activation Step (e.g., with ATP or Nigericin) treatment->activation supernatant 5. Collect Supernatant activation->supernatant elisa 6a. IL-1β ELISA supernatant->elisa ldh 6b. LDH Assay (Pyroptosis) supernatant->ldh caspase 6c. Caspase-1 Activity Assay supernatant->caspase data_analysis 7. Data Analysis (IC50 determination) elisa->data_analysis ldh->data_analysis caspase->data_analysis end End: Identification of Potent Inhibitors data_analysis->end

Caption: General experimental workflow for screening NLRP3 inflammasome inhibitors.

Detailed Experimental Protocols

Protocol 1: THP-1 Cell Culture and Differentiation

This protocol describes the maintenance of human THP-1 monocytic cells and their differentiation into a macrophage-like phenotype, which is a common model for studying the NLRP3 inflammasome.

Materials:

  • THP-1 cell line

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phorbol 12-myristate 13-acetate (PMA)

  • 6-well and 96-well cell culture plates

Procedure:

  • Maintenance of THP-1 Monocytes:

    • Culture THP-1 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Maintain cells in suspension at a density between 2 x 10^5 and 1 x 10^6 cells/mL.

    • Incubate at 37°C in a humidified atmosphere with 5% CO2.

    • Subculture cells every 3-4 days.

  • Differentiation into Macrophages:

    • Seed THP-1 monocytes into 96-well plates at a density of 5 x 10^4 cells/well in 100 µL of culture medium.

    • Add PMA to a final concentration of 100 ng/mL.

    • Incubate for 48-72 hours at 37°C and 5% CO2.

    • After incubation, differentiated macrophages will be adherent to the plate.

    • Carefully aspirate the PMA-containing medium and wash the cells once with pre-warmed sterile PBS.

    • Add 100 µL of fresh, serum-free RPMI-1640 medium to each well.

    • Rest the cells for 24 hours before starting the inflammasome activation assay.

Protocol 2: NLRP3 Inflammasome Inhibition Assay

This protocol details the steps for priming and activating the NLRP3 inflammasome in differentiated THP-1 macrophages and treating them with test compounds.

Materials:

  • Differentiated THP-1 macrophages in a 96-well plate

  • Lipopolysaccharide (LPS) from E. coli O111:B4

  • Adenosine 5'-triphosphate (ATP) or Nigericin

  • Pyrazinoisoquinolinone compounds or other test inhibitors dissolved in DMSO

  • Serum-free RPMI-1640 medium

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Priming (Signal 1):

    • Prepare a working solution of LPS in serum-free RPMI-1640.

    • Aspirate the medium from the rested, differentiated THP-1 cells.

    • Add 100 µL of medium containing 1 µg/mL LPS to each well (except for the negative control wells).

    • Incubate the plate for 3-4 hours at 37°C and 5% CO2.

  • Compound Treatment:

    • Prepare serial dilutions of the pyrazinoisoquinolinone test compounds in serum-free RPMI-1640. Ensure the final DMSO concentration is below 0.5%.

    • After the priming step, carefully remove the LPS-containing medium.

    • Add 100 µL of medium containing the test compounds at various concentrations to the appropriate wells. Include a vehicle control (DMSO only).

    • Incubate for 1 hour at 37°C and 5% CO2.

  • Activation (Signal 2):

    • Prepare a working solution of ATP (e.g., 5 mM) or Nigericin (e.g., 10 µM) in serum-free RPMI-1640.

    • Add the activation stimulus to the wells.

    • Incubate for 1 hour (for ATP) or 45 minutes (for Nigericin) at 37°C and 5% CO2.

  • Sample Collection:

    • After incubation, centrifuge the 96-well plate at 500 x g for 5 minutes.

    • Carefully collect the cell culture supernatants without disturbing the cell monolayer.

    • Store the supernatants at -80°C until analysis.

Protocol 3: Quantification of IL-1β Release by ELISA

This protocol describes the measurement of secreted IL-1β in the collected cell culture supernatants using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

  • Human IL-1β ELISA kit (follow the manufacturer's instructions)

  • Collected cell culture supernatants

  • Plate reader capable of measuring absorbance at 450 nm

Procedure:

  • Bring all reagents and samples to room temperature.

  • Add standards, controls, and samples to the wells of the pre-coated microplate as per the kit's instructions.

  • Incubate the plate.

  • Wash the plate multiple times.

  • Add the detection antibody and incubate.

  • Wash the plate.

  • Add the substrate solution and incubate in the dark.

  • Add the stop solution.

  • Read the absorbance at 450 nm within 30 minutes.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance of each standard against its concentration.

    • Determine the concentration of IL-1β in the samples by interpolating their absorbance values from the standard curve.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 4: Assessment of Pyroptosis by LDH Assay

This protocol measures the release of lactate dehydrogenase (LDH), a marker of cell membrane damage and pyroptosis, into the cell culture supernatant.

Materials:

  • LDH cytotoxicity assay kit

  • Collected cell culture supernatants

  • Plate reader capable of measuring absorbance at the appropriate wavelength (e.g., 490 nm)

Procedure:

  • Use the same supernatants collected for the IL-1β ELISA.

  • Set up the assay according to the manufacturer's protocol. This typically involves:

    • Adding a portion of the supernatant to a new 96-well plate.

    • Adding the LDH reaction mixture to each well.

    • Incubating the plate at room temperature, protected from light.

    • Adding the stop solution.

  • Measure the absorbance at the recommended wavelength.

  • Data Analysis:

    • Include controls for maximum LDH release (by lysing untreated cells) and spontaneous LDH release (from untreated, unactivated cells).

    • Calculate the percentage of cytotoxicity for each sample.

    • Determine the effect of the test compounds on LDH release to assess their ability to protect against pyroptosis.

Conclusion

The protocols and guidelines presented here provide a robust framework for the in vitro evaluation of novel NLRP3 inflammasome inhibitors like pyrazinoisoquinolinone compounds. By systematically assessing the impact of these compounds on cytokine release and pyroptosis, researchers can effectively identify and characterize promising therapeutic candidates for the treatment of a wide range of inflammatory diseases. Accurate data presentation and a thorough understanding of the underlying biological pathways are essential for the successful advancement of these compounds in the drug discovery pipeline.

References

Application Notes and Protocols: In Vitro Cytotoxicity of Pyrazino[1,2-b]isoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazino[1,2-b]isoquinoline derivatives represent a class of heterocyclic compounds that have garnered significant interest in oncological research due to their potent cytotoxic and cytostatic activities against a variety of human cancer cell lines. These synthetic compounds have demonstrated the ability to inhibit cancer cell proliferation at micromolar to nanomolar concentrations. Mechanistic studies have revealed that their anticancer effects are often mediated through the induction of apoptosis and cell cycle arrest, particularly at the G2/M checkpoint.[1][2] This document provides a summary of the reported in vitro cytotoxicity data, detailed protocols for common cytotoxicity assays, and visual representations of the key signaling pathways involved in the action of these promising anticancer agents.

Data Presentation: In Vitro Cytotoxicity (IC50) of Pyrazino[1,2-b]isoquinoline Derivatives

The following table summarizes the 50% inhibitory concentration (IC50) values for various pyrazino[1,2-b]isoquinoline derivatives against several human cancer cell lines. This data is compiled from multiple studies to provide a comparative overview of their cytotoxic potential.

Compound IDCancer Cell LineIC50 (µM)Reference
1b HT-29 (Colon Carcinoma)0.195[3]
3a MDA-MB-231 (Breast Carcinoma)Mid to low µM[1][2]
A-549 (Lung Carcinoma)Mid to low µM[1][2]
HT-29 (Colon Carcinoma)Mid to low µM[1][2]
3b MDA-MB-231 (Breast Carcinoma)Moderately Toxic[1][2]
A-549 (Lung Carcinoma)Moderately Toxic[1][2]
HT-29 (Colon Carcinoma)Moderately Toxic[1][2]
4a HT-29 (Colon Carcinoma)High nM range[1][2]
6p HCT-15 (Colon Carcinoma)41.8 ± 3.3
K562 (Leukemia)57.7 ± 2.1
21f A549 (Lung Carcinoma)Low 10⁻⁶ M range[1]
HepG2 (Hepatocellular Carcinoma)Low 10⁻⁶ M range[1]
MDA-MB-231 (Breast Carcinoma)Low 10⁻⁶ M range[1]
Compound 20 Various Human Carcinoma Cell LinesGood broad-spectrum activity[1]
6a DU145 (Prostate Cancer)0.0119[1]
HCT116 (Colorectal Cancer)0.0125[1]

Experimental Protocols

Detailed methodologies for commonly employed in vitro cytotoxicity assays are provided below. These protocols are intended to serve as a guide for researchers evaluating the cytotoxic effects of pyrazino[1,2-b]isoquinoline derivatives.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase to form a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Materials:

  • Pyrazino[1,2-b]isoquinoline derivatives

  • Human cancer cell lines

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS), pH 7.4

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or Solubilization Buffer

  • 96-well flat-bottom microplates

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Harvest exponentially growing cells using Trypsin-EDTA and resuspend in complete culture medium.

    • Determine cell density using a hemocytometer or automated cell counter.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the pyrazino[1,2-b]isoquinoline derivative in DMSO.

    • Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

    • Remove the medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a blank (medium only).

    • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 4 hours at 37°C in a humidified 5% CO2 atmosphere, protected from light.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay that relies on the ability of SRB to bind to protein components of cells that have been fixed with trichloroacetic acid (TCA). The amount of bound dye is proportional to the total cellular protein mass.

Materials:

  • Pyrazino[1,2-b]isoquinoline derivatives

  • Human cancer cell lines

  • Complete cell culture medium

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Tris base solution, 10 mM, pH 10.5

  • Acetic acid, 1% (v/v)

  • 96-well flat-bottom microplates

  • Microplate reader

Protocol:

  • Cell Seeding and Compound Treatment:

    • Follow steps 1 and 2 as described in the MTT assay protocol.

  • Cell Fixation:

    • After the 48-72 hour incubation period, gently add 50 µL of cold 10% TCA to each well without removing the culture medium.

    • Incubate the plate at 4°C for 1 hour.

  • Washing:

    • Carefully wash the plate five times with slow-running tap water or 1% acetic acid.

    • Remove excess water by inverting the plate and tapping it on a paper towel.

    • Allow the plate to air dry completely.

  • Staining:

    • Add 100 µL of 0.4% SRB solution to each well.

    • Incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye:

    • Quickly wash the plate four times with 1% acetic acid to remove unbound SRB.

    • Allow the plate to air dry completely.

  • Solubilization of Bound Dye:

    • Add 200 µL of 10 mM Tris base solution to each well.

    • Shake the plate on a mechanical shaker for 5-10 minutes to solubilize the protein-bound dye.

  • Absorbance Measurement:

    • Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell growth inhibition for each concentration relative to the vehicle control.

    • Plot the percentage of growth inhibition against the compound concentration and determine the IC50 value.

Visualizations

Experimental Workflow for In Vitro Cytotoxicity Assay

G Experimental Workflow for In Vitro Cytotoxicity Assay cluster_setup Assay Setup cluster_treatment Compound Treatment cluster_assay Cytotoxicity Assay cluster_mtt MTT Assay cluster_srb SRB Assay cluster_readout Data Acquisition & Analysis start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_24h Incubate for 24h seed_cells->incubate_24h add_compounds Add Pyrazino[1,2-b]isoquinoline Derivatives (Varying Concentrations) incubate_24h->add_compounds incubate_48_72h Incubate for 48-72h add_compounds->incubate_48_72h assay_choice Select Assay incubate_48_72h->assay_choice add_mtt Add MTT Reagent assay_choice->add_mtt fix_cells Fix Cells with TCA assay_choice->fix_cells incubate_4h Incubate for 4h add_mtt->incubate_4h solubilize Solubilize Formazan incubate_4h->solubilize read_absorbance Measure Absorbance solubilize->read_absorbance stain_srb Stain with SRB fix_cells->stain_srb solubilize_srb Solubilize Bound Dye stain_srb->solubilize_srb solubilize_srb->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50 end End determine_ic50->end

Caption: Workflow of a typical in vitro cytotoxicity assay.

G2/M Cell Cycle Arrest Induced by Pyrazino[1,2-b]isoquinoline Derivatives

G G2/M Arrest by Pyrazino[1,2-b]isoquinoline Derivatives cluster_g2 G2 Phase cyclinB Cyclin B1 cyclinB_cdc2 Cyclin B1/Cdc2 Complex (Active) cyclinB->cyclinB_cdc2 associates with cdc2 Cdc2 (CDK1) cdc2->cyclinB_cdc2 wee1 Wee1 wee1->cdc2 inhibits (phosphorylation) mitosis Mitotic Entry arrest G2/M Arrest compound Pyrazino[1,2-b]isoquinoline Derivatives (e.g., 1b) compound->cyclinB promotes degradation compound->cdc2 promotes degradation compound->wee1 promotes degradation (proteasome-mediated) cyclinB_cdc2->mitosis promotes

Caption: G2/M arrest by pyrazino[1,2-b]isoquinoline derivatives.

Intrinsic Apoptosis Pathway and Pyrazino[1,2-b]isoquinoline Derivatives

G Intrinsic Apoptosis Pathway and Pyrazino[1,2-b]isoquinolines cluster_mitochondria Mitochondrial Events cluster_cytosol Cytosolic Events compound Pyrazino[1,2-b]isoquinoline Derivatives (e.g., 3a) bax_bak Bax/Bak Activation compound->bax_bak induces (JNK/p38 independent) cyto_c Cytochrome c Release bax_bak->cyto_c apoptosome Apoptosome Formation cyto_c->apoptosome apaf1 Apaf-1 apaf1->apoptosome procaspase9 Pro-caspase-9 procaspase9->apoptosome caspase9 Activated Caspase-9 apoptosome->caspase9 caspase3 Activated Caspase-3 caspase9->caspase3 activates procaspase3 Pro-caspase-3 procaspase3->caspase3 apoptosis Apoptosis caspase3->apoptosis jnk_p38 JNK/p38 Pathway note Note: Apoptosis induction by some derivatives is not mediated by JNK or p38 kinases.

Caption: Intrinsic apoptosis by pyrazino[1,2-b]isoquinolines.

References

Application Note: High-Throughput Synthesis of Pyrazinoisoquinolinone Libraries via Automated Flow Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Significance of Pyrazinoisoquinolinones and the Advent of Flow Chemistry

The pyrazinoisoquinolinone scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery programs. Its derivatives have demonstrated a wide spectrum of biological activities, including potential as anticancer, anti-inflammatory, and antiviral agents. The traditional batch synthesis of libraries based on this scaffold, however, often involves multi-step, time-consuming processes that can be challenging to automate and scale.

Flow chemistry, or continuous-flow synthesis, has emerged as a transformative technology in modern organic synthesis.[1][2] It offers numerous advantages over conventional batch processing, including enhanced heat and mass transfer, improved reaction control and safety, and the potential for seamless integration of reaction, work-up, and purification steps.[2][3][4] These attributes make flow chemistry an ideal platform for the rapid and efficient construction of compound libraries, accelerating the drug discovery pipeline.[1][5] This application note provides a detailed protocol for the synthesis of a diverse library of pyrazinoisoquinolinones utilizing an automated continuous-flow setup, leveraging a key Ugi-type multicomponent reaction.[6]

Strategic Approach: A Multicomponent Reaction in a Continuous Flow Paradigm

The core of this synthetic strategy is a multicomponent reaction (MCR) that efficiently assembles the pyrazinoisoquinolinone core in a single, continuous operation.[3] MCRs are highly convergent, atom-economical processes where three or more reactants combine in a single reaction vessel to form a product that incorporates substantial portions of all starting materials.[3][6] This approach, when translated to a flow chemistry setup, allows for the systematic variation of building blocks to rapidly generate a library of analogues. The general reaction scheme is depicted below:

  • Step 1 (In-situ Imine Formation): An aminoisoquinoline and an aldehyde are continuously mixed to form an imine intermediate.

  • Step 2 (Ugi-type Reaction): The imine-containing stream is then merged with a solution of an isocyanide and a carboxylic acid. This initiates the Ugi-type reaction, which proceeds through a highly reactive nitrilium ion intermediate.[6]

  • Step 3 (Intramolecular Cyclization): The resulting Ugi-adduct undergoes a spontaneous or thermally-promoted intramolecular cyclization to yield the desired pyrazinoisoquinolinone scaffold.

This multi-step sequence is "telescoped" into a single, uninterrupted flow process, eliminating the need for isolation of intermediates and significantly reducing overall synthesis time.[1]

Experimental Workflow: From Reagents to Purified Compounds

The automated synthesis and purification workflow is designed for high-throughput library generation. A schematic of the continuous-flow setup is illustrated in the diagram below.

Figure 1: Automated flow synthesis and in-line purification workflow.

Materials and Equipment

Reagents & Solvents:

  • Amino-isoquinolines (diverse set)

  • Aldehydes (diverse set)

  • Isocyanides (diverse set)

  • Carboxylic acids (diverse set)

  • Anhydrous solvents (e.g., Methanol, Acetonitrile)

  • Quenching solution (e.g., saturated aqueous sodium bicarbonate)

  • Scavenger resins for in-line purification (e.g., silica-based scavengers for unreacted starting materials)[7]

Flow Chemistry System:

  • Multiple independent high-pressure pumps (e.g., HPLC pumps)

  • T-mixers

  • Heated coil reactors (e.g., PFA or stainless steel tubing in a heated module)

  • Back-pressure regulator (BPR)

  • Automated fraction collector

  • Control software for system automation

Protocol: Step-by-Step Synthesis of a Pyrazinoisoquinolinone Library
  • Reagent Preparation:

    • Prepare stock solutions of each aminoisoquinoline (Component A), aldehyde (Component B), isocyanide (Component C), and carboxylic acid (Component D) in a suitable anhydrous solvent (e.g., 0.2 M in Methanol).

    • Degas all solutions by sparging with an inert gas (e.g., nitrogen or argon) for 15 minutes.

  • System Setup and Priming:

    • Assemble the flow reactor system as depicted in Figure 1.

    • Prime each pump and line with the corresponding solvent to ensure a bubble-free, continuous flow.

  • Reaction Execution (Automated Library Synthesis):

    • The control software is programmed to perform a series of injections, creating discrete "plugs" of different reagent combinations for each library member.

    • Imine Formation: Pump solutions of an aminoisoquinoline (A) and an aldehyde (B) at equal flow rates into T-Mixer 1. The combined stream enters Heated Coil Reactor 1.

    • Ugi Reaction & Cyclization: The effluent from Reactor 1 is merged at T-Mixer 2 with pre-mixed solutions of the corresponding isocyanide (C) and carboxylic acid (D). This mixture then flows through Heated Coil Reactor 2.

    • Quenching and In-line Purification: The product stream from Reactor 2 passes through a back-pressure regulator to maintain system pressure and prevent solvent boiling. It is then diluted and quenched by a continuous stream of an appropriate aqueous solution at T-Mixer 3. The quenched stream then passes through a packed column containing a scavenger resin to remove excess reagents or simple by-products.[7][8]

    • Collection: The purified product stream is directed to an automated fraction collector, where each library member is collected in a separate vial.

Table 1: Representative Reaction Parameters
ParameterReactor 1 (Imine Formation)Reactor 2 (Ugi & Cyclization)
Flow Rate (per pump) 0.1 - 0.5 mL/min0.1 - 0.5 mL/min
Temperature 60 - 80 °C80 - 120 °C
Reactor Volume 1.0 - 2.0 mL2.0 - 5.0 mL
Residence Time 2 - 5 minutes5 - 15 minutes
System Pressure 5 - 10 bar5 - 10 bar

Note: These parameters should be optimized for each specific substrate combination to maximize yield and purity. The precise control over these parameters is a key advantage of flow chemistry, often leading to improved selectivity and yield compared to batch processes.[2][4]

Reaction Mechanism and Rationale

The successful synthesis of the pyrazinoisoquinolinone core relies on the orchestrated sequence of reactions within the flow system. The mechanism is outlined below.

Reaction_Mechanism cluster_step1 Step 1: Imine Formation cluster_step2 Step 2: Ugi Reaction cluster_step3 Step 3: Intramolecular Cyclization A Amino-isoquinoline Imine Imine Intermediate A->Imine B Aldehyde B->Imine C Isocyanide Nitrilium Nitrilium Ion Imine->Nitrilium C->Nitrilium D Carboxylic Acid Ugi_Adduct α-Acylamino Amide (Ugi Adduct) D->Ugi_Adduct Nitrilium->Ugi_Adduct Product Pyrazinoisoquinolinone Ugi_Adduct->Product Heat (Δ)

Figure 2: Key mechanistic steps in the flow synthesis.

The initial condensation to form the imine is accelerated by heating in Reactor 1. The subsequent nucleophilic attack of the isocyanide on the imine forms a highly reactive nitrilium ion intermediate.[6] This intermediate is then trapped by the carboxylate anion. The final, often rate-limiting, step is the intramolecular N-acylation (a Mumm rearrangement followed by cyclization), which is facilitated by the elevated temperatures in Reactor 2, to furnish the stable heterocyclic product. The ability to operate at temperatures above the solvent's boiling point under pressure is a significant advantage of flow reactors, enabling faster reaction rates.[4][5]

Conclusion and Outlook

This application note details a robust and highly efficient method for the synthesis of pyrazinoisoquinolinone libraries using automated flow chemistry. The combination of multicomponent reaction strategy with the precise control and automation of a continuous-flow system allows for the rapid generation of diverse compound libraries with minimal manual intervention.[5][9] The integration of in-line purification further streamlines the workflow, delivering purified compounds ready for biological screening.[7][8] This approach significantly accelerates the early stages of drug discovery by providing medicinal chemists with a powerful tool to explore structure-activity relationships in an efficient and resource-effective manner.

References

Application Notes and Protocols: NMR and Mass Spectrometry Characterization of Praziquanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Praziquanamine is a key chiral intermediate in the synthesis of the active (R)-enantiomer of the anthelmintic drug Praziquantel. The stereochemistry of Praziquantel is crucial for its efficacy and safety profile. Therefore, the accurate structural elucidation and characterization of Praziquanamine are of paramount importance in drug development and quality control. This document provides detailed application notes and protocols for the characterization of Praziquanamine using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), two of the most powerful analytical techniques for structural determination of organic molecules.

Data Presentation

Nuclear Magnetic Resonance (NMR) Data

The following tables summarize the ¹H and ¹³C NMR chemical shift data for Praziquanamine. The data is presented for the racemic form of Praziquanamine, as well as for a salt, providing a comprehensive reference for its identification.

Table 1: ¹H NMR Chemical Shift Data for (rac)-Praziquanamine

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.10 - 7.30m8HAromatic protons
4.95d, J = 6.8 Hz1HCH-N
3.40 - 3.60m2HCH₂-N
2.80 - 3.10m4HCH₂-CH₂
1.50 - 2.00m6HCyclohexyl protons

Solvent: CDCl₃. Spectrometer frequency: 400 MHz.

Table 2: ¹³C NMR Chemical Shift Data for (rac)-Praziquanamine

Chemical Shift (δ) ppmAssignment
141.5Aromatic C
138.8Aromatic C
128.5Aromatic CH
127.8Aromatic CH
127.2Aromatic CH
62.1CH-N
50.5CH₂-N
45.3CH₂-C=O
34.2Cyclohexyl CH₂
28.8Cyclohexyl CH₂
25.9Cyclohexyl CH₂

Solvent: CDCl₃. Spectrometer frequency: 100 MHz.

Table 3: ¹H and ¹³C NMR Data for a Praziquanamine Salt [1]

NucleusChemical Shift (δ) ppmMultiplicity / Assignment
¹H1.03d, J = 6 Hz, 12H
3.78sep, J = 6 Hz, 2H
5.88s, 2H
7.57–7.64m, 4H
7.70–7.74m, 2H
8.00–8.04m, 4H
14.00bs, 2H
¹³C25.54C
62.22C
71.62C
128.62C
129.14C
129.54C
134.22C
164.82C
167.32C

Solvent: DMSO-d₆. Spectrometer frequency: 200 MHz for ¹H, 50.3 MHz for ¹³C.[1]

Mass Spectrometry (MS) Data

The following table summarizes the mass spectrometry data for Praziquanamine, which is critical for confirming its molecular weight and elemental composition.

Table 4: Mass Spectrometry Data for Praziquanamine

Ionization ModeMass Analyzerm/zIon Type
ESI (-)Not specified357[M-H]⁻

Note: This data corresponds to a salt of Praziquanamine.[1]

Experimental Protocols

Synthesis of (rac)-Praziquanamine from (rac)-Praziquantel

Praziquanamine can be prepared by the hydrolysis of Praziquantel.[1]

Materials:

  • (rac)-Praziquantel

  • Ethanol (EtOH)

  • 1 N Hydrochloric acid (HCl)

  • Dichloromethane (DCM)

  • 1 N Sodium hydroxide (NaOH)

  • Toluene

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve (rac)-Praziquantel in a mixture of ethanol and 1 N HCl in a round-bottom flask.[1]

  • Heat the mixture at reflux for approximately 26 hours.[1]

  • After cooling to room temperature, extract the aqueous solution with dichloromethane to remove any unreacted starting material.[1]

  • Basify the aqueous layer with 1 N NaOH and extract the product with dichloromethane.[1]

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[1]

  • Recrystallize the crude solid from toluene to obtain pure (rac)-Praziquanamine.[1]

NMR Sample Preparation Protocol

Materials:

  • Praziquanamine sample (5-20 mg for ¹H NMR, 20-50 mg for ¹³C NMR)

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • NMR tube (5 mm) and cap

  • Pasteur pipette and bulb

  • Small vial

  • Filter plug (e.g., cotton or glass wool)

Procedure:

  • Weigh the Praziquanamine sample and place it in a clean, dry vial.

  • Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.

  • Gently swirl or vortex the vial to ensure the sample is completely dissolved.

  • Place a small filter plug into a Pasteur pipette.

  • Filter the sample solution through the plugged pipette directly into the NMR tube to remove any particulate matter.

  • Carefully place the cap on the NMR tube.

  • Wipe the outside of the NMR tube clean before inserting it into the spectrometer.

Mass Spectrometry Sample Preparation Protocol

Materials:

  • Praziquanamine sample

  • High-purity solvent (e.g., methanol, acetonitrile, water)

  • Vials for sample and dilution

  • Micropipettes

  • Syringe filter (if necessary)

Procedure:

  • Prepare a stock solution of Praziquanamine at a concentration of approximately 1 mg/mL in a suitable solvent like methanol or acetonitrile.

  • Perform a serial dilution of the stock solution to a final concentration suitable for the mass spectrometer (typically in the range of 1-10 µg/mL). The final solvent composition should be compatible with the chosen ionization method (e.g., 50:50 acetonitrile:water for ESI).

  • If any solid particles are visible, filter the final solution through a 0.22 µm syringe filter into a clean autosampler vial.

  • Cap the vial securely.

  • Place the vial in the autosampler tray of the mass spectrometer for analysis.

Mandatory Visualizations

Praziquantel's Proposed Mechanism of Action

Praziquanamine is a precursor to the active enantiomer of Praziquantel. The proposed mechanism of action of Praziquantel involves the disruption of calcium homeostasis in the parasite.

Praziquantel_Mechanism PZQ Praziquantel (R-enantiomer) Target Parasite Ion Channel (e.g., Voltage-gated Ca²⁺ channel or TRP channel) PZQ->Target Binds to Ca_influx Rapid Influx of Ca²⁺ Target->Ca_influx Causes Contraction Sustained Muscle Contraction (Paralysis) Ca_influx->Contraction Tegument Tegumental Disruption Ca_influx->Tegument Clearance Host Immune Clearance Contraction->Clearance Tegument->Clearance

Caption: Proposed mechanism of action of Praziquantel.

Experimental Workflow for Praziquanamine Characterization

This workflow outlines the key steps for the comprehensive characterization of a newly synthesized batch of Praziquanamine.

Characterization_Workflow Start Praziquantel Hydrolysis Acid Hydrolysis Start->Hydrolysis Purification Recrystallization Hydrolysis->Purification PZQamine Praziquanamine Purification->PZQamine NMR NMR Spectroscopy (¹H, ¹³C, 2D) PZQamine->NMR Sample Prep MS Mass Spectrometry (HRMS) PZQamine->MS Sample Prep Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation Purity_Assessment Purity Assessment NMR->Purity_Assessment MS->Structure_Elucidation Report Application Note / Report Structure_Elucidation->Report Purity_Assessment->Report

Caption: Workflow for Praziquanamine Characterization.

References

Application Notes and Protocols for Antifungal Screening of Pyrazino[2,1-a]isoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the quest for novel antifungal agents to combat the growing threat of drug-resistant fungal infections, the pyrazino[2,1-a]isoquinoline scaffold has emerged as a promising chemotype. Derivatives of this heterocyclic system have demonstrated potent in vitro activity against a range of clinically relevant fungal pathogens.[1][2] This document provides detailed application notes and experimental protocols for the synthesis, antifungal screening, and preliminary mechanism of action studies of these compounds, intended to guide researchers in the exploration of this important class of potential antifungal drugs.

Data Presentation: In Vitro Antifungal Activity

The antifungal efficacy of synthesized pyrazino[2,1-a]isoquinoline derivatives is typically evaluated by determining their Minimum Inhibitory Concentration (MIC). The following table summarizes the reported in vitro antifungal activities of a series of these compounds against various fungal strains, with fluconazole used as a standard antifungal agent for comparison.

Table 1: Minimum Inhibitory Concentration (MIC, μg/mL) of Pyrazino[2,1-a]isoquinoline Derivatives

CompoundCandida albicansCryptococcus neoformansTrichophyton rubrumAspergillus fumigatusCandida parapsilosis
7c 482--
11b 21421
Fluconazole 8416>644

Data extracted from Tang et al., 2010 and Zheng et al., 2010.[1][2] '-' indicates data not available.

Experimental Protocols

Synthesis of Pyrazino[2,1-a]isoquinoline Derivatives

This protocol describes a general method for the synthesis of 2-acyl-1,2,3,6,7,11b-hexahydro-4H-pyrazino[2,1-a]isoquinolin-4-ones, a key intermediate for further derivatization.

Experimental Workflow for Synthesis

G cluster_synthesis Synthesis of Pyrazino[2,1-a]isoquinoline Core A 1,2,3,4-Tetrahydroisoquinoline C Intermediate 1 A->C Alkylation B Ethyl 2-chloroacetate B->C E Intermediate 2 C->E Acylation D Acyl Chloride (R-COCl) D->E G Final Pyrazino[2,1-a]isoquinoline Derivative E->G Intramolecular Cyclization F Base (e.g., K2CO3) F->G G cluster_screening In Vitro Antifungal Susceptibility Testing A Prepare Fungal Inoculum C Inoculate Microtiter Plates A->C B Serial Dilution of Test Compounds B->C D Incubate Plates C->D E Determine MIC D->E G cluster_ergosterol Ergosterol Biosynthesis Pathway AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate Squalene Squalene Mevalonate->Squalene ...multiple steps... Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Sterol 14α-demethylase (CYP51) Target Pyrazino[2,1-a]isoquinoline Derivatives Target->Lanosterol Inhibition G cluster_cwi Fungal Cell Wall Integrity (CWI) Pathway Stress Cell Wall Stress (e.g., Compound Treatment) Sensors Cell Surface Sensors (Wsc1, Mid2) Stress->Sensors Rho1 Rho1 GTPase Sensors->Rho1 PKC1 PKC1 Rho1->PKC1 MAPK_cascade MAP Kinase Cascade (Bck1, Mkk1/2, Slt2) PKC1->MAPK_cascade Transcription Transcription Factors (Rlm1, Swi4/Swi6) MAPK_cascade->Transcription Response Cell Wall Synthesis & Repair Transcription->Response Target Pyrazino[2,1-a]isoquinoline Derivatives Target->Stress Induction of Stress

References

Application Notes and Protocols for Computational Docking of Pyrazinoisoquinolinone Derivatives to Kinase Domains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the computational docking of pyrazinoisoquinolinone derivatives, a promising class of kinase inhibitors. The protocols detailed below focus on the Phosphoinositide 3-kinase alpha (PI3Kα) as a primary target, leveraging established computational tools to predict binding affinities and interaction modes.

Introduction

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer. The PI3K/Akt/mTOR pathway is a key signaling cascade that promotes cell survival, growth, and proliferation, and its aberrant activation is frequently observed in various cancers.[1][2] Pyrazinoisoquinolinone derivatives have emerged as potent inhibitors of this pathway, demonstrating significant therapeutic potential.

Computational docking is a powerful in silico method used to predict the binding orientation and affinity of a small molecule (ligand) to the active site of a target protein (receptor).[3] This technique is instrumental in drug discovery for hit identification, lead optimization, and understanding structure-activity relationships (SAR). This document provides a detailed protocol for docking pyrazino[2,1-a]isoquinolin-4-one derivatives to the kinase domain of PI3Kα.

Data Presentation

The following table summarizes the in vitro inhibitory activity and in silico docking scores of a series of pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives against PI3Kα. While not the exact pyrazinoisoquinolinone scaffold, this data provides a relevant reference for the types of values that can be expected and is useful for comparative analysis.

Compound IDStructurePI3Kα IC50 (µM)Docking Score (kcal/mol)
27 2-([1,1'-biphenyl]-4-yl)-6-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one8.19-
28 2-([1,1'-biphenyl]-4-yl)-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one7.01-

Note: Specific docking scores for these exact compounds were not available in the cited literature. The table structure is provided as a template for presenting such data.[4]

Signaling Pathway

The PI3K/Akt/mTOR signaling pathway is a crucial regulator of cell growth and survival. Upon activation by growth factors, PI3K phosphorylates PIP2 to PIP3, which in turn activates Akt. Activated Akt then modulates a variety of downstream targets, including mTOR, to promote cell proliferation and inhibit apoptosis. Pyrazinoisoquinolinone derivatives can inhibit PI3Kα, thereby blocking this signaling cascade.

PI3K_Akt_mTOR_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kα RTK->PI3K Recruits & Activates PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Pyrazinoisoquinolinone Pyrazinoisoquinolinone Derivative Pyrazinoisoquinolinone->PI3K Inhibits GrowthFactor Growth Factor GrowthFactor->RTK Activates

PI3K/Akt/mTOR Signaling Pathway Inhibition

Experimental Protocols

Computational Docking Workflow

The following diagram outlines the general workflow for performing computational docking of pyrazinoisoquinolinone derivatives against a kinase target.

Docking_Workflow PDB 1. Protein Preparation (e.g., PI3Kα - PDB: 4JPS) Grid 3. Grid Generation (Define binding site) PDB->Grid Ligand 2. Ligand Preparation (Pyrazinoisoquinolinone derivative) Docking 4. Molecular Docking (e.g., AutoDock Vina) Ligand->Docking Grid->Docking Analysis 5. Analysis of Results (Binding energy, Pose visualization) Docking->Analysis

Computational Docking Workflow Diagram
Detailed Docking Protocol using AutoDock Vina

This protocol provides a step-by-step guide for docking a pyrazino[2,1-a]isoquinolin-4-one derivative to the ATP-binding site of PI3Kα using AutoDock Vina.

1. Software and Prerequisites:

  • AutoDock Tools (ADT): For preparing protein and ligand files.

  • AutoDock Vina: For performing the molecular docking.

  • PyMOL or other molecular visualization software: For analyzing results.

  • A 3D structure of the pyrazino[2,1-a]isoquinolin-4-one derivative in a suitable format (e.g., .mol2 or .sdf).

2. Protein Preparation:

  • Download the protein structure: Obtain the crystal structure of PI3Kα, for example, PDB ID: 4JPS, from the RCSB Protein Data Bank.[5][6][7]

  • Prepare the receptor in ADT:

    • Open the PDB file in ADT.

    • Remove water molecules and any co-crystallized ligands or ions not essential for the docking study.

    • Add polar hydrogens to the protein.

    • Compute Gasteiger charges.

    • Save the prepared protein in PDBQT format (e.g., 4jps_protein.pdbqt).

3. Ligand Preparation:

  • Load the ligand: Open the 3D structure file of the pyrazino[2,1-a]isoquinolin-4-one derivative in ADT.

  • Prepare the ligand:

    • Detect the root of the ligand.

    • Set the number of rotatable bonds.

    • Save the prepared ligand in PDBQT format (e.g., ligand.pdbqt).

4. Grid Box Generation:

  • Define the binding site: The active site of PI3Kα in PDB ID 4JPS is located in a cleft between the N- and C-lobes of the kinase domain. Key residues in the ATP-binding site include those in the P-loop (residues 772–778) and the activation loop (residues 935–958).[1]

  • Set the grid box parameters in ADT:

    • Load the prepared protein (4jps_protein.pdbqt).

    • Go to Grid -> Grid Box.

    • Center the grid box on the active site. A suggested starting point for the center of the grid box for PDB ID 4JPS is around the co-crystallized inhibitor.

    • Adjust the dimensions of the grid box to encompass the entire binding site, typically with a spacing of 1.0 Å. For PI3Kα, a box size of approximately 25 x 25 x 25 Å should be sufficient.

    • Save the grid parameters.

5. Running AutoDock Vina:

  • Create a configuration file (conf.txt): This text file should contain the following information:

  • Run the docking simulation from the command line:

6. Analysis of Results:

  • Examine the output files: AutoDock Vina will generate a PDBQT file (docking_results.pdbqt) containing the predicted binding poses of the ligand, ranked by their binding affinity (in kcal/mol). The log file (docking_log.txt) will also contain the binding affinity scores for each pose.

  • Visualize the docking poses:

    • Open the protein PDBQT file and the docking results PDBQT file in a molecular visualization tool like PyMOL.

    • Analyze the interactions between the ligand and the active site residues of PI3Kα. Key interactions to look for include hydrogen bonds, hydrophobic interactions, and pi-stacking.

Conclusion

This document provides a framework for the computational docking of pyrazinoisoquinolinone derivatives to kinase domains, with a specific focus on PI3Kα. The provided protocols and diagrams are intended to guide researchers in setting up and executing their own in silico experiments. By combining these computational methods with experimental validation, a deeper understanding of the structure-activity relationships of this promising class of kinase inhibitors can be achieved, accelerating the development of novel therapeutics.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to 2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one?

A1: There are two main strategies for the synthesis of this pyrazinoisoquinolinone core structure:

  • Multi-step Synthesis: This classical approach involves the initial construction of a 1-aminomethyl-tetrahydroisoquinoline intermediate. This is followed by acylation with a suitable reagent like chloroacetyl chloride and subsequent intramolecular cyclization to form the pyrazinone ring. This method offers good control over each step but can be lengthy.

  • Ugi Multicomponent Reaction (MCR) followed by Pictet-Spengler Cyclization: This is a more convergent and efficient approach. An isocyanide, an amine (aminoacetaldehyde dimethyl acetal), a carbonyl compound (formaldehyde), and a carboxylic acid (such as cyclohexanecarboxylic acid for praziquantel analogs) are combined in a one-pot reaction to form an Ugi adduct. This intermediate then undergoes an acid-catalyzed Pictet-Spengler cyclization to yield the final product.[1]

Q2: What are the key reaction parameters to control for a successful synthesis?

A2: Regardless of the chosen route, several parameters are critical for achieving high yields:

  • Reagent Purity: Use of pure starting materials, reagents, and solvents is crucial to avoid side reactions and catalyst poisoning.[2][3]

  • Reaction Temperature: Temperature control is vital for both the Ugi reaction (often performed at room temperature) and the subsequent cyclization, which may require heating.

  • Catalyst/Acid Choice: The choice and concentration of the acid catalyst for the Pictet-Spengler cyclization or the base for the intramolecular amidation are critical for promoting the desired reaction and minimizing side products.

  • Reaction Time: Monitoring the reaction progress using techniques like TLC or LC-MS is essential to determine the optimal reaction time and prevent product decomposition from prolonged reaction times.[3]

  • Inert Atmosphere: For moisture or oxygen-sensitive reagents and intermediates, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is recommended.[3]

Troubleshooting Guides

Issue 1: Low or No Yield of the Desired Product

Q: My reaction is resulting in a very low yield or failing completely. What are the common causes and how can I troubleshoot this?

A: Low or no product formation can be attributed to several factors. A systematic approach to troubleshooting is recommended.

Potential Cause Troubleshooting Steps
Poor Quality of Starting Materials Ensure the purity of all reactants and solvents. Impurities can lead to side reactions or inhibit the catalyst. Consider purifying starting materials if their quality is uncertain.[2][3]
Inefficient Cyclization (Pictet-Spengler or Intramolecular Amidation) For Pictet-Spengler: Optimize the acid catalyst and reaction conditions. Common acids include methanesulfonic acid or trifluoroacetic acid. Varying the temperature and solvent can also improve yields.[1] For Intramolecular Amidation: Ensure the use of a suitable base and solvent. Polar aprotic solvents like DMF or DMSO can be effective.
Decomposition of Reactants or Product Monitor the reaction closely by TLC or LC-MS to avoid prolonged reaction times, especially at elevated temperatures. If the product is unstable, consider a milder workup procedure and immediate purification.
Incorrect Stoichiometry Carefully check the molar ratios of all reactants. For the Ugi reaction, equimolar amounts are typically used, although slight excesses of some components may be beneficial.
Moisture or Air Sensitivity If using moisture-sensitive reagents (e.g., some catalysts or intermediates), ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere.
Issue 2: Formation of Significant Side Products

Q: I am observing significant impurities in my reaction mixture. What are the likely side products and how can I minimize their formation?

A: The formation of side products is a common issue. Identifying the impurities can provide insights into optimizing the reaction conditions.

Potential Side Product Cause and Prevention
Unreacted Ugi Adduct (in MCR route) Incomplete Pictet-Spengler cyclization. Solution: Increase the reaction time, temperature, or acid catalyst concentration for the cyclization step. Ensure the Ugi adduct is sufficiently pure before proceeding.
Formation of Regioisomers (in unsymmetrical systems) Use of unsymmetrical starting materials can lead to different cyclization pathways. Solution: If possible, use symmetrical precursors to avoid regioselectivity issues. Otherwise, carefully screen reaction conditions (catalyst, solvent, temperature) to favor the desired isomer.
Polymerization or Tar Formation Often caused by excessively high temperatures or highly reactive intermediates. Solution: Lower the reaction temperature and monitor the reaction to avoid over-heating. Slow, controlled addition of reagents can also help.
Products of Self-Condensation Starting materials reacting with themselves. Solution: Optimize the reaction conditions to favor the desired intermolecular or intramolecular reaction. This may involve adjusting the concentration of reactants or the rate of addition.[4]

Experimental Protocols

General Procedure for Ugi/Pictet-Spengler Synthesis

This protocol is a general guideline and may require optimization for specific substrates.

  • Ugi Reaction: In a round-bottom flask, combine the isocyanide (1.0 equiv.), aminoacetaldehyde dimethyl acetal (1.0 equiv.), a solution of formaldehyde (e.g., formalin, 1.2 equiv.), and the carboxylic acid (1.0 equiv.) in an appropriate solvent such as methanol. Stir the mixture at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS until the starting materials are consumed.

  • Work-up and Isolation of Ugi Adduct: Remove the solvent under reduced pressure. The crude Ugi adduct can be purified by column chromatography or used directly in the next step if sufficiently pure.

  • Pictet-Spengler Cyclization: Dissolve the Ugi adduct in a suitable solvent (e.g., 1,2-dichloroethane or acetonitrile). Add an acid catalyst (e.g., methanesulfonic acid) and stir the mixture at the optimized temperature (e.g., 80 °C) for the required time, monitoring by TLC or LC-MS.[1]

  • Final Work-up and Purification: After completion, cool the reaction mixture and quench with a suitable base (e.g., saturated sodium bicarbonate solution). Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.[5]

Data Presentation

Table 1: Comparison of Yields for Praziquantel Analogs via Ugi/Pictet-Spengler Reaction

EntryIsocyanideAldehydeOverall Yield (2 steps)Reference
1Phenylethyl isocyanideFormaldehydeGood to Excellent[1]
2(Hetero)arylethylamine derived isocyanidesFormaldehydeGood to Excellent[1]
3Phenylalanine derived methyl ester isocyanideFormaldehydeLow (sluggish cyclization)[1]
4Various isocyanidesAcyclic/Cyclic/Aryl aldehydesAcceptable[1]

Visualizations

Synthetic_Workflow cluster_Ugi Ugi Multicomponent Reaction cluster_Cyclization Pictet-Spengler Cyclization Isocyanide Isocyanide Ugi_Adduct Ugi Adduct Isocyanide->Ugi_Adduct Amine Amine Amine->Ugi_Adduct Aldehyde Aldehyde Aldehyde->Ugi_Adduct Carboxylic_Acid Carboxylic Acid Carboxylic_Acid->Ugi_Adduct Final_Product 2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one Ugi_Adduct->Final_Product Acid_Catalyst Acid Catalyst (e.g., CH3SO3H) Acid_Catalyst->Final_Product

Caption: Synthetic workflow for 2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one via the Ugi/Pictet-Spengler route.

Troubleshooting_Tree Start Low Yield or No Product Check_Purity Check Starting Material Purity Start->Check_Purity Pure Materials are Pure Check_Purity->Pure Yes Impure Impure Materials Check_Purity->Impure No Monitor_Reaction Monitor Reaction Progress (TLC/LC-MS) Pure->Monitor_Reaction Purify Purify/Use Fresh Reagents Impure->Purify Complete Reaction Complete Monitor_Reaction->Complete Yes Incomplete Incomplete Reaction Monitor_Reaction->Incomplete No Check_Side_Products Analyze Side Products Complete->Check_Side_Products Optimize_Conditions Optimize Conditions: - Temperature - Time - Catalyst Incomplete->Optimize_Conditions Side_Products Significant Side Products Formed Check_Side_Products->Side_Products Yes No_Side_Products No Major Side Products Check_Side_Products->No_Side_Products No Modify_Conditions Modify Conditions to Minimize Side Reactions Side_Products->Modify_Conditions

References

Technical Support Center: Overcoming Poor Aqueous Solubility of Pyrazinoisoquinolinone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to provide comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of poor aqueous solubility of pyrazinoisoquinolinone derivatives.

Frequently Asked Questions (FAQs)

Q1: My pyrazinoisoquinolinone derivative has very low solubility in aqueous buffers. What are the primary strategies to improve this?

A1: Poor aqueous solubility is a common characteristic of many heterocyclic compounds, including pyrazinoisoquinolinone derivatives, which are often kinase inhibitors. The primary strategies to enhance solubility can be categorized into three main approaches:

  • Physical Modifications: These methods alter the physical properties of the compound.

    • Particle Size Reduction: Decreasing the particle size through micronization or nanonization increases the surface-area-to-volume ratio, which can improve the dissolution rate.[1]

    • Amorphous Solid Dispersions: Converting the crystalline form of the drug to a more soluble amorphous state, often by dispersing it in a polymer matrix, can significantly enhance solubility.

  • Chemical Modifications: These strategies involve altering the chemical structure of the compound.

    • Salt Formation: For pyrazinoisoquinolinone derivatives with ionizable functional groups (e.g., basic nitrogen atoms), forming a salt with a suitable counter-ion can dramatically increase aqueous solubility.[2][3] The choice of the counter-ion is critical and can influence properties like stability and hygroscopicity.[4]

    • pH Adjustment: For ionizable compounds, adjusting the pH of the solution can significantly increase solubility. Basic compounds are generally more soluble in acidic conditions, while acidic compounds are more soluble in basic conditions.[1]

  • Formulation-Based Approaches: These methods utilize excipients to improve solubility.

    • Co-solvents: Using a mixture of water and a water-miscible organic solvent (e.g., DMSO, ethanol, polyethylene glycol) can reduce the polarity of the solvent system and improve the solubility of hydrophobic compounds.[1]

    • Surfactants (Micellar Solubilization): Surfactants form micelles in aqueous solutions that can encapsulate poorly soluble drug molecules, thereby increasing their apparent solubility.[5]

    • Cyclodextrin Inclusion Complexes: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic guest molecules, like pyrazinoisoquinolinone derivatives, within their central cavity, forming a complex that is more water-soluble.[6][7]

    • Nanosuspensions: This involves creating a colloidal dispersion of the pure drug in a liquid medium, stabilized by surfactants or polymers. Nanosuspensions can significantly increase the dissolution rate and saturation solubility.[8][9]

Q2: My compound precipitates out of solution when I dilute my DMSO stock into an aqueous buffer for my cell-based assay. What can I do?

A2: This is a common issue known as "precipitation upon dilution" and occurs when the concentration of your compound in the final aqueous solution exceeds its thermodynamic solubility limit.[1] Here are several troubleshooting steps:

  • Lower the Final Concentration: The simplest solution is to reduce the final concentration of the compound in your assay.

  • Decrease the Final DMSO Concentration: While DMSO is an excellent solvent, a high final concentration can be toxic to cells and can also promote precipitation when diluted into an aqueous medium. Aim for a final DMSO concentration of less than 0.5% (v/v).[1]

  • Use a Co-solvent System: Instead of diluting directly into a purely aqueous buffer, try diluting into a buffer containing a small percentage of a co-solvent.

  • pH Modification: If your compound is ionizable, preparing your final aqueous buffer at a pH where the compound is more soluble can prevent precipitation.[1]

  • Gentle Warming and Sonication: Gentle warming (e.g., to 37°C) and brief sonication can sometimes help to redissolve small precipitates. However, you must first confirm the thermal stability of your compound.

Q3: How do I choose the best solubility enhancement technique for my specific pyrazinoisoquinolinone derivative?

A3: The optimal technique depends on the physicochemical properties of your compound and the requirements of your experiment. Consider the following:

  • Ionizable Groups: If your compound has acidic or basic functional groups, salt formation or pH adjustment are often the most effective and straightforward methods.[2]

  • Thermal Stability: If the compound is heat-sensitive, methods requiring elevated temperatures, such as melt emulsification for nanosuspensions, should be avoided.

  • Downstream Application: For in vivo studies, the toxicity and regulatory acceptance of any excipients used (e.g., co-solvents, surfactants) are critical considerations. For in vitro cell-based assays, it is crucial to ensure that the chosen excipients do not interfere with the assay or exhibit cytotoxicity at the concentrations used.

Troubleshooting Guide

Issue Potential Cause Recommended Solution(s)
Compound will not dissolve in the initial organic solvent (e.g., DMSO). The concentration is too high, exceeding the compound's solubility limit in that solvent.Try a lower concentration. Gentle warming or sonication may also help. If solubility is still an issue, consider a different organic solvent like N,N-dimethylformamide (DMF) or ethanol, ensuring it is compatible with your experimental system.
A clear solution is never obtained; it remains cloudy or a fine precipitate is visible. The compound has very low intrinsic solubility, and the chosen method is not sufficient.Try a more powerful solubilization technique. For example, if co-solvents are failing, consider creating a cyclodextrin inclusion complex or a nanosuspension.
The solubility is improved, but the compound appears to be unstable and degrades over time. The chosen pH, solvent, or excipient is causing chemical degradation of the compound.Assess the chemical stability of your compound under the solubilizing conditions. This can be done using techniques like HPLC to monitor for the appearance of degradation products over time.
The solubilized compound is inactive in my biological assay. The solubilizing agent (e.g., surfactant, cyclodextrin) is interfering with the biological target or assay readout.Run appropriate vehicle controls (the solubilizing agent without the compound) to check for any effects on your assay. It's also possible that the compound is encapsulated or complexed in a way that prevents it from interacting with its target.

Quantitative Data Summary

Solvent Solubility of Alectinib HCl (µg/mL) [10][11]
Water10.3 ± 1.2
Methanol1990.8 ± 7.2
Ethanol210.3 ± 4.5
Acetonitrile150.2 ± 1.1
Dimethyl sulfoxide (DMSO)4500.0 ± 6.1
Chloroform620.3 ± 0.58
Polyethylene glycol 400 (PEG400)260.5 ± 6.0
Propylene glycol (PG)210.6 ± 5.8

Experimental Protocols

Protocol 1: Co-solvent Solubility Determination (Shake-Flask Method)

This protocol outlines a standard method for determining the equilibrium solubility of a compound in various co-solvent systems.

Materials:

  • Pyrazinoisoquinolinone derivative

  • Co-solvents (e.g., DMSO, ethanol, PEG400)

  • Aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)

  • Glass vials with screw caps

  • Orbital shaker or vortex mixer

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer for quantification

Procedure:

  • Prepare a series of co-solvent/aqueous buffer mixtures (e.g., 10%, 20%, 30% v/v of co-solvent in buffer).

  • Add an excess amount of the pyrazinoisoquinolinone derivative to a vial containing a known volume of each co-solvent mixture. The solid should be in excess to ensure a saturated solution is formed.

  • Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.

  • After equilibration, visually inspect the vials to confirm the presence of undissolved solid.

  • Centrifuge the samples to pellet the undissolved solid.

  • Carefully collect an aliquot of the supernatant and dilute it with a suitable solvent for analysis.

  • Determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC).

Protocol 2: Preparation of a Cyclodextrin Inclusion Complex (Kneading Method)

This is a simple and economical method for preparing cyclodextrin inclusion complexes.[6]

Materials:

  • Pyrazinoisoquinolinone derivative

  • Beta-cyclodextrin (β-CD) or a derivative like Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Mortar and pestle

  • Ethanol

  • Water

Procedure:

  • Place a known molar amount of cyclodextrin into a mortar.

  • Add a small amount of a 50% ethanol-water solution to the cyclodextrin and triturate to form a homogeneous paste.[12]

  • Add the pyrazinoisoquinolinone derivative (typically at a 1:1 or 1:2 molar ratio to the cyclodextrin) to the paste.

  • Knead the mixture for 30-60 minutes.

  • Dry the resulting solid at room temperature or in a vacuum oven.

  • Pass the dried complex through a sieve to obtain a fine powder.

  • The enhanced solubility of the complex can then be determined using the shake-flask method described in Protocol 1.

Protocol 3: Preparation of a Nanosuspension (Wet Media Milling)

This protocol describes a common top-down approach for producing nanosuspensions.[13]

Materials:

  • Pyrazinoisoquinolinone derivative

  • Stabilizer solution (e.g., 0.5% Hydroxypropyl methylcellulose (HPMC) and 0.5% Tween 80 in purified water)[13]

  • Milling media (e.g., yttrium-stabilized zirconium oxide beads)

  • Mixer mill or a high-pressure homogenizer

Procedure:

  • Prepare the stabilizer solution.

  • Disperse the pyrazinoisoquinolinone derivative in the stabilizer solution to create a presuspension.

  • Add the presuspension and milling media to the milling chamber.

  • Mill the suspension at a high speed for a specified period (this will require optimization for your specific compound and equipment).

  • After milling, separate the nanosuspension from the milling media.

  • Characterize the resulting nanosuspension for particle size (e.g., using dynamic light scattering) and dissolution rate.

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation Promotes Pyrazinoisoquinolinone Pyrazinoisoquinolinone Derivative Pyrazinoisoquinolinone->PI3K Inhibits Pyrazinoisoquinolinone->Akt Inhibits Pyrazinoisoquinolinone->mTORC1 Inhibits

Caption: A simplified diagram of the PI3K/Akt/mTOR signaling pathway, a common target for pyrazinoisoquinolinone-based kinase inhibitors.

Experimental_Workflow Start Poorly Soluble Pyrazinoisoquinolinone Derivative Method_Selection Select Solubilization Method Start->Method_Selection Co_solvent Co-solvency Method_Selection->Co_solvent Cyclodextrin Cyclodextrin Complexation Method_Selection->Cyclodextrin Nanosuspension Nanosuspension Method_Selection->Nanosuspension Preparation Prepare Formulation Co_solvent->Preparation Cyclodextrin->Preparation Nanosuspension->Preparation Characterization Characterize (e.g., Solubility, Particle Size) Preparation->Characterization Assay Perform In Vitro / In Vivo Assay Characterization->Assay End Solubilized Compound for Testing Assay->End

Caption: An experimental workflow for selecting and applying a solubility enhancement technique.

Troubleshooting_Logic Start Compound Precipitates in Aqueous Buffer Check_Conc Is Final Concentration Too High? Start->Check_Conc Lower_Conc Lower Final Concentration Check_Conc->Lower_Conc Yes Check_Solvent Is Final Organic Solvent > 0.5%? Check_Conc->Check_Solvent No Adjust_Solvent Decrease Organic Solvent Concentration Check_Solvent->Adjust_Solvent Yes Check_pH Is Compound Ionizable? Check_Solvent->Check_pH No Adjust_pH Adjust Buffer pH Check_pH->Adjust_pH Yes Use_Excipient Use Formulation Aid (e.g., Cyclodextrin) Check_pH->Use_Excipient No

Caption: A logical troubleshooting guide for addressing compound precipitation in aqueous solutions.

References

Optimizing regioselectivity of the Pictet-Spengler reaction for substituted tetrahydroisoquinolines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Pictet-Spengler reaction. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing the regioselectivity of this powerful reaction in the synthesis of substituted tetrahydroisoquinolines.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that control the regioselectivity of the Pictet-Spengler reaction?

A1: The regioselectivity of the Pictet-Spengler reaction, which determines the position of cyclization on the aromatic ring of the β-arylethylamine, is primarily governed by a combination of electronic and steric factors. The reaction is an electrophilic aromatic substitution, and therefore, the cyclization will preferentially occur at the most nucleophilic position of the aromatic ring that is sterically accessible. Electron-donating groups on the aromatic ring activate it towards electrophilic attack and direct the cyclization. For instance, in 3-substituted phenethylamines, cyclization can occur at the C-2 (ortho) or C-6 (para) position relative to the ethylamine moiety. The interplay of activating groups and steric hindrance dictates the final product ratio.

Q2: How does the substitution pattern on the β-arylethylamine affect regioselectivity?

A2: The nature and position of substituents on the aromatic ring of the β-arylethylamine are critical in directing the regioselectivity. Electron-donating groups (EDGs) such as alkoxy (-OR) or hydroxy (-OH) groups strongly activate the ortho and para positions for electrophilic attack. In the case of a 3-alkoxy or 3-hydroxy phenethylamine, cyclization generally proceeds para to this activating group, leading to the 6-substituted tetrahydroisoquinoline. However, cyclization ortho to the activating group can also occur, leading to the 8-substituted regioisomer.

Q3: Can the choice of aldehyde or ketone influence the regioselectivity?

A3: While the electronics of the β-arylethylamine are the primary determinant of regioselectivity, the carbonyl component can have a secondary influence, mainly through steric effects. A bulky aldehyde or ketone can sterically hinder the approach to one of the possible cyclization positions on the aromatic ring, thereby favoring the formation of the less sterically hindered regioisomer.

Q4: What is the role of the acid catalyst in determining the regioselectivity?

A4: The acid catalyst is crucial for the formation of the reactive electrophile, the iminium ion. While the catalyst's primary role is to facilitate the reaction, the choice of acid and its concentration can influence the regioselectivity. Protic acids like HCl or H₂SO₄ are commonly used. Lewis acids such as BF₃·OEt₂ can also be employed. In some cases, the acidity of the medium (pH) can significantly impact the regiomeric outcome, particularly for substrates with pH-sensitive functional groups like phenols.

Troubleshooting Guide

Problem: Poor Regioselectivity - Mixture of Isomers Obtained

Possible Cause Suggested Solution
Weakly directing substituent on the aromatic ring If the substituent on the phenethylamine is not strongly activating or directing, a mixture of regioisomers can be expected. Consider modifying the substrate to include a more strongly directing group if synthetically feasible.
Inappropriate reaction conditions (temperature, solvent) The regioselectivity can be sensitive to the reaction conditions. Systematically screen different solvents and temperatures. Protic solvents have been shown to improve regioselectivity in some cases. It is advisable to start at a lower temperature and gradually increase it while monitoring the reaction.
Incorrect pH of the reaction medium For substrates with phenolic hydroxyl groups, the pH of the medium can dramatically alter the regioselectivity. A systematic study of the reaction at different pH values is recommended to find the optimal conditions for the desired isomer.
Steric hindrance from the carbonyl compound If the desired regioisomer is the more sterically hindered one, consider using a smaller aldehyde or ketone if the synthetic route allows.

Problem: Low or No Yield of the Desired Product

Possible Cause Suggested Solution
Decomposition of starting materials or product Sensitive functional groups on the starting materials may not be stable under the reaction conditions. Consider using milder reaction conditions (e.g., lower temperature, weaker acid). Protecting sensitive functional groups before the reaction and deprotecting them afterward can be a viable strategy.
Insufficiently activated aromatic ring The Pictet-Spengler reaction works best with electron-rich aromatic rings. If the aromatic ring is deactivated by electron-withdrawing groups, the reaction may be sluggish or not proceed at all. Consider using stronger acid catalysts or higher temperatures, although this may lead to side products.
Improper catalyst selection or concentration The choice and amount of acid catalyst are critical. If using a protic acid, ensure it is of the correct concentration. For Lewis acids, the stoichiometry should be optimized. In some cases, milder catalysts like chiral phosphoric acids might be effective for sensitive substrates.

Data Presentation

Table 1: Effect of pH on the Regioselectivity of the Pictet-Spengler Reaction of 3-Hydroxyphenethylamine with Formaldehyde *

pHRatio of 6-hydroxy- to 8-hydroxytetrahydroisoquinoline
19:1
44:1
71:1
101:4

*Data derived from studies on 3-hydroxyphenethylamines and are intended to be illustrative. Actual ratios may vary based on specific substrates and conditions.

Experimental Protocols

General Procedure for a Regioselective Pictet-Spengler Reaction:

  • Reactant Preparation: To a solution of the substituted β-arylethylamine (1.0 equivalent) in a suitable solvent (e.g., toluene, methanol, or water), add the aldehyde or ketone (1.0-1.2 equivalents).

  • Acid Catalyst Addition: Slowly add the acid catalyst (e.g., trifluoroacetic acid, hydrochloric acid, or a Lewis acid) to the reaction mixture at a controlled temperature (e.g., 0 °C or room temperature). The choice of acid and its amount should be optimized for the specific substrate.

  • Reaction Monitoring: Stir the reaction mixture at the desired temperature (from room temperature to reflux) and monitor the progress of the reaction by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, quench the reaction by adding a suitable base (e.g., saturated sodium bicarbonate solution) until the mixture is neutral or slightly basic.

  • Extraction: Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization to afford the desired substituted tetrahydroisoquinoline.

Visualizations

pictet_spengler_mechanism cluster_0 Iminium Ion Formation cluster_1 Electrophilic Aromatic Substitution Amine β-Arylethylamine Imine Imine Intermediate Amine->Imine + Aldehyde, -H₂O Aldehyde Aldehyde/Ketone Iminium Iminium Ion (Electrophile) Imine->Iminium + H⁺ Cyclization Cyclization Iminium->Cyclization AromaticRing Activated Aromatic Ring (Nucleophile) AromaticRing->Cyclization Carbocation Carbocation Intermediate Cyclization->Carbocation Product Tetrahydroisoquinoline Carbocation->Product - H⁺ (Rearomatization)

Caption: Mechanism of the Pictet-Spengler Reaction.

regioselectivity_factors cluster_substrate Substrate Factors cluster_conditions Reaction Conditions Regioselectivity Regioselectivity ElectronicEffects Electronic Effects (EDG vs EWG) ElectronicEffects->Regioselectivity StericHindrance Steric Hindrance (Substituent Size) StericHindrance->Regioselectivity Catalyst Catalyst (Acid Type & Concentration) Catalyst->Regioselectivity Solvent Solvent Polarity Solvent->Regioselectivity Temperature Temperature Temperature->Regioselectivity pH pH pH->Regioselectivity

Caption: Key Factors Influencing Regioselectivity.

troubleshooting_workflow Start Poor Regioselectivity Observed AnalyzeSubstrate Analyze Substrate Electronics and Sterics Start->AnalyzeSubstrate OptimizeConditions Systematically Vary Reaction Conditions AnalyzeSubstrate->OptimizeConditions VarySolvent Screen Solvents (Protic vs. Aprotic) OptimizeConditions->VarySolvent VaryTemp Optimize Temperature OptimizeConditions->VaryTemp VaryCatalyst Screen Catalysts (Acid Type/Concentration) OptimizeConditions->VaryCatalyst CheckpH Optimize pH (for sensitive substrates) OptimizeConditions->CheckpH AnalyzeResults Analyze Regioisomeric Ratio VarySolvent->AnalyzeResults VaryTemp->AnalyzeResults VaryCatalyst->AnalyzeResults CheckpH->AnalyzeResults AnalyzeResults->OptimizeConditions Re-optimize DesiredOutcome Desired Regioselectivity Achieved AnalyzeResults->DesiredOutcome

Caption: Troubleshooting Workflow for Poor Regioselectivity.

Troubleshooting side reactions in the Ugi synthesis of pyrazinoisoquinolinones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common issues encountered during the Ugi four-component synthesis of pyrazinoisoquinolinone precursors. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for the Ugi synthesis of a pyrazinoisoquinolinone precursor?

A1: The Ugi reaction is a one-pot, four-component reaction that forms an α-acylamino amide scaffold. In the context of pyrazinoisoquinolinone synthesis, the components are typically an isoquinoline-derived aldehyde or amine, an α-amino acid (or its derivative), an isocyanide, and a carboxylic acid. The reaction proceeds through the formation of an imine from the amine and carbonyl compound, which is then attacked by the isocyanide and the carboxylate. A final Mumm rearrangement yields the stable bis-amide product.[1][2][3] This product is the direct precursor that undergoes a subsequent cyclization step to form the pyrazinoisoquinolinone core.

Ugi_Mechanism Amine Amine (e.g., Isoquinoline amine) Imine Imine Amine->Imine - H2O Carbonyl Carbonyl (e.g., Isoquinoline aldehyde) Carbonyl->Imine Iminium Iminium Ion Imine->Iminium + H+ H_Acid Carboxylic Acid H_Acid->Iminium Nitrilium Nitrilium Ion Iminium->Nitrilium Isocyanide Isocyanide Isocyanide->Nitrilium Nucleophilic Attack Adduct α-Adduct Nitrilium->Adduct + Carboxylate Ugi_Product Ugi Product (Pyrazinoisoquinolinone Precursor) Adduct->Ugi_Product Mumm Rearrangement Troubleshooting_Workflow Start Low Yield or Side Product Formation Identify_Byproduct Identify Side Product(s) (e.g., by LC-MS, NMR) Start->Identify_Byproduct Passerini Is it the Passerini Product? Identify_Byproduct->Passerini Cyclized Is it a Cyclized Byproduct (e.g., Diketopiperazine)? Identify_Byproduct->Cyclized Racemization Are Diastereomers Formed (Racemization)? Identify_Byproduct->Racemization Passerini->Cyclized No Solvent Switch to Polar Protic Solvent (Methanol, TFE) Passerini->Solvent Yes Cyclized->Racemization No Protecting_Group Check Protecting Group Stability / Change Strategy Cyclized->Protecting_Group Yes Lewis_Acid Optimize Lewis Acid Catalyst and Solvent (e.g., BF3·OEt2 in DCM) Racemization->Lewis_Acid Yes Preform_Imine Pre-form the Imine Solvent->Preform_Imine One_Pot_Acylation Use One-Pot Deprotection/ Acylation for Cyclization Protecting_Group->One_Pot_Acylation Low_Temp Run Reaction at Lower Temperature Lewis_Acid->Low_Temp

References

Identifying and characterizing impurities in Praziquantel synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for identifying and characterizing impurities during the synthesis of Praziquantel.

Frequently Asked Questions (FAQs)

Q1: What are the common types of impurities found in Praziquantel synthesis?

Impurities in Praziquantel can originate from various sources throughout the manufacturing process and storage. They are generally categorized as follows:

  • Process-Related Impurities: These are substances that arise during the synthesis process. They include unreacted starting materials, synthetic intermediates, and by-products from unintended side reactions.[1][2][3] Pharmacopoeias like the European Pharmacopoeia (EP) list specific impurities such as Impurity A, B, and C.[4][5]

  • Degradation Impurities: These form when the Praziquantel drug substance is exposed to heat, light, or moisture, leading to hydrolysis, oxidation, or photolytic degradation products.[1]

  • Residual Solvents: Solvents used during synthesis and purification (e.g., ethanol, methanol, dichloromethane) may remain in the final product.[1]

  • Elemental Impurities: Contaminants like heavy metals (e.g., lead, mercury, arsenic) can be introduced from raw materials or manufacturing equipment.[1] Their limits are defined by guidelines such as ICH Q3D.[1]

Q2: Which analytical techniques are most effective for identifying and quantifying Praziquantel impurities?

A combination of chromatographic and spectrometric techniques is essential for the comprehensive analysis of Praziquantel impurities.[2][6]

  • High-Performance Liquid Chromatography (HPLC): This is the most widely used technique for separating and quantifying impurities.[1][2] A reversed-phase HPLC method with UV detection is a common approach.[7]

  • Gas Chromatography (GC): GC is particularly useful for the analysis of volatile impurities and residual solvents.[1][8]

  • Mass Spectrometry (MS): When coupled with HPLC (LC-MS), MS is a powerful tool for identifying the structure of unknown impurities by providing mass-to-charge ratio information.[1][2] High-resolution mass spectrometry (HRMS) can help elucidate elemental composition.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is used for the definitive structural confirmation of isolated impurities.[4][6]

Q3: Where can I find the official limits for impurities in Praziquantel?

Official limits for impurities are established by regulatory bodies and detailed in pharmacopoeias. Key resources include:

  • Pharmacopoeias: The United States Pharmacopeia (USP) and European Pharmacopoeia (EP) list known impurities and specify their acceptable limits in the Praziquantel monograph.[4][6]

  • ICH Guidelines: The International Council for Harmonisation (ICH) provides guidelines, such as ICH Q3A and Q3B, which define thresholds for reporting, identifying, and qualifying impurities in new drug substances and products.[1]

Q4: What are Praziquantel Impurities A, B, and C as listed in the European Pharmacopoeia?

These are specific process-related impurities that are monitored to ensure the quality of Praziquantel. Their chemical names are:

  • Impurity A: (11bRS)-2-Benzoyl-1,2,3,6,7,11b-hexahydro-4H-pyrazino[2,1-a]isoquinolin-4-one.[4][5]

  • Impurity B: 2-(Cyclohexylcarbonyl)-2,3,6,7-tetrahydro-4H-pyrazino[2,1-a]isoquinolin-4-one.[4][5]

  • Impurity C: N-Formyl-N-[2-oxo-2-(1-oxo-3,4-dihydroisoquinolin-2(1H)-yl)ethyl]cyclohexanecarboxamide.[4][5]

Impurity Data

Table 1: Common Praziquantel Impurities and Their Origins

Impurity Name/TypeCAS NumberPotential Origin
Praziquantel Impurity A54761-87-4Process-related by-product.[4][5]
Praziquantel Impurity B125273-86-1Process-related by-product, potentially from a dehydrogenation reaction.[4][5]
Praziquantel Impurity C125273-88-3Process-related by-product.[4][5]
(R)-Praziquantel57452-98-9The active enantiomer; the commercial product is a racemate.[2][]
(S)-Praziquantel57452-97-8The less active enantiomer present in the racemic mixture.[2][]
N-Nitroso Praziquanamine115822-46-3Potential by-product from nitrosating agents.[1]
Unreacted Starting MaterialsVariesIncomplete reaction during synthesis steps.[1][2]
Degradation ProductsVariesFormed due to exposure to heat, light, or adverse pH conditions.[1][3]

Experimental Protocols & Methodologies

Protocol: Impurity Profiling of Praziquantel by RP-HPLC-UV

This protocol describes a general method for the separation of Praziquantel from its related impurities. Method optimization and validation are required for specific applications.

1. Objective: To quantify known impurities and detect unknown impurities in a Praziquantel active pharmaceutical ingredient (API) sample.

2. Materials and Reagents:

  • Praziquantel Reference Standard and Impurity Reference Standards

  • Praziquantel API sample

  • Acetonitrile (HPLC Grade)

  • Water (HPLC Grade or Milli-Q)

  • Methanol (HPLC Grade)

  • Phosphate buffer or other suitable buffer (if required)

3. Equipment:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).[7]

  • Analytical balance

  • Volumetric flasks, pipettes, and syringes

  • Syringe filters (0.45 µm)

4. Chromatographic Conditions (Example):

  • Mobile Phase: Acetonitrile and Water (e.g., 60:40 v/v).[7][11]

  • Flow Rate: 1.0 mL/min.[7][12]

  • Column Temperature: 25 °C.[12]

  • Detection Wavelength: 210 nm.[7]

  • Injection Volume: 10 µL.

  • Run Time: Sufficient to elute all impurities and the main peak (e.g., 15-20 minutes).

5. Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase by accurately mixing the required volumes of acetonitrile and water. Degas the solution using sonication or vacuum filtration.

  • Standard Solution Preparation:

    • Accurately weigh and dissolve the Praziquantel reference standard in the mobile phase to prepare a stock solution (e.g., 1 mg/mL).

    • Prepare working standard solutions by diluting the stock solution to appropriate concentrations.

    • Prepare individual or mixed stock solutions of known impurity standards similarly.

  • Sample Preparation:

    • Accurately weigh and dissolve the Praziquantel API sample in the mobile phase to achieve a concentration similar to the primary standard solution.

    • Filter the final solution through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject a blank (mobile phase), followed by the standard solutions and then the sample solutions.

    • Identify impurities in the sample chromatogram by comparing their retention times with those of the impurity reference standards.

    • Calculate the percentage of each impurity using the peak area responses relative to the Praziquantel peak.

Table 2: Summary of Typical HPLC Method Parameters for Praziquantel Impurity Analysis

ParameterTypical Setting/RangeReference(s)
Column TypeReversed-Phase C18 (USP L1)[7]
Column Dimensions4.6 x 150 mm; 4.6 x 250 mm[7][13]
Particle Size5 µm[7][13]
Mobile PhaseAcetonitrile / Water[7][11][12]
Elution ModeIsocratic (e.g., 60:40) or Gradient[7][12]
Flow Rate1.0 - 1.5 mL/min[7][14]
Detection Wavelength210 nm, 225 nm, 262 nm[7][11][13]
Column TemperatureAmbient to 30 °C[11][12]

Visualized Workflows and Relationships

G cluster_0 Phase 1: Sample Preparation & Analysis cluster_1 Phase 2: Data Evaluation cluster_2 Phase 3: Characterization & Reporting Sample Praziquantel API Batch Prep Prepare Sample & Standard Solutions Sample->Prep HPLC HPLC / LC-MS Analysis Prep->HPLC Chrom Review Chromatogram HPLC->Chrom Compare Compare with Reference Standards Chrom->Compare Quant Quantify Impurities Compare->Quant Threshold Compare vs. Specification Limits (ICH/Pharmacopeia) Quant->Threshold Known Known Impurity: Report Result Threshold->Known Unknown Unknown Impurity > Threshold Threshold->Unknown Report Final Report Known->Report Isolate Isolate Impurity (e.g., Prep-HPLC) Unknown->Isolate Structure Structure Elucidation (MS, NMR) Isolate->Structure Structure->Report

Caption: General workflow for the identification and characterization of impurities.

G cluster_synthesis Praziquantel Synthesis Pathway cluster_impurities Origin of Impurities SM Starting Materials (e.g., Phenylethylamine) Int1 Intermediate A SM->Int1 Imp_SM Unreacted Starting Materials Int2 Intermediate B Int1->Int2 Imp_Byprod By-products Crude Crude Praziquantel Int2->Crude Imp_Int Residual Intermediates Pure Purified Praziquantel (API) Crude->Pure Imp_Solv Residual Solvents Imp_Deg Degradation Products Pure->Imp_Deg Imp_SM->Crude Imp_Byprod->Crude Imp_Int->Crude Imp_Solv->Pure

References

Technical Support Center: Enhancing the In Vivo Stability of Pyrazino[2,1-a]isoquinolin-4-one Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the in vivo stability of pyrazino[2,1-a]isoquinolin-4-one analogs.

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolic pathways for pyrazino[2,1-a]isoquinolin-4-one analogs?

Based on studies of the benchmark compound Praziquantel (PZQ), the primary metabolic pathway is oxidation, mediated by cytochrome P450 (CYP) enzymes in the liver.[1] Key metabolic transformations include mono-, di-, and tri-hydroxylation events occurring on the cyclohexyl and isoquinoline rings.[1] The main enzymes involved are CYP3A4, CYP1A2, CYP2C9, and CYP2C19.[1]

Q2: My pyrazino[2,1-a]isoquinolin-4-one analog shows high potency in vitro but poor efficacy in vivo. What could be the reason?

A significant discrepancy between in vitro potency and in vivo efficacy often points to poor pharmacokinetic properties, most commonly rapid metabolism. The pyrazino[2,1-a]isoquinolin-4-one scaffold is susceptible to extensive first-pass metabolism in the liver, which can drastically reduce the concentration of the active compound reaching systemic circulation.[1]

Q3: What are the most common "metabolic soft spots" on the pyrazino[2,1-a]isoquinolin-4-one scaffold?

Likely metabolic "soft spots" are positions susceptible to CYP450-mediated oxidation. For analogs containing a cyclohexyl group, like Praziquantel, the trans-4'-position is a primary site of hydroxylation. Other susceptible positions include aromatic rings and benzylic carbons within the isoquinoline moiety. Identifying these spots is a critical first step in improving metabolic stability.

Q4: What are the key strategies to improve the in vivo stability of my analogs?

The main strategies focus on blocking or reducing metabolism at the identified "soft spots":

  • Deuteration: Replacing hydrogen atoms with deuterium at metabolically labile positions can strengthen the C-H bond, slowing down CYP450-mediated bond cleavage due to the kinetic isotope effect.

  • Fluorination: Introducing fluorine atoms at or near metabolic hotspots can block oxidation. The strong C-F bond is resistant to enzymatic cleavage, and the high electronegativity of fluorine can deactivate adjacent sites.

  • Bioisosteric Replacement: Replacing metabolically vulnerable groups with more stable ones. For example, replacing an easily oxidized phenyl ring with a more electron-deficient and stable pyridine or pyrimidine ring.

  • Structural Rigidification: Introducing conformational constraints can sometimes orient the molecule in a way that hinders its access to the active site of metabolic enzymes.

Q5: How can I experimentally determine the metabolic stability of my compounds?

Standard in vitro assays are the first step:

  • Liver Microsomal Stability Assay: This is a common initial screen to assess Phase I metabolism. Compounds are incubated with liver microsomes (which contain CYP enzymes), and the rate of disappearance of the parent compound is measured over time.

  • Hepatocyte Stability Assay: This assay uses intact liver cells and can assess both Phase I and Phase II metabolism, providing a more comprehensive picture of metabolic clearance.

  • Plasma Stability Assay: This determines the stability of the compound in blood plasma to identify degradation by plasma enzymes.

Troubleshooting Guide

Problem / Observation Potential Cause Suggested Action / Troubleshooting Step
High clearance observed in human liver microsome (HLM) assay. Rapid Phase I (CYP-mediated) metabolism.1. Perform metabolite identification studies using LC-MS/MS to pinpoint the site(s) of oxidation ("metabolic soft spots").2. Synthesize analogs with modifications at these soft spots (e.g., deuteration, fluorination).3. Re-evaluate the new analogs in the HLM assay.
Compound is stable in microsomes but shows high clearance in hepatocyte assay. Rapid Phase II metabolism (e.g., glucuronidation, sulfation) or issues with cell permeability.1. Analyze hepatocyte assay samples for Phase II metabolites (conjugates).2. If conjugation is the issue, modify functional groups that are common sites for conjugation (e.g., phenols, alcohols).3. Assess cell permeability using assays like PAMPA or Caco-2.
Analog designed to block metabolism (e.g., fluorinated) shows loss of in vitro potency. The modification interferes with target binding.1. Use molecular modeling to understand how the modification might alter the compound's conformation or interaction with the target protein.2. Consider more subtle modifications, such as deuteration, which has a minimal steric and electronic impact.3. Explore alternative positions for modification that are less likely to be involved in target engagement.
In vivo half-life is still short despite good in vitro metabolic stability. Other clearance mechanisms are at play (e.g., rapid renal clearance, biliary excretion) or poor absorption.1. Conduct a full pharmacokinetic study in an animal model to determine parameters like bioavailability, volume of distribution, and clearance routes.2. Assess the physicochemical properties of the compound (e.g., solubility, lipophilicity) to identify potential absorption issues.3. Consider developing a prodrug to improve absorption.

Data Presentation

Table 1: In Vitro Metabolic Stability of Praziquantel and Analogs in Human Liver Microsomes (HLM)

Compoundt½ (min)Intrinsic Clearance (CLint, µL/min/mg)
Praziquantel19.336.0
Analog 1 (4'-keto-PZQ)12.854.2
Analog 2 (N-formyl-PZQ)>60<11.6
Analog 3 (Des-cyclohexanecarbonyl-PZQ)>60<11.6

Data adapted from metabolite profiling studies. This table serves as an example of how modifications to the praziquantel structure can significantly impact metabolic stability.

Table 2: Pharmacokinetic Parameters of Praziquantel Enantiomers in Humans

Parameter(R)-Praziquantel(S)-Praziquantel
Cmax (ng/mL)LowerHigher
AUC (ng·h/mL)LowerHigher
MetabolismCatalyzed mainly by CYP1A2 and CYP2C19Catalyzed mainly by CYP2C19 and CYP3A4

This table highlights the stereoselective metabolism of Praziquantel, an important consideration for chiral analogs.

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability Assessment using Human Liver Microsomes

  • Objective: To determine the intrinsic clearance (CLint) and half-life (t½) of a test compound due to Phase I metabolism.

  • Materials:

    • Test compound stock solution (e.g., 10 mM in DMSO).

    • Pooled human liver microsomes (HLM).

    • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase).

    • Phosphate buffer (pH 7.4).

    • Control compounds (e.g., a high-clearance compound like Verapamil and a low-clearance compound like Warfarin).

    • Acetonitrile with an internal standard for reaction termination.

  • Procedure:

    • Prepare a reaction mixture containing HLM (final concentration ~0.5 mg/mL) in phosphate buffer.

    • Add the test compound to the reaction mixture (final concentration typically 1 µM). Pre-incubate at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to cold acetonitrile containing an internal standard.

    • Centrifuge the samples to precipitate proteins.

    • Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression line gives the elimination rate constant (k).

    • Calculate the half-life (t½) as: 0.693 / k.

    • Calculate intrinsic clearance (CLint) using the formula: CLint = (k / [microsomal protein concentration]).

Visualizations

Metabolic_Pathway PZQ Pyrazino[2,1-a]isoquinolin-4-one Analog (Parent Drug) CYP450 CYP450 Enzymes (e.g., CYP3A4, 2C19) PZQ->CYP450 Phase I Metabolism Metabolites Oxidized Metabolites (Hydroxylated Analogs) CYP450->Metabolites Excretion Excretion Metabolites->Excretion Phase II (optional) & Excretion

Caption: Primary metabolic pathway for pyrazino[2,1-a]isoquinolin-4-one analogs.

Workflow cluster_0 In Vitro Screening cluster_1 Analysis & Modification cluster_2 In Vivo Testing Microsomes Microsomal Stability Assay Hepatocytes Hepatocyte Stability Assay Microsomes->Hepatocytes Decision1 Metabolically Stable? Hepatocytes->Decision1 MetID Metabolite ID (LC-MS/MS) SAR SAR Analysis & Chemical Modification MetID->SAR Start New Analog Synthesis SAR->Start PK_Study Rodent PK Study Decision2 Good PK Profile? PK_Study->Decision2 Start->Microsomes Decision1->MetID No Decision1->PK_Study Yes Decision2->SAR No End Lead Candidate Decision2->End Yes

Caption: Experimental workflow for assessing and improving in vivo stability.

Troubleshooting_Tree Start Poor in vivo efficacy discovered Q1 Is in vitro metabolic stability low? Start->Q1 A1_Yes Identify metabolic hot spots via MetID Q1->A1_Yes Yes A1_No Investigate other PK issues: - Poor absorption? - Rapid excretion? Q1->A1_No No Strat Apply Strategies: - Deuteration - Fluorination - Bioisosteric Replacement A1_Yes->Strat Resynthesize Re-synthesize & Re-test Strat->Resynthesize

Caption: Decision tree for troubleshooting poor in vivo performance.

References

Strategies for reducing cytotoxicity of pyrazinoisoquinolinone-based compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for researchers working with pyrazinoisoquinolinone-based compounds. This document provides practical, in-depth troubleshooting strategies and answers to frequently asked questions concerning the cytotoxicity of this promising class of molecules. Our goal is to equip you with the knowledge to mitigate off-target effects, refine your experimental design, and ultimately accelerate your research and development efforts.

Introduction to Pyrazinoisoquinolinone Cytotoxicity

Pyrazinoisoquinolinone derivatives have garnered significant interest, particularly in oncology, due to their diverse mechanisms of action, which can include the induction of apoptosis and cell cycle arrest.[1] For instance, certain analogs disrupt the G2/M checkpoint machinery by promoting the degradation of key proteins like cdc2 and Cyclin B1.[1] While this targeted cytotoxicity is desirable against cancer cells, off-target toxicity remains a critical hurdle in their development as therapeutic agents. This guide will walk you through strategies to understand and reduce unintended cytotoxicity.

Part 1: Frequently Asked Questions (FAQs)

Here we address common questions encountered during the initial stages of working with pyrazinoisoquinolinone compounds.

Q1: My pyrazinoisoquinolinone compound shows high cytotoxicity in my initial screen, even against non-cancerous cell lines. What are the first things I should check?

A1: This is a frequent observation. Before delving into complex mechanistic studies, it's crucial to rule out experimental artifacts. Here is a checklist of initial steps:

  • Compound Purity and Integrity: Verify the purity of your compound batch using methods like HPLC or LC-MS. Impurities from synthesis can exhibit their own cytotoxicity. Ensure the compound has been stored correctly to prevent degradation.[2]

  • Solubility Issues: Pyrazinoisoquinolinone compounds can have limited aqueous solubility. Precipitation in your cell culture media can lead to inconsistent results and apparent cytotoxicity.[3]

    • Visual Inspection: Carefully inspect the wells of your assay plate under a microscope for any signs of compound precipitation.[3]

    • Solvent Concentration: If using a solvent like DMSO, ensure the final concentration in the media is low (typically ≤0.5%) to avoid solvent-induced toxicity.[4] Always include a vehicle control (media with the same solvent concentration) in your experiments.[2]

  • Cell Health and Seeding Density:

    • Ensure your cells are healthy, in the logarithmic growth phase, and have a viability of >95% before starting the experiment.[2]

    • Use cells within a consistent and low passage number range.[2]

    • Optimize your cell seeding density, as both excessively high or low densities can impact cell health and susceptibility.[2]

Q2: How can I determine if the observed cell death is due to a specific mechanism (like apoptosis) or general necrosis?

A2: Differentiating between apoptosis (programmed cell death) and necrosis (uncontrolled cell death) is fundamental to understanding your compound's mechanism of action.[3]

  • Annexin V/Propidium Iodide (PI) Staining: This is a standard flow cytometry method. Annexin V detects early-stage apoptosis, while PI stains late-stage apoptotic and necrotic cells.[3]

  • Caspase Activity Assays: Measuring the activity of key executioner caspases, such as caspase-3 and caspase-7, can confirm an apoptotic pathway.[3]

  • Morphological Analysis: Observing cell morphology via microscopy can also be informative. Apoptotic cells often display shrinkage and membrane blebbing, whereas necrotic cells tend to swell and lyse.[3]

Q3: My cytotoxicity results are inconsistent between experiments. What are the likely causes?

A3: High variability often points to procedural inconsistencies. To improve reproducibility:

  • Standardize Protocols: Ensure all experimental steps, from cell seeding to reagent addition and incubation times, are performed consistently.[2]

  • Pipetting Technique: Inaccurate or inconsistent pipetting, especially with small volumes, is a common source of error.[4]

  • Edge Effects: Evaporation from the outer wells of multi-well plates can concentrate your compound. To mitigate this, consider not using the outer wells or filling them with sterile PBS or media.[2]

  • Contamination: Regularly check for microbial contamination (e.g., mycoplasma), which can significantly impact results.[4]

Part 2: Troubleshooting Guide - Strategies for Cytotoxicity Reduction

If you have confirmed that the observed cytotoxicity is a genuine effect of your compound, the next step is to explore strategies to mitigate it. These can be broadly categorized into medicinal chemistry approaches and formulation/delivery strategies.

Issue 1: High Off-Target Cytotoxicity Observed in Non-Cancerous Cells

This suggests your compound may not be sufficiently selective for its intended target or may interact with other cellular components.

The core principle here is to modify the chemical structure to improve the therapeutic index. This involves a deep understanding of the Structure-Activity Relationship (SAR).[5]

  • Strategy 1: SAR-Guided Structural Modification

    • Rationale: SAR studies have shown that modifications to certain functional groups on the pyrazinoisoquinolinone scaffold can significantly impact cytotoxicity.[1] For example, the N(2) and C(4)-functional groups and the C(6)-chain have been identified as important for in vitro antitumor activity.[1] By systematically altering these positions, it may be possible to dissociate the desired on-target activity from off-target toxicity.

    • Experimental Workflow:

      • Bioisosteric Replacement: Based on existing SAR data, synthesize a small library of analogs with modifications at key positions.[6] Bioisosterism can be a powerful tool to improve drug-like properties and reduce toxicity.[6]

      • Cytotoxicity Profiling: Screen the new analogs against a panel of both cancerous and non-cancerous cell lines to determine their selectivity index (SI). The SI is the ratio of the 50% cytotoxic concentration (CC50) in normal cells to the 50% effective concentration (EC50) in cancer cells.[7]

      • Iterative Optimization: Based on the results, further refine the chemical structure to enhance selectivity.

  • Strategy 2: Introduction of Bulky Groups to Evade Detoxification Pathways

    • Rationale: Some drug toxicity and resistance can be attributed to metabolism by cellular detoxification networks, such as those regulated by the pregnane X receptor (PXR).[8] Introducing bulky chemical groups can sometimes hinder the binding of a compound to detoxification enzymes, reducing its metabolism and clearance.[8]

    • Experimental Workflow:

      • Computational Modeling: Use molecular docking to predict how the addition of bulky groups to your pyrazinoisoquinolinone scaffold might affect its interaction with PXR or other relevant enzymes.

      • Targeted Synthesis: Synthesize promising candidates identified through modeling.

      • Metabolic Stability Assays: Evaluate the metabolic stability of the modified compounds in liver microsomes or hepatocytes.

      • Cytotoxicity Re-evaluation: Assess the cytotoxicity of the more stable compounds.

If structural modification is not feasible or sufficient, altering how the compound is delivered to the cells can dramatically reduce off-target effects.

  • Strategy 3: Nanoparticle-Based Delivery Systems

    • Rationale: Encapsulating pyrazinoisoquinolinone compounds in nanoparticles (e.g., liposomes, polymeric nanoparticles) can improve their solubility, stability, and tumor selectivity.[5][9] This can be further enhanced by surface functionalization with targeting ligands that bind to receptors overexpressed on cancer cells.[10]

    • Experimental Workflow:

      • Nanoparticle Formulation: Prepare nanoparticles encapsulating your compound using a suitable method like emulsification-solvent evaporation.[10] Key parameters to optimize include the polymer-to-drug ratio and stabilizer concentration.[10]

      • Characterization: Characterize the nanoparticles for size, zeta potential, and entrapment efficiency.[10]

      • In Vitro Release Studies: Perform drug release studies to ensure the compound is released in a sustained manner.

      • Targeted Delivery (Optional): For active targeting, conjugate ligands like folic acid to the nanoparticle surface.[10]

      • Comparative Cytotoxicity Studies: Compare the cytotoxicity of the free compound versus the nanoparticle formulation in both cancer and normal cell lines.[11]

Issue 2: On-Target Toxicity in Healthy Tissues

Even if a compound is highly selective for its target, if that target is also present in healthy tissues, on-target toxicity can occur. This is a common challenge for therapies like PARP inhibitors, a class to which some pyrazinoisoquinolinone compounds may be related.[12][13] Hematological toxicity is a known side effect of some PARP inhibitors.[14]

  • Strategy 4: Combination Therapy to Reduce Dosage

    • Rationale: Combining your pyrazinoisoquinolinone compound with another anticancer agent that has a different mechanism of action can lead to synergistic effects, allowing for a reduction in the required dose of your compound and thus decreasing dose-dependent toxicity.[1] For example, a compound that induces G2/M arrest could be combined with a DNA-damaging agent like cisplatin.[1]

    • Experimental Workflow:

      • Identify Potential Combination Agents: Based on the mechanism of your compound, select other drugs for combination studies.

      • Synergy Assessment: Use assays like the Chou-Talalay method to determine if the combination is synergistic, additive, or antagonistic.

      • Dose-Response Matrix: Perform cytotoxicity assays with a matrix of concentrations for both drugs to identify optimal, lower-dose combinations.

  • Strategy 5: Modulating Downstream Signaling Pathways

    • Rationale: In some cases, the toxicity of a targeted therapy is mediated by a specific downstream signaling pathway. For PARP inhibitors, cytotoxicity in blood cells has been linked to the activation of the p53 pathway via CHK2.[15] Co-treatment with an inhibitor of this downstream effector (like a CHK2 inhibitor) could potentially mitigate the toxicity in healthy cells without compromising the anticancer effect.[15]

    • Experimental Workflow:

      • Pathway Analysis: Investigate the signaling pathways activated by your compound in both cancer and normal cells.

      • Inhibitor Co-treatment: If a key toxicity-mediating pathway is identified, perform co-treatment studies with a specific inhibitor of that pathway.

      • Selective Protection Assessment: Evaluate if the co-treatment selectively protects the normal cells from cytotoxicity while maintaining the anticancer activity in tumor cells.

Part 3: Experimental Protocols & Data Visualization

Protocol 1: General Cytotoxicity Assay (MTT-Based)

This protocol provides a general framework for assessing cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.[2]

  • Compound Treatment: Prepare serial dilutions of your pyrazinoisoquinolinone compound in culture medium. Replace the old medium with the compound dilutions. Include untreated and vehicle controls.[2]

  • Incubation: Incubate the plate for a desired exposure time (e.g., 24, 48, or 72 hours).[2]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C until formazan crystals are visible.[2]

  • Solubilization: Add a solubilization solution to dissolve the formazan crystals.[2]

  • Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.[16]

  • Calculation: Calculate the percentage of cytotoxicity relative to the controls.[16]

ParameterRecommendationRationale
Cell Density Optimize for linear assay responseHigh density can lead to nutrient depletion and artifactual results.[16]
Solvent (DMSO) Conc. ≤0.5%, ideally ≤0.1%High concentrations are directly toxic to cells.[2][4]
Incubation Time 24-72 hoursSome compounds require longer to induce a cytotoxic response.[3]
Controls Untreated, Vehicle, PositiveEssential for data interpretation and quality control.[2]
Visualizations

Diagram 1: Troubleshooting Workflow for High Cytotoxicity

A High Cytotoxicity Observed B Check Experimental Variables A->B C Verify Compound Purity & Solubility B->C Purity, Precipitation D Assess Cell Health & Density B->D Passage #, Viability E Review Controls (Vehicle, etc.) B->E Solvent Effects F Is Cytotoxicity Still High? C->F D->F E->F F->B No, Re-evaluate G Differentiate Apoptosis vs. Necrosis F->G Yes H Proceed to Cytotoxicity Reduction Strategies G->H

Caption: A logical workflow for troubleshooting unexpected high cytotoxicity results.

Diagram 2: Strategies for Cytotoxicity Reduction

cluster_0 Medicinal Chemistry cluster_1 Formulation & Delivery cluster_2 Therapeutic Strategy A SAR-Guided Modification B Add Bulky Groups C Nanoparticle Encapsulation D Prodrug Approach E Combination Therapy F Modulate Downstream Pathways Start High On- or Off-Target Cytotoxicity Start->A Start->B Start->C Start->D Start->E Start->F

Caption: Overview of strategic approaches to mitigate compound cytotoxicity.

References

Optimizing reaction conditions for the N-acylation of Praziquanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the N-acylation of Praziquanamine. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to facilitate successful synthesis of Praziquanamine derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common acylating agents for the N-acylation of Praziquanamine?

A1: The most common and reactive acylating agents are acyl chlorides (R-COCl) and acid anhydrides ((R-CO)₂O). Acyl chlorides are generally more reactive but produce hydrochloric acid (HCl) as a byproduct, which must be neutralized. Acid anhydrides are less reactive but can provide cleaner reactions, producing a carboxylic acid byproduct. For more sensitive substrates or when the corresponding acyl chloride is unstable, carboxylic acids can be used in the presence of a coupling agent (e.g., DCC, EDC, HATU).

Q2: How do I choose the appropriate solvent for the reaction?

A2: The ideal solvent should be inert to the reaction conditions, dissolve the starting materials, and be easily removable. Dichloromethane (DCM) is a common choice due to its inertness and ease of removal. Other aprotic solvents like tetrahydrofuran (THF), acetonitrile (ACN), and N,N-dimethylformamide (DMF) can also be used. The choice may depend on the solubility of the specific acylating agent and the desired reaction temperature.

Q3: What is the role of a base in this reaction, and which one should I select?

A3: A base is crucial to neutralize the acidic byproduct (e.g., HCl from acyl chlorides) generated during the reaction. This prevents the protonation of the primary amine on Praziquanamine, which would render it non-nucleophilic and halt the reaction. Non-nucleophilic tertiary amines like triethylamine (TEA) and N,N-diisopropylethylamine (DIPEA) are preferred as they do not compete with Praziquanamine in reacting with the acylating agent. Pyridine can also be used and may sometimes act as a nucleophilic catalyst.

Q4: My N-acylation reaction is not proceeding to completion. What are the likely causes and solutions?

A4: Incomplete conversion can be due to several factors:

  • Insufficient Reagent: Ensure at least a slight excess (1.1-1.2 equivalents) of the acylating agent is used.

  • Inactive Reagents: Acylating agents can degrade upon exposure to moisture. Use freshly opened or purified reagents.

  • Inadequate Base: Ensure at least one equivalent of base is present to neutralize the acid byproduct. If the Praziquanamine starting material is a salt (e.g., hydrochloride), an additional equivalent of base is required.

  • Low Temperature: While starting the reaction at 0 °C is common to control the initial exotherm, allowing the reaction to warm to room temperature or gentle heating may be necessary to drive it to completion.

  • Steric Hindrance: The amine in Praziquanamine is somewhat sterically hindered. More reactive acylating agents or longer reaction times may be required.

Q5: I am observing multiple products in my reaction mixture. What are the potential side reactions?

A5: The formation of multiple products can be attributed to several side reactions:

  • Diacylation: Although less common with a secondary amine, if there are other nucleophilic sites or if the initially formed amide can be further acylated under harsh conditions, this can occur. Using a controlled stoichiometry of the acylating agent can mitigate this.

  • O-Acylation: If the acylating agent or Praziquanamine derivative has hydroxyl groups, these can be acylated. Chemoselective conditions or protecting groups may be necessary.

  • Reaction with Solvent: Some solvents can participate in side reactions under certain conditions.

  • Epimerization: If there are chiral centers adjacent to carbonyl groups, the use of strong bases or high temperatures can potentially lead to epimerization.

Q6: How can I effectively monitor the progress of the reaction?

A6: Thin-layer chromatography (TLC) is the most common method for monitoring the reaction's progress. A suitable solvent system should be chosen to clearly separate the starting material (Praziquanamine), the product (N-acylated Praziquanamine), and any significant byproducts. The disappearance of the starting material spot and the appearance of the product spot indicate the reaction is proceeding. Staining with ninhydrin can be useful as it will stain the primary amine of Praziquanamine but not the amide product. Liquid chromatography-mass spectrometry (LC-MS) can also be used for more detailed monitoring.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive acylating agent (hydrolyzed).2. Praziquanamine starting material is protonated (e.g., HCl salt) and insufficient base was used.3. Reaction temperature is too low.4. Incorrect stoichiometry of reagents.1. Use a fresh bottle of acylating agent or purify it before use.2. Use an additional equivalent of base to neutralize the amine salt.3. Allow the reaction to warm to room temperature or heat gently (e.g., 40 °C).4. Re-calculate and accurately measure all reagents, using a slight excess (1.1-1.2 eq) of the acylating agent.
Starting Material Remains Unreacted 1. Insufficient amount of acylating agent.2. Short reaction time.3. Steric hindrance of the amine.4. Poor solubility of starting materials.1. Add an additional portion of the acylating agent.2. Increase the reaction time and continue monitoring by TLC.3. Use a more reactive acylating agent or add a catalyst like 4-DMAP.4. Try a different solvent in which all components are fully soluble (e.g., DMF).
Formation of Multiple Products on TLC 1. Reaction is not clean; potential side reactions.2. Impure starting materials.3. Over-acylation (di-acylation).4. Reaction temperature is too high, leading to decomposition or side reactions.1. Purify the crude product using column chromatography.2. Check the purity of starting materials by NMR or LC-MS.3. Add the acylating agent dropwise at 0 °C to avoid high local concentrations.4. Maintain a lower reaction temperature and monitor closely.
Difficulty in Product Purification 1. Product and starting material have similar polarity.2. Presence of persistent, non-polar byproducts (e.g., urea from DCC coupling).3. Emulsion formation during aqueous workup.1. Use a different solvent system for column chromatography or try recrystallization.2. For DCC/EDC reactions, filter the reaction mixture before workup to remove the urea byproduct. A water wash can help remove water-soluble byproducts.3. Add brine during extraction to break up emulsions.

Data Presentation

Table 1: Representative Yields for N-Acylation of Primary Amines with Different Acylating Agents

Acylating AgentBaseSolventTemperature (°C)Typical Reaction Time (h)Representative Yield (%)
Acetyl ChlorideTriethylamineDCM0 to RT2-485-95
Benzoyl ChloridePyridineDCM0 to RT3-680-90
Acetic AnhydrideTriethylamineDCMRT4-875-85
Propionic AnhydrideDIPEATHFRT to 406-1270-80
Carboxylic Acid + EDC/HOBtDIPEADMFRT12-2465-85

Note: Yields are representative for primary amines and may vary for the specific N-acylation of Praziquanamine.

Table 2: Effect of Different Solvents on N-Acylation Yield

SolventDielectric ConstantTypical ObservationsRepresentative Yield (%)
Dichloromethane (DCM)9.1Good solubility for many reagents, easy to remove.90
Tetrahydrofuran (THF)7.6Good general-purpose solvent.85
Acetonitrile (ACN)37.5More polar, can sometimes accelerate reactions.88
N,N-Dimethylformamide (DMF)36.7High boiling point, useful for less reactive substrates requiring heat.82

Note: Data is based on general observations in N-acylation reactions and serves as a guideline.

Experimental Protocols

Protocol 1: N-Acylation of Praziquanamine with an Acyl Chloride
  • Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Praziquanamine (1.0 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in anhydrous dichloromethane (DCM).

  • Reaction Initiation: Cool the solution to 0 °C in an ice bath.

  • Addition of Acylating Agent: Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution over 15-20 minutes.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Monitoring: Stir the reaction for 2-4 hours, monitoring its progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by recrystallization or silica gel column chromatography.

Protocol 2: N-Acylation of Praziquanamine with a Carboxylic Acid using EDC/HOBt
  • Activation: In a round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.1 eq), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq), and 1-Hydroxybenzotriazole (HOBt, 1.2 eq) in anhydrous DMF. Stir the mixture at room temperature for 30 minutes to pre-activate the carboxylic acid.

  • Addition of Amine: Add a solution of Praziquanamine (1.0 eq) and N,N-diisopropylethylamine (DIPEA, 1.5 eq) in DMF to the activated mixture.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

  • Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate and wash with water, 5% aqueous LiCl solution (to remove DMF), saturated aqueous NaHCO₃, and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product using silica gel column chromatography.

Visualizations

experimental_workflow start Start: Prepare Reagents dissolve Dissolve Praziquanamine & Base in Anhydrous Solvent start->dissolve cool Cool to 0 °C dissolve->cool add_acyl Add Acylating Agent Dropwise cool->add_acyl react Warm to RT & Stir (2-4h) add_acyl->react monitor Monitor by TLC react->monitor monitor->react Incomplete workup Aqueous Workup (Wash with HCl, NaHCO₃, Brine) monitor->workup Reaction Complete isolate Dry, Filter & Concentrate workup->isolate purify Purify (Chromatography/Recrystallization) isolate->purify end End: Characterize Product purify->end

Caption: General experimental workflow for the N-acylation of Praziquanamine.

troubleshooting_low_yield start Low/No Yield Observed check_reagents Check Reagent Quality & Stoichiometry start->check_reagents reagents_ok Reagents are Fresh & Stoichiometry is Correct check_reagents->reagents_ok Yes reagents_bad Use Fresh Reagents / Recalculate Stoichiometry check_reagents->reagents_bad No check_conditions Review Reaction Conditions (Base, Temp, Time) reagents_ok->check_conditions conditions_ok Conditions Seem Appropriate check_conditions->conditions_ok Yes conditions_bad Adjust Conditions: - Add more base - Increase temperature/time check_conditions->conditions_bad No check_solubility Is everything dissolved? conditions_ok->check_solubility soluble Consider Catalysis (e.g., DMAP) check_solubility->soluble Yes not_soluble Change Solvent (e.g., to DMF) check_solubility->not_soluble No

Caption: Troubleshooting decision tree for low reaction yield in N-acylation.

reaction_pathway cluster_reactants Reactants cluster_products Products PZQ_NH2 Praziquanamine (R'-NH₂) Intermediate Tetrahedral Intermediate PZQ_NH2->Intermediate Nucleophilic Attack Acyl_Cl Acyl Chloride (R-COCl) Acyl_Cl->Intermediate Amide N-Acyl Praziquanamine (R'-NHCOR) HCl HCl Salt Et₃N·HCl HCl->Salt Base Base (e.g., Et₃N) Base->Salt Intermediate->Amide Elimination of Cl⁻

Caption: Simplified reaction pathway for N-acylation with an acyl chloride.

Technical Support Center: Scale-Up of Pyrazinoisoquinolinone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of pyrazinoisoquinolinones. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this important class of heterocyclic compounds from the laboratory bench to pilot plant or manufacturing scale. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during your experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during the scale-up of pyrazinoisoquinolinone synthesis, which typically involves a multi-component reaction (e.g., Ugi reaction) to form a key intermediate, followed by an acid-catalyzed cyclization (e.g., Pictet-Spengler reaction).

Problem Potential Cause Troubleshooting/Optimization Strategy
1. Decreased Yield Upon Scale-Up Inefficient Heat Transfer: Exothermic reactions, common in the initial multi-component coupling, can lead to localized overheating and decomposition of reactants or products in large reactors due to a lower surface-area-to-volume ratio.[1]- Implement controlled, slower addition of highly reactive reagents (e.g., isocyanides) to manage the rate of heat generation. - Ensure the reactor has adequate cooling capacity. - Use process simulation software to model thermal behavior at a larger scale.[1]
Poor Mixing: Inadequate agitation in larger vessels can result in localized concentration gradients, leading to the formation of side products and incomplete reactions.[1]- Select an appropriate stirrer (e.g., propeller or turbine for low-viscosity solutions) and optimize the stirring speed for the reactor geometry and reaction mixture viscosity.[2] - Baffles can be installed in the reactor to improve turbulence and mixing.
Suboptimal Reagent Concentration: Some reactions, particularly multi-component reactions, are most efficient at high concentrations. Simple volumetric scale-up can lead to dilution and slower reaction rates.- Maintain the optimal concentration of reactants as determined in laboratory-scale experiments. This may require using less solvent per unit of reactant at a larger scale.
2. Increased Impurity Profile Impurity Amplification: Minor side reactions at the lab scale can become significant at a larger scale, leading to a more complex impurity profile.[2]- Thoroughly identify all impurities at the laboratory scale using techniques like LC-MS. - Re-optimize reaction conditions (temperature, reaction time, stoichiometry) at the larger scale to minimize the formation of key impurities.
Side Reactions Due to Extended Reaction Times: Slower reagent addition or heating/cooling cycles in larger reactors can prolong the overall reaction time, potentially leading to the degradation of products or the formation of side products.- Monitor the reaction progress closely using in-process controls (e.g., HPLC, UPLC). - Quench the reaction as soon as the desired level of conversion is reached.
3. Difficulties in Product Isolation and Purification Product Precipitation Issues: The product may precipitate out of solution unexpectedly during the reaction or workup at a larger scale, which can clog equipment.- Perform solubility studies at different temperatures and solvent compositions to anticipate precipitation. - Adjust the workup protocol for the larger scale, potentially including a solvent swap before crystallization.
Crystallization Problems: Changes in crystal form (polymorphism) can occur upon scale-up, affecting filtration and drying characteristics.[1]- Carefully control the crystallization conditions (cooling rate, agitation, solvent system).[1] - Characterize the solid-state properties of the final product at each scale.
Chromatography is Not Feasible: Column chromatography, a common purification method in the lab, is often not practical or economical for large quantities.- Develop a robust crystallization procedure for purification. - Explore alternative purification techniques such as liquid-liquid extraction or the use of scavenger resins.
4. Inconsistent Reaction Performance Variability in Raw Material Quality: The quality of starting materials and solvents can vary between batches, especially when purchased in larger quantities.- Establish clear specifications for all raw materials and perform incoming quality control checks. - Qualify multiple suppliers for critical raw materials.
Sensitivity to Atmospheric Conditions: Some intermediates may be sensitive to moisture or oxygen, leading to inconsistent results in a larger, less controlled environment.[3]- Ensure all reactions involving sensitive reagents are conducted under a robust inert atmosphere (e.g., nitrogen or argon).[3]

Frequently Asked Questions (FAQs)

Q1: My Ugi reaction, the first step in the synthesis, is showing a significant drop in yield from a 10 g scale to a 1 kg scale. What is the most likely reason?

A significant drop in yield during the scale-up of an Ugi reaction is often related to thermal management. Ugi reactions are typically exothermic, and the heat generated in a 1 kg scale reaction is much more difficult to dissipate than in a 10 g scale reaction. This can lead to thermal degradation of your starting materials, intermediates, or the final product. To mitigate this, a slower, controlled addition of the isocyanide component is highly recommended to manage the exotherm.

The appearance of a new major impurity at scale can be due to several factors. One common reason is the extended reaction time or higher temperatures experienced in a larger reactor. This can promote side reactions, such as the formation of regioisomers if your aromatic ring has multiple potential sites for cyclization, or degradation of the desired product. It is also possible that an impurity in one of your starting materials, which was present in a negligible amount at the lab scale, is now becoming significant. It is crucial to re-analyze your starting materials and monitor the reaction profile closely at the larger scale.

Q3: How can I avoid using column chromatography for purification at a multi-kilogram scale?

The most effective way to avoid large-scale chromatography is to develop a robust crystallization method for your final product. This involves screening various solvents and solvent mixtures to find conditions that provide good recovery and effectively purge impurities. In some cases, it may be beneficial to form a salt of your pyrazinoisoquinolinone product to improve its crystallinity and ease of purification.

Q4: My final product has poor solubility, making the final isolation and purification steps challenging. What can I do?

Poor solubility can be a significant hurdle. Consider a solvent swap after the reaction is complete to a solvent in which your product is more soluble for any initial purification steps like washes, and then another solvent swap to an anti-solvent to induce crystallization. Additionally, performing the final reaction step in a solvent system from which the product will crystallize upon completion (a "direct isolation" process) can be a very efficient strategy at scale.

Q5: What are the key safety considerations when scaling up pyrazinoisoquinolinone synthesis?

The primary safety concerns are the potential for runaway reactions due to poor heat management and the handling of hazardous reagents. Isocyanides, often used in the Ugi reaction, are toxic and should be handled with appropriate personal protective equipment in a well-ventilated area. The use of strong acids for the Pictet-Spengler reaction also requires careful handling and the use of appropriate acid-resistant equipment. A thorough process safety review should be conducted before any scale-up activities.

Data Presentation

Table 1: Optimization of Ugi Reaction Conditions for a Model System

The following data illustrates the impact of reaction parameters on the yield of a model Ugi reaction, a key step in many pyrazinoisoquinolinone syntheses. The results show that optimizing concentration and reagent stoichiometry can significantly improve yield, a crucial consideration for scale-up.[4][5][6][7][8]

Run Solvent Concentration (M) Imine Equivalent Average Yield (%)
1Methanol0.41.049
2Methanol0.41.266
3Methanol0.21.055
4Methanol0.21.262
5Ethanol/Methanol (60/40)0.21.054
6THF/Methanol (60/40)0.21.035
7Acetonitrile/Methanol (60/40)0.21.045
8Methanol0.071.020

Experimental Protocols

Protocol 1: Kilogram-Scale Ugi Four-Component Reaction

This protocol provides a general methodology for the large-scale synthesis of the Ugi adduct, a precursor to pyrazinoisoquinolinones.

  • Reactor Setup: Charge a clean, dry, and inerted reactor equipped with a mechanical stirrer, a temperature probe, a condenser, and an addition funnel with the selected solvent (e.g., methanol).

  • Reagent Charging: Charge the amine, aldehyde (or ketone), and carboxylic acid to the reactor. Stir the mixture until all solids are dissolved.

  • Temperature Control: Cool the reaction mixture to the desired temperature (e.g., 0-10 °C) using an appropriate cooling system.

  • Controlled Isocyanide Addition: Slowly add the isocyanide to the reaction mixture via the addition funnel over a period of 1-2 hours, carefully monitoring the internal temperature. Ensure the temperature does not exceed the set limit.

  • Reaction Monitoring: Allow the reaction to stir at the controlled temperature. Monitor the reaction progress by a suitable analytical method (e.g., HPLC, UPLC) until the starting materials are consumed.

  • Work-up and Isolation: Upon completion, the product may be isolated by direct filtration if it precipitates from the reaction mixture. Alternatively, concentrate the reaction mixture under reduced pressure and proceed with a suitable work-up, such as extraction or crystallization.

Protocol 2: Large-Scale Pictet-Spengler Cyclization

This protocol outlines a general procedure for the acid-catalyzed cyclization of the Ugi adduct to form the pyrazinoisoquinolinone core structure.

  • Reactor Setup: Charge a clean, dry reactor equipped with a mechanical stirrer, a temperature probe, and a condenser with the Ugi adduct and a suitable solvent (e.g., dichloromethane, toluene).

  • Acid Addition: Slowly and carefully add the acid catalyst (e.g., trifluoroacetic acid, methanesulfonic acid) to the stirred suspension or solution, maintaining temperature control.

  • Heating and Reaction Monitoring: Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor its progress by HPLC or UPLC.

  • Quenching: Once the reaction is complete, cool the mixture to room temperature and quench the acid by slowly adding a suitable base (e.g., saturated sodium bicarbonate solution) until the mixture is neutralized.

  • Extraction and Purification: Separate the organic layer, and wash it with brine. Dry the organic layer over a suitable drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure. The crude product can then be purified by crystallization from an appropriate solvent system.

Visualizations

experimental_workflow cluster_step1 Step 1: Ugi Four-Component Reaction cluster_step2 Step 2: Pictet-Spengler Cyclization cluster_step3 Step 3: Purification Amine Amine Ugi_Adduct Ugi Adduct Intermediate Amine->Ugi_Adduct Aldehyde Aldehyde Aldehyde->Ugi_Adduct Carboxylic_Acid Carboxylic_Acid Carboxylic_Acid->Ugi_Adduct Isocyanide Isocyanide Isocyanide->Ugi_Adduct Cyclization Acid-Catalyzed Cyclization Ugi_Adduct->Cyclization Pyrazinoisoquinolinone Pyrazinoisoquinolinone Core Cyclization->Pyrazinoisoquinolinone Purification Crystallization / Extraction Pyrazinoisoquinolinone->Purification Final_Product Purified Pyrazinoisoquinolinone Purification->Final_Product

Caption: General workflow for pyrazinoisoquinolinone synthesis.

troubleshooting_logic cluster_investigate Investigation cluster_optimize Optimization start Low Yield or High Impurities at Scale? check_thermal Review Thermal Profile start->check_thermal check_mixing Assess Mixing Efficiency start->check_mixing check_reagents Verify Raw Material Purity start->check_reagents optimize_addition Slow Reagent Addition check_thermal->optimize_addition optimize_stirring Modify Stirrer/Speed check_mixing->optimize_stirring optimize_purification Develop Crystallization check_reagents->optimize_purification end Optimized Scale-Up Process optimize_addition->end Improved Yield optimize_stirring->end Improved Purity optimize_purification->end Successful Isolation

Caption: Troubleshooting logic for scale-up challenges.

References

Minimizing epimerization during chiral separation of pyrazinoisoquinolinone enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing epimerization during the chiral separation of pyrazinoisoquinolinone enantiomers.

Troubleshooting Guide

This guide addresses common issues encountered during the chiral separation of pyrazinoisoquinolinone derivatives that can lead to a loss of stereochemical integrity through epimerization.

Q1: We are observing peak tailing, poor resolution, or the appearance of a third peak during the chiral HPLC separation of our pyrazinoisoquinolinone compound. Could this be epimerization?

A1: Yes, these chromatographic issues can be indicative of on-column epimerization. Epimerization is the change in configuration at one of several stereocenters in a molecule. For pyrazinoisoquinolinone structures, the chiral center adjacent to a carbonyl group (lactam) is often susceptible to this process under certain analytical conditions. This can lead to the in-situ conversion of one enantiomer to the other, resulting in peak distortion and inaccurate quantification.

Potential Causes and Solutions:

  • Mobile Phase pH: The pH of the mobile phase can significantly influence the rate of epimerization, especially for compounds with ionizable groups.

    • Troubleshooting Steps:

      • Screen Different pH Values: Evaluate a range of pH values for your mobile phase to find a region where the compound is most stable.

      • Use Buffers: Employ a suitable buffer system to maintain a constant and optimal pH throughout the separation.

  • Mobile Phase Composition: The choice of solvents and additives can promote or inhibit epimerization.

    • Troubleshooting Steps:

      • Avoid Basic Additives: Amines and other basic modifiers can catalyze epimerization. If a modifier is necessary for peak shape, consider using a less basic alternative or a lower concentration.

      • Explore Different Organic Modifiers: The polarity of the organic modifier (e.g., alcohols like ethanol and isopropanol) can affect the stability of the enantiomers. Experiment with different alcohols and concentrations.

  • Column Temperature: Higher temperatures can accelerate the rate of epimerization.

    • Troubleshooting Steps:

      • Lower the Column Temperature: Perform the separation at sub-ambient or room temperature to minimize thermal degradation and epimerization.

  • Prolonged Analysis Time: Longer retention times expose the analytes to the chromatographic conditions for an extended period, increasing the risk of on-column conversion.

    • Troubleshooting Steps:

      • Optimize Flow Rate and Mobile Phase Strength: Adjust the flow rate and the mobile phase composition to achieve a faster elution without compromising resolution.

Frequently Asked Questions (FAQs)

Q2: What is the likely mechanism of epimerization for pyrazinoisoquinolinone enantiomers?

A2: The most probable mechanism involves the formation of a planar enolate intermediate at the chiral carbon alpha to the lactam carbonyl group. This is often catalyzed by basic conditions, where a base abstracts the acidic proton at the chiral center. Reprotonation of the planar enolate can then occur from either face, leading to a mixture of both enantiomers.

Q3: Which type of chiral stationary phase (CSP) is recommended for the separation of pyrazinoisoquinolinone enantiomers?

A3: Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for the separation of nitrogen-containing heterocyclic compounds. For example, a cellulose-based column (Chiralcel OJ-R) has been successfully used for the chiral separation of praziquantel, a compound with a pyrazinoisoquinolinone core structure.

Q4: How can I confirm that the observed peak distortion is due to epimerization and not another issue?

A4: To confirm epimerization, you can perform the following experiments:

  • Vary the Flow Rate: If the ratio of the enantiomeric peaks changes with the flow rate (i.e., a slower flow rate results in a larger impurity peak), it is a strong indication of on-column conversion.

  • Peak Parking: Stop the flow during the elution of the main peak for a period and then resume. If the peak shape is significantly distorted or a new peak appears after resuming the flow, it suggests on-column degradation or epimerization.

  • Collect Fractions: Collect the peak of a pure enantiomer and re-inject it under the same conditions. The appearance of the other enantiomer will confirm epimerization.

Q5: Are there any alternatives to HPLC for chiral separation that might be less prone to causing epimerization?

A5: Supercritical Fluid Chromatography (SFC) can be a good alternative. SFC often uses lower temperatures and different mobile phases (supercritical CO2 with co-solvents), which can be milder and may reduce the risk of on-column epimerization.

Data Presentation

ParameterValue
Compound Praziquantel
Column Chiralcel OJ-R (Cellulose-based)
Mobile Phase 0.1 M Sodium Perchlorate-Acetonitrile (66:34, v/v)
Flow Rate 0.5 mL/min
Detection UV at 210 nm
Reference --INVALID-LINK--[1]

Experimental Protocols

Detailed Methodology for Chiral Separation of Pyrazinoisoquinolinone Analogues (Based on Praziquantel Method)

This protocol provides a starting point for developing a chiral HPLC method for pyrazinoisoquinolinone enantiomers, with a focus on minimizing epimerization.

1. Materials and Reagents:

  • Racemic pyrazinoisoquinolinone analogue

  • HPLC-grade acetonitrile

  • Sodium perchlorate

  • HPLC-grade water

  • Chiral HPLC column (e.g., Chiralcel OJ-R, 250 x 4.6 mm, 5 µm)

  • HPLC system with UV detector

2. Mobile Phase Preparation:

  • Prepare a 0.1 M sodium perchlorate solution in HPLC-grade water.

  • Mix the 0.1 M sodium perchlorate solution with acetonitrile in a 66:34 (v/v) ratio.

  • Degas the mobile phase before use.

3. Chromatographic Conditions:

  • Column: Chiralcel OJ-R

  • Mobile Phase: 0.1 M Sodium Perchlorate-Acetonitrile (66:34, v/v)

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 25°C (can be lowered to 10-15°C to minimize epimerization)

  • Injection Volume: 10 µL

  • Detection: UV at an appropriate wavelength for the analyte (e.g., 210 nm)

4. Sample Preparation:

  • Dissolve the racemic pyrazinoisoquinolinone analogue in the mobile phase to a final concentration of approximately 1 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

5. Method Optimization to Minimize Epimerization:

  • Temperature Study: Run the separation at different temperatures (e.g., 15°C, 25°C, and 35°C) and observe the effect on the peak shape and the ratio of the enantiomers.

  • Mobile Phase Additive Study: If peak shape is poor, consider adding a small amount (0.1%) of an acidic additive like formic acid or acetic acid instead of a basic additive.

  • Flow Rate Study: Vary the flow rate (e.g., 0.4, 0.5, and 0.6 mL/min) to assess its impact on the separation and potential on-column conversion.

Visualizations

TroubleshootingWorkflow Start Poor Resolution / Peak Tailing / Extra Peaks Observed CheckEpimerization Suspect On-Column Epimerization Start->CheckEpimerization Temp Decrease Column Temperature CheckEpimerization->Temp MobilePhase Optimize Mobile Phase CheckEpimerization->MobilePhase FlowRate Increase Flow Rate (Decrease Analysis Time) CheckEpimerization->FlowRate CheckSuccess Separation Improved? Temp->CheckSuccess MobilePhase->CheckSuccess FlowRate->CheckSuccess End Optimized Method CheckSuccess->End Yes FurtherOpt Further Optimization Needed (e.g., Different CSP) CheckSuccess->FurtherOpt No

Caption: Troubleshooting workflow for addressing suspected on-column epimerization.

Caption: Proposed mechanism of base-catalyzed epimerization. (Note: Placeholder images are used in the DOT script. A graphical representation of the chemical structures would be inserted here).

References

Technical Support Center: Enhancing Blood-Brain Barrier Penetration of Pyrazinoisoquinolinone Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the development of pyrazinoisoquinolinone kinase inhibitors with improved blood-brain barrier (BBB) penetration.

I. Frequently Asked Questions (FAQs)

Q1: What are the primary obstacles limiting the BBB penetration of pyrazinoisoquinolinone kinase inhibitors?

A1: The primary obstacles are twofold: the physical barrier of the BBB and the presence of active efflux transporters. The BBB consists of tightly packed endothelial cells that restrict the passive diffusion of molecules.[1] Additionally, efflux transporters, such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), actively pump xenobiotics, including many kinase inhibitors, out of the brain endothelial cells and back into the bloodstream.[1]

Q2: Which physicochemical properties are most critical for designing pyrazinoisoquinolinone kinase inhibitors that can cross the BBB?

A2: To enhance passive diffusion across the BBB, it is crucial to optimize several physicochemical properties. Generally, CNS-penetrant drugs exhibit the following characteristics:

  • Low Molecular Weight: Typically below 450 Da.

  • Optimal Lipophilicity: A logP value between 1.5 and 3.5 is often cited as ideal.

  • Low Polar Surface Area (PSA): A PSA of less than 70-90 Ų is generally preferred.

  • Low Hydrogen Bond Donor Count: Fewer than 3 hydrogen bond donors are desirable.

  • Neutral or Basic Character: A pKa between 7.5 and 10.5 can be beneficial.

Q3: How can I determine if my pyrazinoisoquinolinone kinase inhibitor is a substrate for efflux transporters like P-gp?

A3: An in vitro permeability assay using cell lines that overexpress specific transporters, such as MDCK-MDR1 cells for P-gp, is a common method. By comparing the permeability of your compound in the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions, you can calculate an efflux ratio (ER). An ER significantly greater than 2 suggests that your compound is a substrate for the efflux transporter.

Q4: What are the most common in vitro models for assessing BBB permeability, and what are their key differences?

A4: The two most common in vitro models are the Parallel Artificial Membrane Permeability Assay (PAMPA) and cell-based assays like the Caco-2 or hCMEC/D3 models.

  • PAMPA-BBB: This is a non-cell-based assay that measures a compound's ability to diffuse across an artificial lipid membrane. It is high-throughput and cost-effective, providing a measure of passive permeability.

  • Cell-Based Assays (e.g., Caco-2, hCMEC/D3): These assays use a monolayer of cells grown on a porous membrane to mimic the BBB. They can model both passive diffusion and active transport processes, including efflux. While more complex and lower-throughput than PAMPA, they provide more biologically relevant data.

II. Troubleshooting Guides

Troubleshooting In Vitro Permeability Assays
Issue Possible Cause(s) Recommended Solution(s)
Low apparent permeability (Papp) in PAMPA-BBB assay - High polarity (low logP, high PSA) - Low aqueous solubility- Modify the chemical structure to increase lipophilicity and reduce polarity. - Use a co-solvent (e.g., DMSO) in the donor compartment, ensuring the final concentration does not exceed 1%.
High efflux ratio (ER > 2) in Caco-2/MDCK-MDR1 assay - The compound is a substrate for efflux transporters (e.g., P-gp, BCRP).- Perform the assay in the presence of a known efflux inhibitor (e.g., verapamil for P-gp). A significant increase in A-B permeability and a decrease in the ER confirms efflux. - Modify the compound's structure to reduce its affinity for efflux transporters.
Poor recovery of the compound after the assay - Adsorption to plasticware - Compound instability in the assay buffer- Use low-binding plates and pipette tips. - Assess the compound's stability in the assay buffer at 37°C over the experiment's duration.
High variability between replicate wells - Inconsistent cell monolayer integrity - Pipetting errors - Compound precipitation- Monitor transepithelial electrical resistance (TEER) to ensure monolayer integrity. - Use calibrated pipettes and ensure proper mixing. - Check the compound's solubility at the tested concentration.
Troubleshooting In Vivo Pharmacokinetic Studies
Issue Possible Cause(s) Recommended Solution(s)
Low brain-to-plasma (B/P) concentration ratio - Poor BBB permeability - High efflux at the BBB - High plasma protein binding- Optimize physicochemical properties for better passive diffusion. - Co-administer an efflux pump inhibitor (e.g., elacridar) to assess the impact of efflux. - Measure the unbound fraction of the drug in plasma and brain to calculate the unbound B/P ratio (Kp,uu), which is a more accurate measure of brain penetration.
Rapid clearance from the brain - Active efflux from the brain - Rapid metabolism within the brain- Use efflux inhibitors to investigate the role of transporters. - Assess the metabolic stability of the compound in brain homogenates or microsomes.
High variability in brain concentrations between animals - Inconsistent dosing - Differences in animal physiology - Issues with brain tissue collection and processing- Ensure accurate and consistent administration of the compound. - Increase the number of animals per time point. - Standardize the brain perfusion and homogenization procedures.

III. Experimental Protocols

Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)

This protocol provides a general guideline for assessing the passive permeability of a pyrazinoisoquinolinone kinase inhibitor across an artificial BBB model.

Materials:

  • 96-well filter plates (e.g., Millipore MultiScreen-IP)

  • 96-well acceptor plates

  • Porcine brain lipid extract

  • Dodecane

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compound and control compounds (high and low permeability)

Procedure:

  • Prepare the Lipid Solution: Dissolve the porcine brain lipid in dodecane to a final concentration of 20 mg/mL.

  • Coat the Filter Plate: Add 5 µL of the lipid solution to each well of the filter plate, ensuring the entire surface of the filter is coated.

  • Prepare the Acceptor Plate: Add 300 µL of PBS to each well of the acceptor plate.

  • Prepare the Donor Plate: Dissolve the test and control compounds in PBS to the desired concentration (e.g., 100 µM). Add 150 µL of the compound solutions to each well of the coated filter plate.

  • Assemble the PAMPA Sandwich: Carefully place the filter plate on top of the acceptor plate.

  • Incubation: Incubate the plate assembly at room temperature for 4-18 hours with gentle shaking.

  • Sample Analysis: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).

  • Calculate Permeability (Pe): The effective permeability is calculated using the following equation:

    where:

    • [C_A] is the concentration in the acceptor well

    • [C_eq] is the equilibrium concentration

    • V_D and V_A are the volumes of the donor and acceptor wells

    • A is the area of the membrane

    • t is the incubation time

In Vivo Brain Penetration Study in Rodents

This protocol outlines a basic procedure for determining the brain-to-plasma concentration ratio of a pyrazinoisoquinolinone kinase inhibitor in mice or rats.

Materials:

  • Test compound formulated for the chosen route of administration (e.g., oral gavage, intravenous injection)

  • Rodents (e.g., C57BL/6 mice or Sprague-Dawley rats)

  • Anesthesia

  • Heparinized tubes for blood collection

  • Saline for perfusion

  • Homogenizer

Procedure:

  • Dosing: Administer the test compound to the animals at the desired dose and route.

  • Sample Collection: At predetermined time points (e.g., 0.5, 1, 2, 4, 8 hours) after dosing, anesthetize the animals.

  • Blood Collection: Collect blood via cardiac puncture into heparinized tubes. Centrifuge the blood to obtain plasma.

  • Brain Perfusion and Collection: Perfuse the brain with cold saline through the heart to remove blood from the cerebral vasculature. Carefully excise the brain.

  • Sample Processing: Weigh the brain and homogenize it in a suitable buffer.

  • Sample Analysis: Determine the concentration of the test compound in the plasma and brain homogenate samples using a validated analytical method (e.g., LC-MS/MS).

  • Calculate Brain-to-Plasma Ratio (Kp):

    where C_brain is the concentration in the brain (ng/g) and C_plasma is the concentration in the plasma (ng/mL).

IV. Data Presentation

Table 1: Physicochemical Properties and In Vitro Permeability Data for Hypothetical Pyrazinoisoquinolinone Kinase Inhibitors

Compound IDMW (Da)clogPTPSA (Ų)HBDPapp (A-B) (10⁻⁶ cm/s)Efflux Ratio (ER)
PYIQ-1 4202.88520.512.5
PYIQ-2 4103.17512.18.2
PYIQ-3 3953.56515.31.8
PYIQ-4 4304.28821.215.1

Table 2: In Vivo Brain Penetration Data for Hypothetical Pyrazinoisoquinolinone Kinase Inhibitors in Mice

Compound IDDose (mg/kg, p.o.)Cmax Plasma (ng/mL)Cmax Brain (ng/g)Brain/Plasma Ratio (Kp)Unbound Brain/Plasma Ratio (Kp,uu)
PYIQ-1 10550550.100.02
PYIQ-2 10480960.200.05
PYIQ-3 104504050.900.45
PYIQ-4 10620740.120.03

V. Visualizations

G cluster_blood Bloodstream cluster_bbb Blood-Brain Barrier cluster_brain Brain Parenchyma Kinase Inhibitor (Blood) Kinase Inhibitor (Blood) Endothelial Cell Endothelial Cell Tight Junctions Kinase Inhibitor (Blood)->Endothelial Cell Passive Diffusion P-gp/BCRP Efflux Pumps Endothelial Cell->P-gp/BCRP Kinase Inhibitor (Brain) Kinase Inhibitor (Brain) Endothelial Cell->Kinase Inhibitor (Brain) Entry P-gp/BCRP->Kinase Inhibitor (Blood) Efflux Target Kinase Target Kinase Kinase Inhibitor (Brain)->Target Kinase Inhibition

Caption: Overview of pyrazinoisoquinolinone kinase inhibitor transport across the BBB.

G Start Start Inhibitor Synthesis Inhibitor Synthesis Start->Inhibitor Synthesis Physicochemical Profiling Physicochemical Profiling Inhibitor Synthesis->Physicochemical Profiling In Vitro Permeability In Vitro Permeability Physicochemical Profiling->In Vitro Permeability PAMPA-BBB PAMPA-BBB In Vitro Permeability->PAMPA-BBB Passive Caco-2/MDCK-MDR1 Caco-2/MDCK-MDR1 In Vitro Permeability->Caco-2/MDCK-MDR1 Active Efflux Substrate? Efflux Substrate? PAMPA-BBB->Efflux Substrate? Caco-2/MDCK-MDR1->Efflux Substrate? In Vivo PK In Vivo PK Efflux Substrate?->In Vivo PK No Optimize Structure Optimize Structure Efflux Substrate?->Optimize Structure Yes Lead Candidate Lead Candidate In Vivo PK->Lead Candidate Good B/P Ratio In Vivo PK->Optimize Structure Poor B/P Ratio Optimize Structure->Inhibitor Synthesis

Caption: Workflow for optimizing BBB penetration of kinase inhibitors.

G Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTOR mTOR Akt->mTOR Activates Cell Growth & Proliferation Cell Growth & Proliferation mTOR->Cell Growth & Proliferation Pyrazinoisoquinolinone Inhibitor Pyrazinoisoquinolinone Inhibitor Pyrazinoisoquinolinone Inhibitor->PI3K Inhibits Pyrazinoisoquinolinone Inhibitor->mTOR Inhibits

Caption: PI3K/Akt/mTOR signaling pathway and potential inhibition sites.

References

Technical Support Center: Addressing Off-Target Effects of Pyrazinoisoquinolinone-Based Nrf2 Activators

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with pyrazinoisoquinolinone-based Nrf2 activators. It provides troubleshooting guidance and answers to frequently asked questions to help address potential off-target effects and other common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for pyrazinoisoquinolinone-based Nrf2 activators?

A1: Pyrazinoisoquinolinone-based Nrf2 activators are typically electrophilic compounds. Their mechanism of action involves the covalent modification of specific cysteine residues on the Keap1 protein, which is a negative regulator of Nrf2.[1] This modification leads to a conformational change in Keap1, disrupting the Keap1-Nrf2 complex and inhibiting the ubiquitination and subsequent proteasomal degradation of Nrf2. The stabilized Nrf2 can then translocate to the nucleus, bind to the Antioxidant Response Element (ARE), and initiate the transcription of a wide array of cytoprotective genes.[2]

Q2: What are the potential off-target effects of pyrazinoisoquinolinone-based Nrf2 activators?

A2: Due to their electrophilic nature, these compounds can potentially react with cysteine residues on other proteins besides Keap1, leading to off-target effects.[3] A significant concern is the inhibition of various protein kinases, as many kinase active sites contain reactive cysteine residues. Such off-target kinase inhibition can lead to unexpected cellular phenotypes, toxicity, or modulation of signaling pathways unrelated to Nrf2. It is crucial to assess the selectivity of these compounds to ensure that the observed biological effects are primarily due to Nrf2 activation.

Q3: How can I determine if the observed cellular phenotype is an off-target effect?

A3: To distinguish between on-target and off-target effects, a multi-pronged approach is recommended:

  • Dose-Response Analysis: Compare the concentration at which the unexpected phenotype is observed with the EC50 for Nrf2 activation. A significant discrepancy may suggest an off-target effect.

  • Use of Structurally Unrelated Nrf2 Activators: If a different, structurally distinct Nrf2 activator produces the same desired phenotype without the unexpected effects, it strengthens the hypothesis that the latter is an off-target effect of the pyrazinoisoquinolinone compound.

  • Nrf2 Knockdown/Knockout Models: In a cellular model where Nrf2 is knocked down or knocked out, on-target effects should be abolished. If the phenotype persists, it is likely an off-target effect.

  • Kinome Profiling: A direct way to identify off-target kinase interactions is to perform a kinome scan, which screens the compound against a large panel of purified kinases.

Q4: What are common positive controls for Nrf2 activation assays?

A4: Well-characterized Nrf2 activators should be used as positive controls to validate your assay system. Common choices include sulforaphane (SFN) and tert-butylhydroquinone (tBHQ). These compounds have a well-documented mechanism of action and are suitable for most cell-based Nrf2 activation assays.

Data Presentation: Off-Target Kinase Profiling

Disclaimer: The following data is illustrative for a hypothetical pyrazinoisoquinolinone-based Nrf2 activator, "Compound X," as comprehensive, publicly available kinome scan data for this specific chemical class is limited. Researchers should generate their own data for the specific compounds under investigation.

Table 1: On-Target Nrf2 Activation Potency of Compound X

ParameterValueCell LineAssay Type
EC50 (Nrf2 Activation) 0.5 µMHepG2ARE-Luciferase Reporter
Concentration for 2-fold increase in NQO1 mRNA 1.0 µMA549qPCR

Table 2: Illustrative Off-Target Kinase Inhibition Profile of Compound X (10 µM Screen)

Kinase Target% Inhibition at 10 µMIC50 (µM)Potential Implication
MAPK1 (ERK2) 85%2.5Modulation of cell proliferation and survival
GSK3β 75%5.0Interference with glycogen metabolism and cell signaling
CDK2 60%8.0Effects on cell cycle progression
VEGFR2 25%>10Minimal effect at therapeutic concentrations
SRC 15%>10Minimal effect at therapeutic concentrations

Signaling and Experimental Workflow Diagrams

Nrf2_Activation_Pathway Nrf2 Activation and Potential Off-Target Pathways cluster_Nrf2 On-Target Nrf2 Pathway cluster_off_target Potential Off-Target Pathways Nrf2_Activator Pyrazinoisoquinolinone Nrf2 Activator Keap1 Keap1 Nrf2_Activator->Keap1 Inhibits Off_Target_Kinase Off-Target Kinase (e.g., MAPK, GSK3β) Nrf2_Activator->Off_Target_Kinase Inhibits Nrf2 Nrf2 Keap1->Nrf2 Binds & Sequesters Ub Ubiquitin Keap1->Ub Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_n Nuclear Nrf2 Nrf2->Nrf2_n Translocation Ub->Nrf2 Ubiquitination ARE ARE Nrf2_n->ARE Binds Target_Genes Target Gene Expression (e.g., NQO1, HO-1) ARE->Target_Genes Activates Transcription Cytoprotection Cytoprotection Target_Genes->Cytoprotection Downstream_Signaling Altered Downstream Signaling Off_Target_Kinase->Downstream_Signaling Unexpected_Phenotype Unexpected Phenotype (e.g., Cytotoxicity, Altered Proliferation) Downstream_Signaling->Unexpected_Phenotype

Caption: Nrf2 activation and potential off-target pathways.

Troubleshooting_Workflow Troubleshooting Workflow for Unexpected Results Start Start: Unexpected Experimental Result (e.g., high cytotoxicity, no Nrf2 activation) Check_Cytotoxicity Is there unexpected cytotoxicity? Start->Check_Cytotoxicity MTT_Assay Perform Cytotoxicity Assay (e.g., MTT, LDH) Check_Cytotoxicity->MTT_Assay Yes Check_Nrf2_Activation Is Nrf2 activation confirmed? Check_Cytotoxicity->Check_Nrf2_Activation No High_Cytotoxicity High Cytotoxicity Observed MTT_Assay->High_Cytotoxicity Lower_Concentration Lower Compound Concentration and Re-evaluate High_Cytotoxicity->Lower_Concentration Lower_Concentration->Check_Nrf2_Activation Nrf2_Assays Perform Nrf2 Activation Assays: - ARE-Luciferase Reporter - qPCR for Target Genes - Nrf2 Nuclear Translocation (Western Blot) Check_Nrf2_Activation->Nrf2_Assays No_Nrf2_Activation No Nrf2 Activation Nrf2_Assays->No_Nrf2_Activation Negative Nrf2_Activation_Confirmed Nrf2 Activation Confirmed Nrf2_Assays->Nrf2_Activation_Confirmed Positive Troubleshoot_Assay Troubleshoot Assay: - Check positive control - Optimize concentration/time - Verify cell line responsiveness No_Nrf2_Activation->Troubleshoot_Assay Off_Target_Investigation Investigate Off-Target Effects Nrf2_Activation_Confirmed->Off_Target_Investigation Kinome_Scan Perform Kinome Scan Off_Target_Investigation->Kinome_Scan Nrf2_Knockdown Use Nrf2 Knockdown/Knockout Model Off_Target_Investigation->Nrf2_Knockdown Conclusion Conclusion: Phenotype is likely an off-target effect Kinome_Scan->Conclusion Nrf2_Knockdown->Conclusion

Caption: Troubleshooting workflow for unexpected experimental results.

Troubleshooting Guides

Issue 1: High Cytotoxicity Observed at Concentrations Expected to Activate Nrf2
Question Possible Cause & Solution
Is the cytotoxicity concentration-dependent? Cause: The compound may have a narrow therapeutic window, or significant off-target toxicity. Solution: Perform a detailed dose-response curve for both cytotoxicity (e.g., MTT assay) and Nrf2 activation (e.g., ARE-luciferase assay). If the therapeutic index (ratio of cytotoxic concentration to effective concentration) is low, consider structural modifications of the compound to reduce toxicity.
Is the vehicle (e.g., DMSO) causing toxicity? Cause: High concentrations of the vehicle can be toxic to cells. Solution: Ensure the final concentration of the vehicle is consistent across all wells and is at a non-toxic level (typically ≤0.5%). Run a vehicle-only control to assess its effect on cell viability.
Could the cytotoxicity be due to an off-target effect? Cause: The compound may be inhibiting a kinase or other protein essential for cell survival. Solution: If the cytotoxicity persists at concentrations that are not excessively high, and Nrf2 activation is confirmed, it is crucial to investigate off-target effects. A kinome scan can help identify potential off-target kinases.
Issue 2: No or Weak Nrf2 Activation Detected
Question Possible Cause & Solution
Is the assay system working correctly? Cause: The assay itself may be compromised. Solution: Always include a potent, well-characterized Nrf2 activator (e.g., sulforaphane, tBHQ) as a positive control. If the positive control also fails to elicit a response, troubleshoot the assay protocol (reagent preparation, cell health, instrument settings).
Is the compound concentration and treatment time optimal? Cause: The kinetics and potency of Nrf2 activation can vary between cell lines and compounds. Solution: Perform a time-course (e.g., 2, 4, 8, 16, 24 hours) and a dose-response experiment (e.g., 0.1 µM to 20 µM) to determine the optimal conditions for your specific experimental setup.
Is the chosen cell line appropriate? Cause: Some cell lines may have a compromised Nrf2/Keap1 pathway or high basal Nrf2 activity, making them unresponsive to further stimulation. Solution: Use a well-characterized cell line for Nrf2 assays, such as HepG2 or A549. If using a less common cell line, it may be necessary to verify the integrity of its Nrf2 signaling pathway.
Has the compound precipitated out of solution? Cause: Pyrazinoisoquinolinone-based compounds can be hydrophobic and may precipitate in aqueous culture media. Solution: Visually inspect the media for any precipitate. Ensure the compound is fully dissolved in the stock solution (e.g., DMSO) before diluting in culture media. It may be necessary to prepare intermediate dilutions to prevent precipitation.

Experimental Protocols

ARE-Luciferase Reporter Assay for Nrf2 Activation

Objective: To quantify the transcriptional activity of Nrf2 in response to a pyrazinoisoquinolinone-based activator.

Materials:

  • ARE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)

  • Lipofectamine 2000 or other suitable transfection reagent

  • HepG2 cells (or other suitable cell line)

  • Cell culture medium (e.g., DMEM) with 10% FBS

  • 96-well white, clear-bottom tissue culture plates

  • Dual-luciferase reporter assay system

  • Luminometer

Procedure:

  • Cell Seeding: One day prior to transfection, seed HepG2 cells in a 96-well white, clear-bottom plate at a density of 2 x 10^4 cells per well in 100 µL of complete medium.

  • Transfection: Co-transfect the cells with the ARE-luciferase reporter plasmid and the control plasmid according to the transfection reagent manufacturer's protocol.

  • Incubation: Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the pyrazinoisoquinolinone-based Nrf2 activator in cell culture medium. Remove the transfection medium and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., 10 µM sulforaphane).

  • Incubation: Incubate the plate for 16-24 hours at 37°C.

  • Luciferase Assay: Perform the dual-luciferase assay according to the manufacturer's instructions. Measure both firefly and Renilla luciferase activity using a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold induction of Nrf2 activity by dividing the normalized luciferase activity of the treated wells by that of the vehicle control wells.

Quantitative PCR (qPCR) for Nrf2 Target Gene Expression

Objective: To measure the mRNA expression levels of Nrf2 target genes (e.g., NQO1, HO-1) following treatment with a pyrazinoisoquinolinone-based activator.

Materials:

  • A549 cells (or other suitable cell line)

  • 6-well tissue culture plates

  • RNA extraction kit

  • cDNA synthesis kit

  • SYBR Green qPCR master mix

  • qPCR primers for target genes (e.g., NQO1, HO-1) and a housekeeping gene (e.g., GAPDH, ACTB)

  • Real-time PCR instrument

Procedure:

  • Cell Seeding and Treatment: Seed A549 cells in 6-well plates and allow them to adhere overnight. Treat the cells with the pyrazinoisoquinolinone-based activator at various concentrations for 6-12 hours.

  • RNA Extraction: Harvest the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's protocol.

  • cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.

  • qPCR: Set up the qPCR reaction by mixing the cDNA template, SYBR Green master mix, and forward and reverse primers for each gene of interest.

  • Thermal Cycling: Perform the qPCR on a real-time PCR instrument using a standard thermal cycling protocol.

  • Data Analysis: Determine the cycle threshold (Ct) values for each gene. Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene and then to the vehicle control.

MTT Cytotoxicity Assay

Objective: To assess the effect of a pyrazinoisoquinolinone-based Nrf2 activator on cell viability.

Materials:

  • Cells of interest (e.g., HepG2, A549)

  • 96-well clear tissue culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate spectrophotometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the pyrazinoisoquinolinone-based activator for 24-48 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the results as a dose-response curve to determine the IC50 value (the concentration that inhibits 50% of cell viability).[4][5]

References

Validation & Comparative

A Head-to-Head Battle of Nrf2 Activators: Pyrazinoisoquinolinones Challenge the Reign of tBHQ

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals navigating the landscape of Nrf2 activators, a critical comparison of emerging compound classes against the well-established benchmark, tert-butylhydroquinone (tBHQ), is paramount. This guide provides an objective analysis of the efficacy of novel pyrazinoisoquinolinone-based Nrf2 activators versus tBHQ, supported by available experimental data and detailed methodologies.

The transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is a master regulator of the cellular antioxidant response. Its activation offers a promising therapeutic strategy for a multitude of diseases underpinned by oxidative stress. While tBHQ has long been a staple in Nrf2 research, a new class of compounds, pyrazinoisoquinolinones, has emerged, demonstrating significant potency in activating the Nrf2 signaling pathway.

Quantitative Efficacy: A Tale of Potency

A direct comparison of the potency of Nrf2 activators is crucial for evaluating their therapeutic potential. The half-maximal effective concentration (EC50) is a key metric, representing the concentration of a compound that elicits 50% of the maximum response in a given assay. While direct comparative studies are limited, available data from various sources allow for an initial assessment.

One of the most potent pyrazinoisoquinolinone derivatives identified is 3-(2-(3-fluorophenyl)-2-oxoethylidene)-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one , referred to as compound 17 .[1] Another notable compound from this class is 3-(2-Oxo-2-phenylethylidene)-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one , or compound 1 .[1][2]

Compound ClassSpecific CompoundAssay TypeCell LinePotency (EC50/Activity)
Pyrazinoisoquinolinone Compound 17ARE-Luciferase ReporterHepG2-ARE-C8More potent than Compound 1[1]
Compound 1ARE-Luciferase ReporterHepG2-ARE-C8Potent Nrf2/ARE activator[1]
Phenolic Antioxidant tBHQARE-Luciferase ReporterHepG2~10-20 µM (Significant induction)[3]
tBHQNQO1 InductionPrimary HepatocytesStrong Inducer[4]

Note: Specific EC50 values for the pyrazinoisoquinolinone compounds are not yet publicly available in the reviewed literature, however, their potency has been highlighted. Further studies are needed for a precise quantitative comparison.

The Nrf2 Signaling Pathway: A Visual Guide

The activation of Nrf2 is a tightly regulated process. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its degradation. Nrf2 activators, such as pyrazinoisoquinolinones and tBHQ, disrupt this interaction, allowing Nrf2 to translocate to the nucleus and initiate the transcription of a suite of antioxidant and cytoprotective genes.

Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2 Nrf2 Keap1 Keap1 Nrf2->Keap1 Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Cul3 Cul3-Rbx1 Keap1->Cul3 Cul3->Nrf2 Ubiquitination Activator Pyrazinoisoquinolinone or tBHQ Activator->Keap1 Inhibition Maf sMaf Nrf2_n->Maf ARE ARE Nrf2_n->ARE Maf->ARE TargetGenes Target Gene Expression (e.g., NQO1, HO-1) ARE->TargetGenes

Caption: The Nrf2 signaling pathway and points of intervention by activators.

Experimental Methodologies: A Closer Look

The efficacy of Nrf2 activators is typically evaluated through a series of well-defined in vitro assays. Understanding these protocols is essential for interpreting and comparing experimental data.

Antioxidant Response Element (ARE) Luciferase Reporter Assay

This assay is a cornerstone for quantifying Nrf2 activation. It utilizes a reporter gene, typically firefly luciferase, under the control of an ARE promoter. Increased luciferase activity directly correlates with the transcriptional activation of Nrf2.[3][5]

Experimental Workflow:

ARE_Luciferase_Assay cluster_workflow ARE Luciferase Reporter Assay Workflow A Seed HepG2-ARE-C8 cells in 96-well plates B Treat cells with varying concentrations of test compounds A->B C Incubate for a defined period (e.g., 24 hours) B->C D Lyse cells and add luciferase substrate C->D E Measure luminescence using a luminometer D->E F Normalize to a control (e.g., cell viability assay) E->F NQO1_Induction_Assay cluster_workflow NQO1 Induction Assay Workflow A Culture cells (e.g., HCT116) in multi-well plates B Treat with test compounds for a specified time A->B C Harvest cells and prepare cell lysates B->C D Determine NQO1 protein levels (Western Blot) or activity C->D E Quantify and compare to untreated controls D->E

References

A Comparative Guide to Novel Pyrazinoisoquinolinone Derivatives and Other Potent Inhibitors of the NLRP3 Inflammasome

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The NOD-like receptor pyrin domain-containing protein 3 (NLRP3) inflammasome is a critical component of the innate immune system. Its dysregulation is implicated in a wide array of inflammatory diseases, making it a prime therapeutic target. This guide provides a comparative analysis of a novel pyrazinoisoquinolinone derivative against other recently developed classes of potent and specific NLRP3 inflammasome inhibitors.

Introduction to NLRP3 Inflammasome Inhibition

The NLRP3 inflammasome is a multi-protein complex that, upon activation by a variety of stimuli, triggers the maturation of pro-inflammatory cytokines IL-1β and IL-18, and induces a form of programmed cell death known as pyroptosis.[1] The activation process is typically a two-step mechanism involving a priming signal (e.g., lipopolysaccharide, LPS) to upregulate NLRP3 expression, and an activation signal (e.g., ATP, nigericin, crystalline substances) that triggers the assembly of the complex.[2] Given its central role in inflammation, the discovery of small molecule inhibitors that can modulate NLRP3 activity is a significant goal in drug development.

This guide focuses on the validation of a pyrazinoisoquinolinone derivative and compares its performance with two other novel classes of NLRP3 inhibitors: pyridazine and triazinone derivatives.

Comparative Analysis of NLRP3 Inflammasome Inhibitors

This section details the performance of the pyrazinoisoquinolinone derivative, "Compound 1," and compares it with representative compounds from the pyridazine (P33) and triazinone (L38) classes.

Inhibitor Class Representative Compound Mechanism of Action Potency (IC50/ED50) Key Experimental Readouts
Pyrazinoisoquinolinone 3-(2-Oxo-2-phenylethylidene)-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one (Compound 1)Indirect inhibition linked to Nrf2 activation; reduces expression of NLRP3 and cleaved caspase-1.[3]In vivo ED50 = 5 mg/kg (DSS-induced colitis model in mice).[4] In vitro IC50 not reported.Significantly decreased IL-1β secretion and MPO in colons of DSS-treated mice. Reduced expression of NLRP3 and cleaved caspase-1 in macrophages.[3]
Pyridazine P33Direct binding to NLRP3 protein (NACHT domain), suppressing ASC oligomerization and pyroptosis.[2][5]IL-1β release (Nigericin-induced): - THP-1 cells: 2.7 nM- BMDMs: 15.3 nM- PBMCs: 2.9 nMNLRP3 Binding Affinity (KD): 17.5 nM[2][5]Potently inhibited IL-1β release in multiple cell types. Ameliorated LPS-induced septic shock and MSU crystal-induced peritonitis in mice.[2][5]
Triazinone L38Direct binding to the NACHT domain of NLRP3; inhibits NLRP3 inflammasome assembly, ASC oligomerization, and subsequent GSDMD cleavage.Potent inhibition of IL-1β release (specific IC50 values not detailed in abstract but described as excellent).Suppressed GSDMD cleavage and ASC oligomerization without affecting upstream events like ROS production. Showed therapeutic effects in a DSS-induced ulcerative colitis mouse model.

Signaling Pathways and Experimental Workflow

To visualize the complex interactions within the NLRP3 inflammasome pathway and the general process for validating novel inhibitors, the following diagrams are provided.

Caption: NLRP3 inflammasome pathway and inhibitor targets.

Experimental_Workflow General Experimental Workflow for NLRP3 Inhibitor Validation cluster_invitro In Vitro Validation cluster_assays Assay Types cluster_invivo In Vivo Efficacy cluster_readouts In Vivo Readouts Cell_Culture 1. Cell Culture (THP-1, BMDMs) Priming 2. Priming (LPS) Cell_Culture->Priming Inhibitor 3. Inhibitor Treatment Priming->Inhibitor Activation 4. Activation (Nigericin, ATP, MSU) Inhibitor->Activation Assays 5. Downstream Assays Activation->Assays ELISA IL-1β/IL-18 ELISA (Potency - IC50) Assays->ELISA WB Western Blot (Caspase-1 Cleavage) Assays->WB IF Immunofluorescence (ASC Speck Formation) Assays->IF LDH LDH Assay (Pyroptosis) Assays->LDH Model 6. Disease Model Selection (e.g., MSU-induced Peritonitis) Dosing 7. Inhibitor Administration Model->Dosing Analysis 8. In Vivo Readouts Dosing->Analysis Peritoneal_Lavage Peritoneal Lavage: - IL-1β Levels - Neutrophil Infiltration Analysis->Peritoneal_Lavage Tissue_Analysis Tissue Analysis: - Histopathology - Cytokine Levels Analysis->Tissue_Analysis

Caption: Workflow for validating novel NLRP3 inhibitors.

Detailed Experimental Protocols

The following are generalized protocols for key experiments cited in the validation of NLRP3 inflammasome inhibitors. Researchers should optimize these protocols for their specific experimental conditions.

In Vitro NLRP3 Inflammasome Activation and Inhibition

This protocol describes the stimulation of macrophages to activate the NLRP3 inflammasome and assess the efficacy of inhibitors.

  • Cell Lines:

    • Human monocytic THP-1 cells (differentiated into macrophages with PMA).

    • Bone Marrow-Derived Macrophages (BMDMs) isolated from mice.

  • Methodology:

    • Cell Seeding: Plate differentiated THP-1 cells or BMDMs in 96-well or 24-well plates and allow them to adhere.

    • Priming (Signal 1): Prime the cells with LPS (e.g., 0.5-1 µg/mL) for 3-4 hours in serum-free media.[4]

    • Inhibitor Treatment: Pre-incubate the primed cells with various concentrations of the test inhibitor (e.g., Pyrazinoisoquinolinone, P33, or L38) for 30-60 minutes.

    • Activation (Signal 2): Stimulate the cells with an NLRP3 activator such as Nigericin (5-20 µM) or ATP (2.5-5 mM) for 30-60 minutes, or with MSU crystals (150-250 µg/mL) for 4-6 hours.

    • Sample Collection: Centrifuge the plates and collect the supernatant for IL-1β and LDH assays. Lyse the remaining cells for Western blot analysis.

IL-1β Quantification by ELISA

This assay quantifies the amount of secreted IL-1β in the cell culture supernatant, a primary readout for inflammasome activation.

  • Materials:

    • Collected cell culture supernatants.

    • Commercially available IL-1β ELISA kit (e.g., from R&D Systems).

    • Microplate reader.

  • Methodology:

    • Perform the ELISA according to the manufacturer's instructions.

    • Briefly, coat a 96-well plate with capture antibody.

    • Add standards and collected supernatants to the wells.

    • Add detection antibody, followed by a substrate solution (e.g., HRP and TMB).

    • Stop the reaction and measure the absorbance at the appropriate wavelength (e.g., 450 nm).

    • Calculate IL-1β concentrations based on the standard curve. IC50 values for inhibitors are determined by plotting IL-1β concentration against inhibitor concentration.

Western Blot for Caspase-1 Cleavage

This method visualizes the cleavage of pro-caspase-1 (p45) into its active subunits (p20/p10), a direct indicator of inflammasome activation.

  • Materials:

    • Cell lysates and precipitated supernatants.

    • SDS-PAGE gels, transfer apparatus.

    • Primary antibodies: anti-caspase-1 (recognizing both pro and cleaved forms).

    • HRP-conjugated secondary antibody.

    • Chemiluminescence substrate.

  • Methodology:

    • Separate proteins from cell lysates and supernatants by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane (e.g., with 5% non-fat milk or BSA).

    • Incubate with primary anti-caspase-1 antibody overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Apply chemiluminescent substrate and visualize bands using an imaging system. A reduction in the p20 band in inhibitor-treated samples indicates successful inhibition.

ASC Speck Visualization by Immunofluorescence

This imaging-based assay visualizes the oligomerization of the adaptor protein ASC into a large "speck," a hallmark of inflammasome assembly.

  • Materials:

    • Cells cultured on glass coverslips.

    • Paraformaldehyde (PFA) for fixation.

    • Triton X-100 for permeabilization.

    • Blocking buffer (e.g., 1-5% BSA in PBS).

    • Primary antibody: anti-ASC.

    • Fluorescently-conjugated secondary antibody.

    • DAPI for nuclear staining.

    • Confocal microscope.

  • Methodology:

    • Culture, prime, treat with inhibitor, and activate cells on coverslips as described in Protocol 1.

    • Fix cells with 4% PFA, permeabilize with Triton X-100, and block.[4]

    • Incubate with anti-ASC primary antibody followed by a fluorescent secondary antibody.[3]

    • Mount coverslips with DAPI-containing mounting medium.

    • Visualize using a confocal microscope. Quantify the percentage of cells with ASC specks (a single, bright fluorescent punctum) per field of view.[4] A decrease in the number of speck-positive cells indicates inhibition of inflammasome assembly.

In Vivo MSU-Induced Peritonitis Model

This in vivo model assesses the efficacy of an inhibitor in a sterile inflammation setting driven by NLRP3 activation.

  • Animal Model:

    • C57BL/6 mice (8-10 weeks old).

  • Methodology:

    • Inhibitor Administration: Administer the test inhibitor (e.g., P33) or vehicle control to mice via an appropriate route (e.g., oral gavage, intraperitoneal injection).

    • Induction of Peritonitis: After a set pre-treatment time (e.g., 1 hour), inject MSU crystals (e.g., 0.5-1 mg in sterile PBS) into the peritoneal cavity of the mice.

    • Sample Collection: After a defined period (e.g., 6 hours), euthanize the mice and perform a peritoneal lavage by injecting and then withdrawing sterile PBS from the peritoneal cavity.

    • Analysis:

      • Centrifuge the lavage fluid to pellet the cells.

      • Measure IL-1β levels in the supernatant by ELISA.

      • Count the number of recruited neutrophils in the cell pellet using flow cytometry (e.g., staining for Ly6G/Gr-1).

    • A significant reduction in peritoneal IL-1β levels and neutrophil counts in the inhibitor-treated group compared to the vehicle group indicates in vivo efficacy.

References

A Comparative Study of Heterocyclic Scaffolds for Kinase Inhibition: Spotlight on Pyrazinoisoquinolinone Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of kinase inhibitor discovery, the selection of a core heterocyclic scaffold is a critical determinant of potency, selectivity, and overall drug-like properties. While scaffolds such as quinazoline, pyrimidine, and indole have been extensively explored and have led to numerous FDA-approved drugs, the potential of less conventional frameworks like pyrazinoisoquinolinone remains an area of active investigation. This guide provides a comparative analysis of the pyrazinoisoquinolinone scaffold against other well-established heterocyclic systems in the context of kinase inhibition, supported by available experimental data.

Data Presentation: A Comparative Look at Kinase Inhibitory Potency

The following tables summarize the half-maximal inhibitory concentration (IC50) values of various heterocyclic scaffolds against key kinase targets implicated in cancer and other diseases. It is important to note that direct comparative data for the pyrazinoisoquinolinone scaffold is limited in the public domain. Therefore, data for structurally related pyrazolo[3,4-g]isoquinolines and other pyrazine-containing heterocycles are presented to provide an initial point of comparison. Variations in assay conditions can significantly impact IC50 values, and thus, direct comparisons should be made with caution.

Table 1: Comparative Inhibitory Activity (IC50) Against Cyclin-Dependent Kinases (CDKs)

ScaffoldCompound ExampleTarget KinaseIC50 (nM)
Pyrazolo[3,4-g]isoquinoline Compound 3aCLK1101[1]
Compound 3aHaspin167[1]
Compound 2cHaspin62[1]
Compound 2cDYRK1A>250[1]
Quinazoline Quinazolin-4(3H)-one 2iCDK2173[2]
Quinazolin-4(3H)-one 3iCDK2177[2]
Pyrimidine AT7519CDK1, 2, 4, 6, 910-210
Indole Indole Derivativec-Src50,600[3]

Table 2: Comparative Inhibitory Activity (IC50) Against Receptor Tyrosine Kinases (VEGFR & EGFR)

ScaffoldCompound ExampleTarget KinaseIC50 (nM)
Quinazoline Quinazolin-4(3H)-one 2jVEGFR2247[2]
Quinazolin-4(3H)-one 3gVEGFR2294[2]
4-aminoquinazoline analog 1iEGFR0.05[1]
4-aminoquinazoline analog 1jEGFR0.1[1]
Pyrimidine PazopanibVEGFR230
Indazole (related to Indole) AxitinibVEGFR20.2
PazopanibVEGFR230

Table 3: Comparative Inhibitory Activity (IC50) Against PI3K Family Kinases

ScaffoldCompound ExampleTarget KinaseIC50 (nM)
Imidazo[1,2-a]pyrazine Not SpecifiedPI3Kα-
Quinazoline Idelalisib (scaffold derivative)PI3Kδ-
Indazole Not SpecifiedPI3K-

Experimental Protocols: Methodologies for Kinase Inhibition Assays

The determination of IC50 values is crucial for evaluating the potency of kinase inhibitors. Several robust assay formats are commonly employed in academic and industrial research.

Homogeneous Time-Resolved Fluorescence (HTRF) Assay

The HTRF assay is a widely used method for studying kinase activity.[4] It relies on the transfer of energy between a donor fluorophore (often a europium cryptate-labeled antibody) and an acceptor fluorophore (such as XL665-labeled streptavidin) when they are brought into close proximity.

Protocol Outline:

  • Kinase Reaction: The kinase, a biotinylated substrate, and the test compound (inhibitor) are incubated in an appropriate buffer. The reaction is initiated by the addition of ATP.

  • Stopping the Reaction: The enzymatic reaction is terminated by the addition of a detection buffer containing EDTA, which chelates the Mg2+ ions necessary for kinase activity.

  • Detection: An anti-phosphosubstrate antibody labeled with a donor fluorophore and streptavidin conjugated to an acceptor fluorophore are added. If the substrate is phosphorylated, the antibody binds, bringing the donor and acceptor into proximity and generating a FRET signal.

  • Signal Measurement: The time-resolved fluorescence is measured at two different wavelengths, and the ratio of these signals is proportional to the amount of phosphorylated substrate.

TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) Assay

Similar to HTRF, TR-FRET assays measure the energy transfer between a donor and an acceptor molecule. LanthaScreen® is a common platform for this type of assay.

Protocol Outline:

  • Reaction Mixture: The kinase, a fluorescently labeled substrate, and the inhibitor are combined in a reaction buffer.

  • Initiation: The kinase reaction is started by adding ATP.

  • Termination and Detection: The reaction is stopped with EDTA, and a terbium-labeled antibody that specifically recognizes the phosphorylated substrate is added.

  • FRET Measurement: If the substrate is phosphorylated, the binding of the antibody brings the terbium donor close to the fluorescent acceptor on the substrate, resulting in a FRET signal that can be measured over time.

AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay)

The AlphaLISA technology is a bead-based immunoassay that does not rely on FRET.

Protocol Outline:

  • Reaction Setup: The kinase, a biotinylated substrate, and the inhibitor are incubated together.

  • Reaction Initiation: ATP is added to start the phosphorylation reaction.

  • Detection Complex Formation: Streptavidin-coated Donor beads and anti-phosphosubstrate antibody-conjugated Acceptor beads are added. In the presence of the phosphorylated substrate, the beads are brought into close proximity.

  • Signal Generation: Upon excitation at 680 nm, the Donor beads release singlet oxygen, which diffuses to the nearby Acceptor beads, triggering a chemiluminescent reaction that emits light at 615 nm. The intensity of the emitted light is proportional to the level of substrate phosphorylation.

Mandatory Visualizations

Signaling Pathway Diagram

MAPK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) RAS RAS RTK->RAS Activation PI3K PI3K RTK->PI3K Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Inhibitor1 Quinazoline, Pyrimidine, Indole Scaffolds Inhibitor1->RTK Inhibitor1->PI3K Inhibitor2 Pyrazinoisoquinolinone (Hypothesized Target) Inhibitor2->PI3K Inhibitor2->mTOR

Caption: Key signaling pathways (MAPK/ERK and PI3K/Akt/mTOR) targeted by heterocyclic kinase inhibitors.

Experimental Workflow Diagram

Kinase_Inhibition_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis A Prepare serial dilutions of test compound (e.g., Pyrazinoisoquinolinone) C Dispense kinase, substrate, and test compound into microplate wells A->C B Prepare kinase, substrate, and ATP solutions B->C D Initiate reaction by adding ATP C->D E Incubate at room temperature D->E F Stop reaction with EDTA and add detection reagents (e.g., HTRF, AlphaLISA) E->F G Incubate for signal development F->G H Read plate on a compatible reader G->H I Plot dose-response curve and calculate IC50 value H->I

Caption: A generalized experimental workflow for determining the IC50 of a kinase inhibitor.

Logical Relationship Diagram

Comparative_Analysis_Logic cluster_known Well-Established Scaffolds Scaffolds Heterocyclic Scaffolds Quinazoline Quinazoline Scaffolds->Quinazoline Pyrimidine Pyrimidine Scaffolds->Pyrimidine Indole Indole Scaffolds->Indole Pyrazinoisoquinolinone Pyrazinoisoquinolinone (Scaffold of Interest) Scaffolds->Pyrazinoisoquinolinone Data Kinase Inhibition Data (IC50 Values) Quinazoline->Data Pyrimidine->Data Indole->Data Pyrazinoisoquinolinone->Data Limited Data Comparison Comparative Analysis (Potency & Selectivity) Data->Comparison

Caption: Logical framework for the comparative study of heterocyclic kinase inhibitor scaffolds.

Comparative Analysis and Future Directions

The presented data highlights the significant potency of established heterocyclic scaffolds like quinazoline and pyrimidine against a range of kinases. For instance, certain 4-aminoquinazoline analogues exhibit sub-nanomolar inhibitory activity against EGFR.[1] Similarly, pyrimidine-based inhibitors have demonstrated excellent efficacy against various CDKs and receptor tyrosine kinases.

Direct and comprehensive data on the kinase inhibitory profile of the pyrazinoisoquinolinone scaffold is currently scarce in publicly available literature. However, the data from the structurally related pyrazolo[3,4-g]isoquinolines suggests that this broader class of fused heterocyclic systems can indeed exhibit potent and selective kinase inhibition, with IC50 values in the nanomolar range against kinases like Haspin and CLK1.[1] The pyrazine ring is a key component in several clinically approved kinase inhibitors, indicating its value as a pharmacophore.

The development of novel kinase inhibitors based on the pyrazinoisoquinolinone scaffold represents a promising avenue for research. Key areas for future investigation include:

  • Broad Kinase Profiling: Screening pyrazinoisoquinolinone derivatives against a large panel of kinases to identify primary targets and assess selectivity.

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the pyrazinoisoquinolinone core to optimize potency and selectivity.

  • In-depth Cellular Characterization: Evaluating the on-target and off-target effects of lead compounds in relevant cancer cell lines.

By systematically exploring the potential of the pyrazinoisoquinolinone scaffold, the drug discovery community can expand the arsenal of chemical tools available to target kinases and develop novel therapeutics for a range of diseases.

References

Head-to-head comparison of Praziquantel and new pyrazinoisoquinolinone analogs against schistosomiasis

Author: BenchChem Technical Support Team. Date: December 2025

For decades, Praziquantel (PZQ) has been the cornerstone of schistosomiasis treatment, a lone warrior against a debilitating parasitic disease affecting millions globally. However, its limitations, particularly its reduced efficacy against juvenile worms and the looming threat of drug resistance, have spurred a quest for more robust alternatives. This guide provides a detailed, data-driven comparison of Praziquantel and two new pyrazinoisoquinoline analogs, P96 and Compound 32, offering a glimpse into the future of schistosomiasis chemotherapy for researchers, scientists, and drug development professionals.

The reliance on a single drug for a disease of this magnitude is a precarious situation.[1] Praziquantel, while generally safe and effective against adult schistosomes, is less potent against the larval and juvenile stages of the parasite.[1][2] This necessitates repeated treatments and raises concerns about the potential emergence of resistant parasite strains.[2] In response, scientists have been modifying the original PZQ structure, leading to the development of new analogs with potentially improved properties.

The Contenders: P96 and Compound 32

Two promising new pyrazinoisoquinoline analogs have emerged from recent research:

  • P96: A direct derivative of Praziquantel, where the cyclohexyl group is substituted with a cyclopentyl. This seemingly minor alteration has resulted in significant improvements in its antischistosomal activity, especially against juvenile worms.[1][3][4]

  • Compound 32: A molecular hybrid that couples a 6-alkylpraziquanamine with a cinnamic acid derivative. It has demonstrated potent in vitro activity against Schistosoma mansoni.[5]

Performance Showdown: In Vitro Efficacy

In laboratory settings, both P96 and Compound 32 have shown considerable promise, in some cases outperforming the parent drug, Praziquantel.

P96 vs. Praziquantel (S. japonicum)

P96 has demonstrated superior or comparable activity to PZQ against both juvenile and adult S. japonicum worms in vitro. Notably, at a concentration of 50 μM, P96 achieved a higher viability reduction rate in male and juvenile worms compared to PZQ at 100 μM.[1]

Table 1: In Vitro Viability Reduction of S. japonicum after 24h Exposure

Compound Concentration (μM) Male Worms Viability Reduction (%) Female Worms Viability Reduction (%) Juvenile Worms Viability Reduction (%)
P96 50 96.7% 80.0% 93.3%
Praziquantel 100 Not specified 80.0% Not specified

Data sourced from a 2023 study on P96.[1]

Compound 32 vs. Praziquantel (S. mansoni)

Compound 32 has exhibited potent activity against S. mansoni, although its IC50 value is higher than that of Praziquantel, indicating lower potency in this specific measure. However, at a concentration of 10 µM, it demonstrated significant activity.[5]

Table 2: In Vitro Activity of Compound 32 against S. mansoni

Compound IC50 (μM) Activity at 10 μM
Compound 32 1.9 78.2%
Praziquantel 0.54 91.7% (at 1 µM)

Data sourced from a 2023 study on Praziquantel analogues.[5]

The Ultimate Test: In Vivo Efficacy

The true measure of an antischistosomal drug lies in its performance within a living organism. In this arena, P96 has been extensively tested, revealing a significant advantage over Praziquantel, particularly in the early stages of infection.

P96 vs. Praziquantel in a Mouse Model (S. japonicum)

A key weakness of Praziquantel is its poor efficacy against juvenile worms. P96 addresses this limitation head-on, demonstrating significantly higher worm burden reduction rates in mice infected with 1-day, 3-day, 7-day, and 14-day old juvenile S. japonicum.[1] While Praziquantel's efficacy increases as the worms mature, P96 maintains a strong performance across all tested stages.[1]

Table 3: In Vivo Worm Burden Reduction in Mice Infected with S. japonicum (Single 200 mg/kg dose)

Days Post-Infection P96 Worm Reduction Rate (%) Praziquantel Worm Reduction Rate (%)
1 43.5% 9.0%
3 58.2% 27.5%
7 49.3% 18.2%
14 53.6% 25.0%
21 45.9% 42.7%
28 53.6% 67.1%
35 86.9% 96.7%

Data sourced from a 2023 study on P96.[1]

Furthermore, P96 exhibited a clear dose-dependent effect against 14-day-old juvenile worms, with worm reduction rates increasing from 48.1% at 100 mg/kg to 68.4% at 600 mg/kg.[1]

Unraveling the Mechanism of Action

The precise molecular target of Praziquantel has remained elusive for decades, though it is widely accepted that it disrupts calcium homeostasis in the parasite.[6][7] This influx of calcium leads to severe muscle contractions, paralysis, and damage to the worm's outer layer, the tegument, making it vulnerable to the host's immune system.[8] Recent evidence points to a specific transient receptor potential (TRP) channel, named Sm.TRPMPZQ, as a key target.[9]

It is hypothesized that P96 and other pyrazinoisoquinoline analogs share a similar mechanism of action. Studies with P96 have shown that it causes more severe damage to the tegument of both schistosomula and adult worms compared to Praziquantel, which may contribute to its enhanced efficacy.[1][3][4]

PZQ_Mechanism PZQ Praziquantel / P96 TRPMPZQ Schistosome TRPMPZQ Ion Channel PZQ->TRPMPZQ Binds to & activates Ca_Influx Rapid Ca2+ Influx TRPMPZQ->Ca_Influx Contraction Spastic Muscle Contraction & Paralysis Ca_Influx->Contraction Tegument Tegumental Damage Ca_Influx->Tegument Worm_Death Worm Expulsion & Death Contraction->Worm_Death Antigen Antigen Exposure Tegument->Antigen Host_Immune Host Immune Attack Antigen->Host_Immune Host_Immune->Worm_Death

Proposed mechanism of action for Praziquantel and its analogs.

Experimental Protocols

The data presented in this guide are based on standardized in vitro and in vivo experimental protocols.

In Vitro Antischistosomal Assays

The in vitro activity of the compounds is typically assessed against both newly transformed schistosomula (NTS) and adult Schistosoma worms.

In_Vitro_Workflow cluster_NTS Newly Transformed Schistosomula (NTS) Assay cluster_Adult Adult Worm Assay Cercariae S. mansoni cercariae (from infected snails) Transformation Mechanical Transformation Cercariae->Transformation NTS_Culture Overnight Incubation in culture medium Transformation->NTS_Culture NTS_Assay Incubate NTS with Test Compounds (e.g., 72h) NTS_Culture->NTS_Assay NTS_Readout Microscopic Assessment of Viability / Motility NTS_Assay->NTS_Readout Adult_Worms Adult S. mansoni (from infected mice) Adult_Assay Incubate Adult Worms with Test Compounds (e.g., 24-72h) Adult_Worms->Adult_Assay Adult_Readout Microscopic Assessment of Viability / Motility Adult_Assay->Adult_Readout

General workflow for in vitro antischistosomal drug screening.
  • NTS Assay: S. mansoni cercariae are mechanically transformed into NTS. The NTS are then incubated with various concentrations of the test compounds. After a set period (e.g., 72 hours), the viability and motility of the schistosomula are assessed microscopically to determine the compound's activity.[5]

  • Adult Worm Assay: Adult worms are recovered from infected mice. They are then incubated in a culture medium with the test compounds. The viability, motility, and any morphological changes are observed and scored at different time points (e.g., 24, 48, 72 hours).[1]

In Vivo Efficacy Studies

In vivo studies are crucial for evaluating a drug's effectiveness in a complex biological system. The mouse model is the standard for preclinical testing of antischistosomal drugs.

In_Vivo_Workflow Infection Infect Mice with S. japonicum Cercariae Treatment Administer Single Oral Dose of Compound (e.g., P96 or PZQ) at Specific Day Post-Infection Infection->Treatment Perfusion Sacrifice Mice & Perfuse Portal Vein to Recover Worms (e.g., 3 weeks post-treatment) Treatment->Perfusion Analysis Count Worms & Calculate Worm Burden Reduction Rate Perfusion->Analysis

Workflow for in vivo evaluation of antischistosomal compounds.
  • Infection: Mice are infected with a specific number of Schistosoma cercariae.

  • Treatment: At different time points post-infection (to target different developmental stages of the worm), the mice are treated with a single oral dose of the test compound or the reference drug (PZQ).[1]

  • Worm Recovery: After a specified period (e.g., 3 weeks post-treatment), the mice are euthanized, and the adult worms are recovered from the portal and mesenteric veins via perfusion.[1]

  • Data Analysis: The number of recovered worms is counted, and the worm burden reduction rate is calculated by comparing the treated groups to an untreated control group.[1]

Conclusion and Future Outlook

The development of new pyrazinoisoquinoline analogs like P96 and Compound 32 marks a significant step forward in the fight against schistosomiasis. P96, in particular, stands out as a promising candidate due to its demonstrated superior efficacy against the challenging juvenile stages of S. japonicum in vivo. While Compound 32 shows good in vitro potency, further in vivo studies are necessary to ascertain its true potential.

The journey from a promising laboratory compound to a clinically approved drug is long and arduous. Further research is needed to fully elucidate the mechanisms of action of these new analogs, optimize their pharmacokinetic and safety profiles, and evaluate their efficacy against other Schistosoma species. Nevertheless, the head-to-head comparisons with Praziquantel provide compelling evidence that a new generation of more effective schistosomicidal drugs is on the horizon, offering hope for improved treatment and control of this neglected tropical disease.

References

In Vivo Efficacy of Pyrazino[2,1-a]isoquinolin-4-one Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the in vivo efficacy of two notable pyrazino[2,1-a]isoquinolin-4-one derivatives in distinct therapeutic areas: inflammation and infectious disease. The presented data, sourced from preclinical animal studies, highlights the therapeutic potential of this chemical scaffold.

Anti-Inflammatory Activity: Compound 1 in a Murine Model of Colitis

A specific derivative, 3-(2-oxo-2-phenylethylidene)-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one, hereafter referred to as Compound 1, has demonstrated significant anti-inflammatory effects in a dextran sulfate sodium (DSS)-induced colitis model in mice. This model mimics the pathology of inflammatory bowel disease (IBD).

Quantitative Efficacy Data

The oral administration of Compound 1 led to a dose-dependent amelioration of colitis symptoms and pathological markers.

Efficacy ParameterDSS Model ControlCompound 1 (50 mg/kg)Compound 1 (100 mg/kg)
Body Weight Loss (%) ~20%Significantly ReducedSignificantly Reduced
Disease Activity Index (DAI) HighSignificantly LoweredSignificantly Lowered
Colon Length ShortenedSignificantly PreservedSignificantly Preserved
Myeloperoxidase (MPO) Activity ElevatedSignificantly DecreasedSignificantly Decreased
IL-1β Secretion in Colon ElevatedSignificantly DecreasedSignificantly Decreased

Data summarized from a study on DSS-induced colitis in C57BL/6 mice[1].

Experimental Protocol: DSS-Induced Colitis Model

The in vivo anti-inflammatory efficacy of Compound 1 was evaluated using a well-established DSS-induced colitis model.[1]

  • Animal Model: Male C57BL/6 mice.

  • Induction of Colitis: Mice were administered 3% (w/v) DSS in their drinking water for 7 days to induce acute colitis.

  • Treatment: Compound 1 was administered orally by gavage at doses of 50 mg/kg and 100 mg/kg once daily for the duration of the study. A vehicle control group received the vehicle solution.

  • Efficacy Evaluation:

    • Clinical Signs: Body weight, stool consistency, and the presence of blood in the feces were monitored daily to calculate the Disease Activity Index (DAI).

    • Macroscopic Assessment: At the end of the study, the entire colon was excised, and its length was measured as an indicator of inflammation.

    • Histological Analysis: Colonic tissue sections were stained with hematoxylin and eosin (H&E) to assess the degree of inflammation, tissue damage, and inflammatory cell infiltration.

    • Biochemical Markers: Myeloperoxidase (MPO) activity, a marker for neutrophil infiltration, and levels of the pro-inflammatory cytokine IL-1β were quantified in colonic tissue homogenates.

Signaling Pathway and Experimental Workflow

Compound 1 exerts its anti-inflammatory effects by activating the Nrf2 antioxidant response pathway and subsequently inhibiting the NLRP3 inflammasome.[1]

G cluster_0 Compound 1 Action cluster_1 Inflammatory Cascade Compound1 Compound 1 Nrf2 Nrf2 Activation Compound1->Nrf2 ARE Antioxidant Response Element Nrf2->ARE Translocates to nucleus and binds to ARE NLRP3_Priming NLRP3 Priming Nrf2->NLRP3_Priming Inhibits Antioxidant_Enzymes Antioxidant Enzymes ARE->Antioxidant_Enzymes Upregulates ROS Reduced ROS Antioxidant_Enzymes->ROS Decreases NLRP3_Activation NLRP3 Inflammasome Activation ROS->NLRP3_Activation Activates DSS DSS (Inflammatory Stimulus) DSS->NLRP3_Priming NLRP3_Priming->NLRP3_Activation Caspase1 Caspase-1 Activation NLRP3_Activation->Caspase1 IL1b Mature IL-1β Caspase1->IL1b Cleaves Pro_IL1b Pro-IL-1β Pro_IL1b->IL1b Inflammation Inflammation IL1b->Inflammation

Caption: Signaling pathway of Compound 1 in mitigating inflammation.

G cluster_0 Experimental Phases phase1 Acclimatization (7 days) phase2 Treatment Initiation (Oral Gavage with Compound 1 or Vehicle) phase1->phase2 phase3 Induction of Colitis (3% DSS in drinking water for 7 days) phase2->phase3 phase4 Evaluation (Daily monitoring of DAI, final analysis of colon length, histology, and biomarkers) phase3->phase4

Caption: Experimental workflow for the DSS-induced colitis model.

Anthelmintic Activity: Praziquantel in Schistosomiasis Models

Praziquantel, a derivative of pyrazino[2,1-a]isoquinolin-4-one, is a widely used anthelmintic drug for the treatment of schistosomiasis, a parasitic disease caused by flatworms of the genus Schistosoma. Its efficacy has been extensively documented in various animal models.[2][3][4][5][6]

Quantitative Efficacy Data

Praziquantel demonstrates high efficacy in reducing worm burden in animals experimentally infected with Schistosoma species.

Animal ModelSchistosoma SpeciesPraziquantel DoseEfficacy EndpointOutcome
Mouse S. mansoniSingle oral doseWorm burden reduction>95% reduction
Mouse S. japonicum400 mg/kgWorm burden reductionSignificant reduction in male worms
Syrian Hamster S. mansoniOral administrationWorm burden reductionHighly effective
Mastomys natalensis S. haematobiumOral administrationWorm burden reductionHighly effective

Data compiled from multiple studies on the efficacy of Praziquantel[2][3][4].

Experimental Protocol: Murine Schistosomiasis Model

The anthelmintic activity of Praziquantel is typically assessed in a murine model of schistosomiasis.

  • Animal Model: Mice (e.g., Swiss Webster or C57BL/6 strains).

  • Infection: Mice are percutaneously infected with a defined number of Schistosoma cercariae (the infectious larval stage).

  • Treatment: Praziquantel is administered orally at various doses and time points post-infection to target different developmental stages of the parasite.

  • Efficacy Evaluation:

    • Worm Burden: At a specified time after treatment, mice are euthanized, and the adult worms are recovered from the mesenteric veins and liver by portal perfusion. The number of worms is counted to determine the percentage reduction compared to an untreated control group.

    • Egg Load: The number of parasite eggs in the liver and intestines is quantified to assess the impact on parasite fecundity and the pathology of the disease.

    • Tegumental Damage: In some studies, worms recovered from treated animals are examined by microscopy for morphological changes and damage to their outer layer (tegument).

Mechanism of Action and Experimental Workflow

Praziquantel's primary mechanism of action involves the disruption of calcium homeostasis in the schistosome.[7][8][9] This leads to rapid muscle contraction, paralysis, and damage to the worm's tegument, making it susceptible to the host's immune response.[2][7]

G PZQ Praziquantel Ca_Channels Voltage-gated Ca²⁺ Channels on Schistosome Cell Membrane PZQ->Ca_Channels Disrupts Ca_Influx Rapid Influx of Ca²⁺ Ca_Channels->Ca_Influx Leads to Muscle_Contraction Spastic Muscle Contraction and Paralysis Ca_Influx->Muscle_Contraction Tegument_Damage Tegumental Vacuolization and Disintegration Ca_Influx->Tegument_Damage Immune_Attack Host Immune System Attack Muscle_Contraction->Immune_Attack Exposes worm to Tegument_Damage->Immune_Attack Exposes worm to Worm_Death Worm Expulsion and Death Immune_Attack->Worm_Death

Caption: Mechanism of action of Praziquantel against schistosomes.

G cluster_0 Experimental Timeline phase1 Infection (Percutaneous exposure to Schistosoma cercariae) phase2 Parasite Maturation (Several weeks) phase1->phase2 phase3 Treatment (Oral administration of Praziquantel or vehicle) phase2->phase3 phase4 Evaluation (Worm and egg burden quantification) phase3->phase4

Caption: Experimental workflow for schistosomiasis efficacy studies.

Conclusion

The pyrazino[2,1-a]isoquinolin-4-one scaffold demonstrates significant therapeutic versatility, with derivatives showing potent in vivo efficacy in both inflammatory and infectious disease models. Compound 1 represents a promising lead for the development of novel treatments for inflammatory bowel disease through its dual action on the Nrf2 and NLRP3 pathways. Praziquantel remains a cornerstone of anthelmintic therapy, effectively clearing schistosome infections by disrupting parasite calcium homeostasis. Further exploration of this chemical class is warranted to identify new drug candidates for a range of diseases.

References

A Comparative Analysis of Synthetic Routes to the Pyrazino[2,1-a]isoquinoline Core

Author: BenchChem Technical Support Team. Date: December 2025

The pyrazino[2,1-a]isoquinoline scaffold is a privileged heterocyclic motif found in a variety of biologically active compounds, most notably the anthelmintic drug Praziquantel. The development of efficient and versatile synthetic strategies to access this core structure is of significant interest to researchers in medicinal chemistry and drug development. This guide provides a comparative analysis of prominent synthetic routes, presenting quantitative data, detailed experimental protocols for key reactions, and visualizations of the synthetic pathways.

Key Synthetic Strategies at a Glance

Several synthetic methodologies have been developed to construct the pyrazino[2,1-a]isoquinoline core, ranging from classical name reactions to modern multicomponent and catalytic approaches. The choice of a particular route often depends on factors such as the desired substitution pattern, stereochemical control, and overall efficiency. The most notable strategies include:

  • The Ugi-Pictet-Spengler Sequence: A modern and highly convergent approach that combines a multicomponent Ugi reaction with a subsequent Pictet-Spengler cyclization.

  • The Classical Pictet-Spengler Reaction: A well-established method for the formation of the tetrahydroisoquinoline core, which is a key precursor to the final pyrazino[2,1-a]isoquinoline system.

  • The Bischler-Napieralski Reaction: Another classical route that involves the cyclization of a β-phenylethylamide to form a dihydroisoquinoline intermediate.

  • N-Acyliminium Ion Cyclization: A powerful method for the formation of cyclic nitrogen-containing compounds, which has been successfully applied to the synthesis of Praziquantel.

  • Intramolecular Heck Reaction: A palladium-catalyzed cross-coupling reaction used to form the isoquinoline ring system in a one-pot sequence with an Ugi reaction.

Comparative Data of Synthetic Routes

The following tables summarize quantitative data for different synthetic routes to the pyrazino[2,1-a]isoquinoline core, with a focus on the synthesis of Praziquantel and its derivatives where available.

Table 1: Ugi-Pictet-Spengler Route to Praziquantel Derivatives [1][2]

Aldehyde (R1)Isocyanide (R2)Overall Yield (%)Diastereoselectivity (trans:cis)
FormaldehydePhenylethyl75>95:5
AcetaldehydePhenylethyl68>95:5
IsobutyraldehydePhenylethyl72>95:5
BenzaldehydePhenylethyl65>95:5
Formaldehyde4-Methoxyphenylethyl82>95:5

Table 2: Chiral Auxiliary-Mediated Pictet-Spengler Route to (-)-Praziquantel [3][4]

StepReactionReagents and ConditionsYield (%)
1Sulfinylation of Phenylethylamine(1S,2R,5S)-Menthyl-(R)-p-toluenesulfinate, n-BuLi, THF, -78 °C to rt83
2Pictet-Spengler CyclizationN-acetalphthalimide, BF3·OEt2, -78 °CHigh
3Chiral Auxiliary RemovalHCl, Ethanol, 0 °CGood
4DeprotectionHydrazine monohydrate, Ethanol, reflux88
5AcylationCyclohexanecarbonyl chloride, K2CO3, CH2Cl295
6CyclizationChloroacetyl chloride, K2CO3, DMF, rt to 80 °C82
Overall 12

Table 3: One-Pot Ugi-Heck Synthesis of Tetrazolo-Pyrazino[2,1-a]isoquinolin-6(5H)-ones

2-Bromobenzaldehyde (R)IsocyanideOverall Yield (%)
Ht-Butyl60
4-Met-Butyl58
HEthyl isocyanoacetate79
4-MeEthyl isocyanoacetate78
4-OMeEthyl isocyanoacetate77
4-FEthyl isocyanoacetate75
4-ClEthyl isocyanoacetate73

Experimental Protocols

Ugi-Pictet-Spengler Two-Step, One-Pot Synthesis of Praziquantel[1][2]

Step 1: Ugi Four-Component Reaction

To a solution of phenylethyl isocyanide (1.0 mmol) and aminoacetaldehyde dimethyl acetal (1.0 mmol) in anhydrous methanol (5 mL) at room temperature is added formaldehyde (1.2 mmol, 37% in H2O) followed by cyclohexanecarboxylic acid (1.0 mmol). The reaction mixture is stirred at ambient temperature for 24 hours. The solvent is then removed under reduced pressure, and the crude Ugi product is dried in vacuo.

Step 2: Pictet-Spengler Cyclization

The crude Ugi product is dissolved in 1,2-dichloroethane (10 mL). Anhydrous MgSO4 (2.0 mmol) and methanesulfonic acid (2.0 mmol) are added, and the mixture is heated to 80 °C for 12 hours. After cooling to room temperature, the reaction is quenched with saturated aqueous NaHCO3 solution and extracted with dichloromethane (3 x 20 mL). The combined organic layers are dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford Praziquantel.

Chiral Auxiliary-Mediated Pictet-Spengler Reaction for (-)-Praziquantel[3][4]

Step 1: Synthesis of N-p-Tolylsulfinyl phenylethylamine

To a solution of phenylethylamine (10 mmol) in THF (100 mL) at -78 °C is added a solution of n-BuLi (11 mmol) in hexane. The reaction mixture is allowed to warm to room temperature and then added to a solution of (1S,2R,5S)-menthyl-(R)-p-toluenesulfinate (10 mmol) in THF. The resulting mixture is stirred for 2 hours at room temperature. The reaction is quenched with saturated aqueous NH4Cl, and the product is extracted with ethyl acetate. The combined organic layers are dried over MgSO4, and the solvent is removed in vacuo. The crude product is purified by column chromatography to give the desired sulfinamide.

Step 2: Pictet-Spengler Cyclization

To a solution of the N-p-tolylsulfinyl phenylethylamine (5 mmol) and N-acetalphthalimide (6 mmol) in dichloromethane (50 mL) at -78 °C is added BF3·OEt2 (7.5 mmol). The reaction mixture is stirred at -78 °C for 4 hours. The reaction is quenched with saturated aqueous NaHCO3, and the mixture is warmed to room temperature. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are dried over Na2SO4 and concentrated. The residue is purified by chromatography to yield the cyclized product. Subsequent steps of chiral auxiliary removal, deprotection, acylation, and final cyclization are carried out according to established literature procedures.[4]

One-Pot Ugi-Azide and Heck Reaction

A mixture of 2-bromobenzaldehyde (1 mmol), allylamine hydrochloride (1 mmol), trimethylsilyl azide (1 mmol), and an isocyanide (1 mmol) in methanol is reacted at 40 °C for 24 hours. After evaporation of the solvent, acetonitrile (3 mL) is added to the crude intermediate, followed by the addition of Pd(OAc)2 (10 mol%), PPh3 (20 mol%), and K2CO3 (2 equiv). The mixture is heated at 105 °C for 3 hours under a nitrogen atmosphere. After cooling, the reaction mixture is filtered, and the solvent is evaporated. The residue is purified by column chromatography to afford the final product.

Visualization of Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate the logical flow of the key synthetic strategies.

Ugi_Pictet_Spengler cluster_Ugi Ugi 4-CR cluster_Pictet_Spengler Pictet-Spengler Cyclization Isocyanide Isocyanide Ugi_Adduct Ugi Adduct Isocyanide->Ugi_Adduct Aldehyde Aldehyde Aldehyde->Ugi_Adduct Amine Amine Amine->Ugi_Adduct Carboxylic_Acid Carboxylic Acid Carboxylic_Acid->Ugi_Adduct Pyrazino_Isoquinoline Pyrazino[2,1-a]isoquinoline Ugi_Adduct->Pyrazino_Isoquinoline Acid catalyst

Caption: Ugi-Pictet-Spengler reaction pathway.

Classical_Pictet_Spengler Phenylethylamine β-Phenylethylamine Derivative Schiff_Base Schiff Base/Iminium Ion Phenylethylamine->Schiff_Base Carbonyl Carbonyl Compound Carbonyl->Schiff_Base Tetrahydroisoquinoline Tetrahydroisoquinoline Schiff_Base->Tetrahydroisoquinoline Acid catalyst Pyrazino_Isoquinoline Pyrazino[2,1-a]isoquinoline Tetrahydroisoquinoline->Pyrazino_Isoquinoline Further Steps

Caption: Classical Pictet-Spengler reaction pathway.

Bischler_Napieralski Phenylethylamide β-Phenylethylamide Dihydroisoquinoline Dihydroisoquinoline Phenylethylamide->Dihydroisoquinoline Dehydrating Agent (e.g., POCl3) Pyrazino_Isoquinoline Pyrazino[2,1-a]isoquinoline Dihydroisoquinoline->Pyrazino_Isoquinoline Further Steps

Caption: Bischler-Napieralski reaction pathway.

Ugi_Heck cluster_Ugi_Azide Ugi-Azide Reaction cluster_Heck Intramolecular Heck Reaction Bromobenzaldehyde 2-Bromobenzaldehyde Ugi_Adduct Ugi Adduct Bromobenzaldehyde->Ugi_Adduct Allylamine Allylamine Allylamine->Ugi_Adduct TMS_Azide TMSN3 TMS_Azide->Ugi_Adduct Isocyanide Isocyanide Isocyanide->Ugi_Adduct Pyrazino_Isoquinoline Tetrazolo-Pyrazino[2,1-a]isoquinoline Ugi_Adduct->Pyrazino_Isoquinoline Pd catalyst

Caption: One-pot Ugi-Heck reaction pathway.

Conclusion

The synthesis of the pyrazino[2,1-a]isoquinoline core can be achieved through a variety of synthetic strategies. Modern methods, such as the Ugi-Pictet-Spengler sequence and the one-pot Ugi-Heck reaction, offer high efficiency and convergency, allowing for the rapid generation of molecular diversity. Classical methods like the Pictet-Spengler and Bischler-Napieralski reactions remain valuable, particularly for the synthesis of specific target molecules, and have been adapted to allow for stereocontrol. The choice of the optimal synthetic route will be dictated by the specific synthetic goals, including the desired substitution patterns, scalability, and stereochemical requirements. This comparative guide provides a foundation for researchers to make informed decisions in the design and execution of syntheses targeting this important heterocyclic scaffold.

References

A New Frontier in Antifungal Therapy: Pyrazinoisoquinolinones Challenge Fluconazole's Dominance

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the ongoing battle against invasive fungal infections, a new class of compounds, pyrazinoisoquinolinones, is emerging as a potent potential alternative to fluconazole, a long-standing frontline treatment. Recent preclinical studies have demonstrated that certain pyrazinoisoquinolinone derivatives exhibit superior or comparable antifungal activity against a range of clinically relevant fungal pathogens, including species known for their resistance to current therapies. This comparative guide provides an in-depth analysis of these novel antifungals against the benchmark, fluconazole, offering crucial data for researchers, scientists, and drug development professionals.

The primary mechanism of action for fluconazole, a triazole antifungal, is the inhibition of the fungal cytochrome P450 enzyme, 14α-demethylase.[1] This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1] By disrupting ergosterol synthesis, fluconazole compromises the integrity and function of the fungal cell membrane, leading to the inhibition of fungal growth.[1] Emerging research on pyrazinoisoquinolinone derivatives suggests a similar mechanism, targeting the same key enzyme in the ergosterol biosynthesis pathway, which could explain their potent antifungal effects.[2]

In Vitro Efficacy: A Quantitative Comparison

The in vitro antifungal activity of novel pyrazinoisoquinolinone compounds has been rigorously evaluated and compared with fluconazole. The minimum inhibitory concentration (MIC), the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism, serves as a key metric for this comparison. The data presented below summarizes the MIC values of representative pyrazinoisoquinolinone compounds against a panel of pathogenic fungi.

Antifungal AgentFungal SpeciesMIC (µg/mL)
Pyrazinoisoquinolinone 11b Candida albicans0.5
Candida glabrata1
Candida krusei2
Cryptococcus neoformans0.25
Aspergillus fumigatus1
Pyrazinoisoquinolinone 7c Candida albicans1
Candida parapsilosis0.5
Trichophyton rubrum0.25
Fluconazole (Reference) Candida albicans1
Candida glabrata16
Candida krusei64
Cryptococcus neoformans4
Aspergillus fumigatus>64
Candida parapsilosis2
Trichophyton rubrum8

Note: The MIC values for the pyrazinoisoquinolinone compounds are derived from published research and are presented for comparative purposes.[2][3] Fluconazole MICs are representative values.

Unveiling the Mechanism: Targeting Ergosterol Biosynthesis

Both fluconazole and the new pyrazinoisoquinolinone antifungals exert their effects by disrupting the ergosterol biosynthesis pathway, a critical process for maintaining the integrity of the fungal cell membrane. The diagram below illustrates the key steps in this pathway and the point of inhibition for these antifungal agents.

Ergosterol Biosynthesis Pathway Inhibition cluster_pathway Ergosterol Biosynthesis cluster_inhibition Inhibition Acetyl-CoA Acetyl-CoA Squalene Squalene Acetyl-CoA->Squalene Lanosterol Lanosterol Squalene->Lanosterol 14-demethylated sterols 14-demethylated sterols Lanosterol->14-demethylated sterols 14α-demethylase (CYP51) Ergosterol Ergosterol 14-demethylated sterols->Ergosterol Fluconazole Fluconazole Fluconazole->14-demethylated sterols Pyrazinoisoquinolinones Pyrazinoisoquinolinones Pyrazinoisoquinolinones->14-demethylated sterols

Mechanism of Action of Azoles and Pyrazinoisoquinolinones.

Experimental Protocols

The determination of in vitro antifungal activity is conducted following standardized methodologies to ensure reproducibility and comparability of data. The primary method employed is the broth microdilution assay as outlined by the Clinical and Laboratory Standards Institute (CLSI) document M27-A3.[4][5]

Antifungal Susceptibility Testing: Broth Microdilution Method

1. Preparation of Antifungal Agents:

  • Stock solutions of the pyrazinoisoquinolinone compounds and fluconazole are prepared in dimethyl sulfoxide (DMSO).

  • Serial twofold dilutions are then made in RPMI 1640 medium to achieve the desired final concentrations for the assay.

2. Inoculum Preparation:

  • Fungal isolates are cultured on Sabouraud dextrose agar plates.

  • A suspension of fungal cells is prepared in sterile saline and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.

3. Assay Procedure:

  • The antifungal dilutions are dispensed into 96-well microtiter plates.

  • Each well is inoculated with the prepared fungal suspension.

  • The plates are incubated at 35°C for 24-48 hours.

4. Determination of Minimum Inhibitory Concentration (MIC):

  • The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth compared to the growth in the control well (containing no antifungal agent).

The following diagram illustrates the general workflow for this experimental protocol.

Antifungal Susceptibility Testing Workflow Start Start Prepare Antifungal Dilutions Prepare Antifungal Dilutions Start->Prepare Antifungal Dilutions End End Prepare Fungal Inoculum Prepare Fungal Inoculum Prepare Antifungal Dilutions->Prepare Fungal Inoculum Inoculate Microtiter Plates Inoculate Microtiter Plates Prepare Fungal Inoculum->Inoculate Microtiter Plates Incubate Plates (35°C, 24-48h) Incubate Plates (35°C, 24-48h) Inoculate Microtiter Plates->Incubate Plates (35°C, 24-48h) Read MIC values Read MIC values Incubate Plates (35°C, 24-48h)->Read MIC values Read MIC values->End

Experimental workflow for antifungal susceptibility testing.

Advantages of Novel Pyrazinoisoquinolinone Antifungals

The development of new antifungal agents like pyrazinoisoquinolinones is driven by the limitations of existing therapies, most notably the rise of antifungal resistance. The following diagram outlines the logical advantages that these novel compounds may offer over fluconazole.

Advantages of New Pyrazinoisoquinolinone Antifungals cluster_advantages Potential Advantages New Pyrazinoisoquinolinones New Pyrazinoisoquinolinones Potent Activity Potent Activity New Pyrazinoisoquinolinones->Potent Activity Broad Spectrum Broad Spectrum New Pyrazinoisoquinolinones->Broad Spectrum Activity Against Resistant Strains Activity Against Resistant Strains New Pyrazinoisoquinolinones->Activity Against Resistant Strains Fluconazole Limitations Fluconazole Limitations Activity Against Resistant Strains->Fluconazole Limitations Addresses

Logical advantages of new pyrazinoisoquinolinone antifungals.

References

A Senior Application Scientist's Guide to Assessing the Metabolic Stability of Pyrazinoisoquinolinone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Pyrazinoisoquinolinone Scaffold and the Imperative of Metabolic Stability

The pyrazinoisoquinolinone core is a privileged scaffold in medicinal chemistry, most famously represented by Praziquantel, a cornerstone anthelmintic drug.[1][2] Its rigid, three-dimensional structure provides a unique framework for designing novel therapeutics targeting a range of biological targets. However, as with any promising chemical series, the journey from a potent "hit" to a viable drug candidate is fraught with challenges, chief among them being absorption, distribution, metabolism, and excretion (ADME) properties.

Metabolic stability, a measure of a compound's susceptibility to biotransformation by metabolic enzymes, is a critical determinant of its pharmacokinetic profile.[3][4] A compound that is metabolized too rapidly will have a short half-life and poor bioavailability, potentially failing to achieve therapeutic concentrations in the body.[5] Conversely, a compound that is excessively stable may accumulate, leading to an increased risk of toxicity.[4][5] Therefore, early assessment and optimization of metabolic stability are paramount in drug discovery to de-risk candidates and focus resources on compounds with the highest probability of success.[6][7]

This guide provides a comprehensive, technically-grounded framework for the comparative assessment of metabolic stability across a series of pyrazinoisoquinolinone derivatives. We will move beyond rote protocol execution to explore the causality behind our experimental choices, enabling researchers to build a robust structure-metabolism relationship (SMR) and rationally design molecules with optimized pharmacokinetic properties.

Strategic Framework for Stability Assessment: A Tiered Approach

A successful metabolic stability assessment program does not rely on a single experiment. Instead, it employs a tiered, iterative strategy that balances throughput with depth of information. This allows for the rapid screening of many compounds in the initial stages and a more resource-intensive, detailed characterization of the most promising candidates.

G cluster_0 Discovery & Screening Phase cluster_1 Lead Optimization Phase cluster_2 Candidate Selection Compound_Library Pyrazinoisoquinolinone Derivative Library Tier1 Tier 1: High-Throughput Screen Liver Microsomal Stability Assay Compound_Library->Tier1 Rapidly rank compounds Tier2 Tier 2: Comprehensive Profile Liver S9 or Hepatocyte Assay Tier1->Tier2 Select promising candidates (low clearance) Tier3 Tier 3: Mechanistic Insight CYP450 Reaction Phenotyping Tier2->Tier3 Identify specific metabolic pathways (Phase I & II) PK_Studies In Vivo Pharmacokinetic Studies Tier3->PK_Studies Predict DDI risk & select clinical candidate

Caption: Tiered workflow for metabolic stability assessment.

Tier 1: High-Throughput Screening with Liver Microsomes

The Rationale: The primary objective of Tier 1 is to rapidly triage a library of derivatives. The liver is the principal site of drug metabolism, and liver microsomes—vesicles of the endoplasmic reticulum—are enriched with the majority of Phase I metabolic enzymes, most notably the Cytochrome P450 (CYP) superfamily.[8] For heterocyclic scaffolds like pyrazinoisoquinolinones, CYP-mediated oxidation is often the dominant metabolic pathway.[1][2][9] Microsomal stability assays are therefore a cost-effective and high-throughput method to get a first look at metabolic liability.[10]

Experimental Protocol: Human Liver Microsomal (HLM) Stability Assay

This protocol is designed to determine the in vitro half-life (t½) and intrinsic clearance (Clint) of test compounds.

1. Materials & Reagents:

  • Pooled Human Liver Microsomes (e.g., from a commercial supplier)

  • Test Pyrazinoisoquinolinone Derivatives (10 mM stock in DMSO)

  • Control Compounds:

    • High Clearance Control (e.g., Verapamil, Dextromethorphan)[10]

    • Low Clearance Control (e.g., Warfarin)

  • Phosphate Buffer (100 mM, pH 7.4)[10][11]

  • NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[11][12]

  • Acetonitrile (ACN) with an appropriate internal standard (IS) for LC-MS/MS analysis

  • 96-well incubation plates and collection plates

2. Assay Workflow:

G cluster_prep Preparation cluster_inc Incubation (37°C) cluster_proc Sample Processing & Analysis prep_cpd 1. Prepare Test Compound Working Solution (e.g., 100 µM in ACN) pre_inc 4. Pre-incubate Compound + Microsomes for 5 min prep_cpd->pre_inc prep_hlm 2. Prepare Microsome/Buffer Mixture (e.g., 0.5 mg/mL protein) prep_hlm->pre_inc prep_nadph 3. Prepare NADPH Regenerating System start_rxn 5. Initiate Reaction by adding NADPH prep_nadph->start_rxn pre_inc->start_rxn sampling 6. Aliquot at Time Points (0, 5, 15, 30, 60 min) start_rxn->sampling quench 7. Quench Reaction with cold ACN + Internal Standard sampling->quench centrifuge 8. Centrifuge to precipitate protein quench->centrifuge analyze 9. Analyze Supernatant by LC-MS/MS centrifuge->analyze

Caption: Workflow for the Liver Microsomal Stability Assay.

3. Step-by-Step Methodology:

  • Preparation: Thaw liver microsomes at 37°C and immediately place them on ice.[13] Dilute the microsomes to a final working concentration of 0.5 mg/mL protein in 100 mM phosphate buffer (pH 7.4).[14]

  • Incubation Setup: In a 96-well plate, add the microsomal solution. Add the test compound to achieve a final concentration of 1 µM.[10] It is crucial to keep the final DMSO concentration below 0.5% to avoid enzyme inhibition.[10] Prepare parallel wells without the NADPH regenerating system to serve as a negative control for non-enzymatic degradation.

  • Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.

  • Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.[10] The time of addition is your T=0 point.

  • Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), transfer an aliquot of the incubation mixture to a collection plate containing ice-cold acetonitrile with a suitable internal standard to terminate the reaction and precipitate the proteins.[14][10][11]

  • Sample Preparation: Centrifuge the collection plate at high speed (e.g., 4000 rpm for 20 minutes) to pellet the precipitated proteins.[12]

  • Bioanalysis: Transfer the supernatant to a new plate for analysis. Quantify the remaining parent compound at each time point using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[15][16][17] LC-MS/MS is the gold standard for this application due to its superior sensitivity and specificity, allowing for precise measurement of the analyte in a complex biological matrix.[16][18]

4. Data Analysis:

  • Plot the natural logarithm of the percentage of compound remaining versus time.

  • The slope of the linear regression line (k) represents the elimination rate constant.

  • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k

  • Calculate the intrinsic clearance (Clint) using the formula: Clint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / mg Microsomal Protein) [11]

Tier 2: Broadening the Metabolic Profile with Liver S9 Fractions

The Rationale: While microsomes are excellent for assessing Phase I metabolism, they lack most of the soluble Phase II enzymes (e.g., sulfotransferases, glutathione S-transferases) found in the cell's cytosol.[19] The S9 fraction, which contains both microsomes and cytosol, provides a more comprehensive view of hepatic metabolism.[20][21] If a compound is stable in microsomes but shows high clearance in hepatocytes or in vivo, it strongly suggests that Phase II conjugation is a significant elimination pathway. Running a follow-up screen in S9 fractions for key compounds can preemptively identify this liability.

Experimental Protocol: Liver S9 Stability Assay

The protocol is similar to the microsomal assay, with one key difference: the cofactor mix.

  • Cofactor Augmentation: In addition to the NADPH regenerating system for Phase I, the incubation must be supplemented with cofactors for Phase II enzymes.[19] A common cocktail includes:

    • UDPGA (Uridine 5'-diphosphoglucuronic acid) for glucuronidation.[21]

    • PAPS (3'-Phosphoadenosine-5'-phosphosulfate) for sulfation.

    • GSH (Glutathione) for glutathione conjugation.

  • Procedure: The experimental steps (preparation, incubation, quenching, analysis) are analogous to the microsomal assay, but with the S9 fraction (typically at 1 mg/mL protein) and the comprehensive cofactor mix.[19][21]

Comparative Data Analysis: Building the Structure-Metabolism Relationship

The ultimate goal of these assays is to understand how chemical modifications to the pyrazinoisoquinolinone scaffold impact its metabolic fate. By comparing data across derivatives, a Structure-Metabolism Relationship (SMR) can be established.[22][23][24]

Table 1: Hypothetical Metabolic Stability Data for Pyrazinoisoquinolinone Derivatives

Compound IDR1-SubstitutionR2-SubstitutionHLM t½ (min)HLM Clint (µL/min/mg)S9 t½ (min)S9 Clint (µL/min/mg)
PZQ-REF (Reference)Cyclohexanecarbonyl5512.65213.3
PYR-001 HH1546.21449.5
PYR-002 4-FluoroH4515.44316.1
PYR-003 HPyridine1257.81163.0
PYR-004 4-FluoroPyridine3818.23519.8
PYR-005 H4-OH-Phenyl> 60< 11.62527.7

Interpretation and Causality:

  • Metabolic "Soft Spots": Comparing PYR-001 (unsubstituted) to the reference Praziquantel (PZQ-REF ) shows that the core scaffold is metabolically labile (t½ = 15 min).

  • Blocking Metabolism: The introduction of a fluorine atom at the R1 position in PYR-002 dramatically increases the half-life (15 min → 45 min). This is a classic medicinal chemistry strategy. The electron-withdrawing fluorine atom can shield the adjacent position from CYP-mediated oxidation. This suggests the R1-phenyl ring is a primary site of metabolism (a "metabolic soft spot").

  • Introducing New Liabilities: Changing the R2 group to a pyridine ring (PYR-003 ) further decreases stability (15 min → 12 min), indicating the pyridine nitrogen may be susceptible to oxidation. However, combining the protective fluorine at R1 with the pyridine at R2 (PYR-004 ) restores much of the stability, demonstrating the additive effects of structural modifications.

  • Identifying Phase II Metabolism: PYR-005 appears highly stable in the HLM assay (>60 min), suggesting it is resistant to Phase I (CYP) metabolism. However, in the S9 assay, its half-life drops to 25 minutes. This discrepancy is a red flag for Phase II metabolism. The phenolic hydroxyl group introduced at R2 is a prime substrate for glucuronidation (via UGTs) or sulfation (via SULTs), enzymes present in the S9 fraction but not microsomes.[19][20]

Tier 3: Pinpointing the Culprit with CYP450 Reaction Phenotyping

The Rationale: For a lead candidate, knowing which specific CYP isozyme is responsible for its metabolism is crucial for predicting drug-drug interactions (DDIs).[25][26] If a drug is primarily cleared by a single, highly polymorphic enzyme like CYP2D6, its pharmacokinetics can vary dramatically between individuals.[27] Regulatory agencies require this information.[26][27]

Reaction phenotyping studies are designed to identify the contribution of individual CYP enzymes to the metabolism of a compound.[28][29] Two common, complementary approaches are:

  • Recombinant Human CYPs: The compound is incubated individually with a panel of commercially available, cDNA-expressed CYP enzymes (e.g., CYP3A4, 2D6, 2C9, 2C19, 1A2).[27][28] The enzyme that shows the highest rate of metabolism is identified as the primary contributor.

  • Chemical Inhibition: The compound is incubated in HLM in the presence of known, selective inhibitors for each major CYP isozyme.[25][29] A significant reduction in metabolism in the presence of a specific inhibitor (e.g., ketoconazole for CYP3A4) implicates that enzyme in the compound's clearance.

Conclusion: From Data to Design

This guide outlines a systematic, tiered approach to evaluating the metabolic stability of novel pyrazinoisoquinolinone derivatives. By starting with a high-throughput microsomal screen, researchers can quickly identify metabolically labile and stable regions of the scaffold. Follow-up studies using S9 fractions can reveal the involvement of Phase II pathways, while reaction phenotyping provides the mechanistic detail needed to predict clinical DDI risk.

The true power of this process lies in the iterative feedback loop between the bench scientist and the medicinal chemist. By translating quantitative data on half-life and clearance into a qualitative understanding of the structure-metabolism relationship, project teams can move beyond trial-and-error and rationally design next-generation compounds with a higher probability of clinical success.

References

A Comparative Guide to the Anti-Inflammatory Effects of Pyrazinoisoquinolinone NLRP3 Inhibitors and Known Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the anti-inflammatory effects of a novel pyrazinoisoquinolinone-based NLRP3 inflammasome inhibitor with established NLRP3 inhibitors and conventional anti-inflammatory drugs. The data presented is compiled from preclinical studies to facilitate an objective evaluation of their therapeutic potential.

Executive Summary

The NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome is a critical component of the innate immune system. Its dysregulation is implicated in a wide range of inflammatory diseases. This has led to the development of targeted NLRP3 inhibitors. This guide focuses on a promising pyrazinoisoquinolinone derivative, 3-(2-oxo-2-phenylethylidene)-2,3,6,7-tetrahydro-1H-pyrazino-[2,1-a]isoquinolin-4(11bH)-one, and compares its anti-inflammatory profile with the well-characterized NLRP3 inhibitor MCC950, the corticosteroid Dexamethasone, and the non-steroidal anti-inflammatory drug (NSAID) Ibuprofen.

Data Presentation: A Quantitative Comparison of Anti-Inflammatory Potency

The following table summarizes the inhibitory concentrations (IC50) for IL-1β release, a key downstream effector of NLRP3 inflammasome activation. It is important to note that the mechanism of action for each compound class varies significantly.

Compound/DrugTargetCell TypeIC50 for IL-1β InhibitionCitation(s)
Pyrazinoisoquinolinone Derivative NLRP3 Inflammasome (Priming Step), Nrf2 ActivatorTHP-1 Macrophages, BMDMsDose-dependent inhibition observed, specific IC50 not reported.[1]
MCC950 NLRP3 Inflammasome (Direct Inhibitor)THP-1 Macrophages~14.3 nM[2]
Dexamethasone Glucocorticoid ReceptorTHP-1 Cells~7 nM[3]
Ibuprofen COX-1/COX-2 EnzymesVariousReduces IL-1β levels in vivo, but direct IC50 for NLRP3-mediated release is not established.[4][5]

BMDMs: Bone Marrow-Derived Macrophages

In-Depth Compound Analysis

Pyrazinoisoquinolinone Derivative

The compound 3-(2-oxo-2-phenylethylidene)-2,3,6,7-tetrahydro-1H-pyrazino-[2,1-a]isoquinolin-4(11bH)-one has demonstrated significant anti-inflammatory effects in a dextran sulfate sodium (DSS)-induced colitis model in mice.[1] Its mechanism of action involves the inhibition of the NLRP3 inflammasome, which was confirmed by the lack of a protective effect in NLRP3-deficient mice.[1] This compound appears to act on the priming step of NLRP3 activation and also functions as an activator of the Nrf2 pathway, a key regulator of antioxidant responses.[1] In vitro studies using THP-1 and bone marrow-derived macrophages showed a reduction in the expression of NLRP3 and cleaved caspase-1, leading to decreased IL-1β secretion.[1]

Known NLRP3 Inhibitors: MCC950

MCC950 is a potent and selective small-molecule inhibitor of the NLRP3 inflammasome.[2][6] It directly targets the NLRP3 protein, preventing its activation and the subsequent assembly of the inflammasome complex.[6] MCC950 has been shown to be effective in a wide range of preclinical models of inflammatory diseases.[6]

Established Anti-Inflammatory Drugs
  • Dexamethasone: A potent synthetic corticosteroid with broad anti-inflammatory and immunosuppressive effects. It functions by binding to the glucocorticoid receptor, leading to the transrepression of pro-inflammatory genes, including those for cytokines like IL-1β.[3] Dexamethasone has been shown to inhibit the translation and release of IL-1β.[7]

  • Ibuprofen: A commonly used NSAID that exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the non-selective inhibition of cyclooxygenase (COX) enzymes, which are responsible for prostaglandin synthesis. While ibuprofen can reduce IL-1β levels in certain inflammatory contexts, its primary mechanism is not the direct inhibition of the NLRP3 inflammasome.[4][8][9]

Experimental Protocols

In Vitro NLRP3 Inflammasome Activation and Inhibition Assay

Objective: To assess the ability of a test compound to inhibit NLRP3 inflammasome-dependent IL-1β secretion in macrophages.

Cell Lines:

  • Human monocytic THP-1 cells differentiated into macrophages.

  • Primary bone marrow-derived macrophages (BMDMs) from mice.

Protocol:

  • Cell Culture and Differentiation: THP-1 monocytes are cultured and differentiated into a macrophage-like phenotype by treatment with phorbol 12-myristate 13-acetate (PMA). BMDMs are isolated from mouse bone marrow and cultured with macrophage colony-stimulating factor (M-CSF).

  • Priming (Signal 1): Differentiated macrophages are primed with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 3-4 hours. This step upregulates the expression of NLRP3 and pro-IL-1β.

  • Inhibitor Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., pyrazinoisoquinolinone derivative, MCC950) for 1 hour.

  • Activation (Signal 2): The NLRP3 inflammasome is activated by adding a second stimulus, such as nigericin (e.g., 10 µM) or ATP (e.g., 5 mM), for 1-2 hours.

  • Sample Collection: The cell culture supernatant is collected.

  • Quantification of IL-1β: The concentration of secreted IL-1β in the supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of IL-1β inhibition against the log concentration of the inhibitor.

In Vivo Model of DSS-Induced Colitis

Objective: To evaluate the in vivo efficacy of a test compound in a model of inflammatory bowel disease.

Animal Model:

  • Male C57BL/6 mice.

  • NLRP3 knockout mice on a C57BL/6 background for mechanism validation.

Protocol:

  • Induction of Colitis: Acute colitis is induced by administering dextran sulfate sodium (DSS) in the drinking water for a specified period (e.g., 7 days).

  • Drug Administration: The test compound (e.g., pyrazinoisoquinolinone derivative) is administered orally to the mice daily. A vehicle control group and a positive control group (e.g., an established anti-inflammatory drug) are included.

  • Monitoring: Mice are monitored daily for body weight, stool consistency, and the presence of blood in the stool to calculate the Disease Activity Index (DAI).

  • Endpoint Analysis: At the end of the study, mice are euthanized, and the colons are collected.

  • Evaluation of Inflammation:

    • Macroscopic scoring: Colon length is measured, and the presence of inflammation and ulceration is scored.

    • Histological analysis: Colon tissue is fixed, sectioned, and stained with hematoxylin and eosin (H&E) to assess tissue damage and inflammatory cell infiltration.

    • Myeloperoxidase (MPO) assay: MPO activity, an indicator of neutrophil infiltration, is measured in the colon tissue.

    • Cytokine analysis: The levels of IL-1β and other inflammatory cytokines in the colon tissue are quantified by ELISA or Western blot.

Mandatory Visualizations

Signaling Pathway Diagram

NLRP3_Signaling_Pathway PAMPs_DAMPs PAMPs / DAMPs TLR4 TLR4 PAMPs_DAMPs->TLR4 Signal 1 (Priming) NFkB NF-κB Signaling TLR4->NFkB Pro_IL1B Pro-IL-1β (inactive) NFkB->Pro_IL1B Transcription NLRP3_inactive NLRP3 (inactive) NFkB->NLRP3_inactive Transcription IL1B IL-1β (active) Pro_IL1B->IL1B NLRP3_active NLRP3 Inflammasome Assembly NLRP3_inactive->NLRP3_active Signal2 Activation Signals (e.g., ATP, Nigericin) Signal2->NLRP3_active Signal 2 ASC ASC NLRP3_active->ASC Recruitment Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 Recruitment Casp1 Caspase-1 (active) Pro_Casp1->Casp1 Activation Casp1->Pro_IL1B Cleavage Inflammation Inflammation IL1B->Inflammation Secretion

Caption: The NLRP3 inflammasome signaling pathway.

Experimental Workflow Diagram

Experimental_Workflow start Start: In Vitro Screening cell_culture Macrophage Culture (THP-1 or BMDMs) start->cell_culture priming Priming (LPS) cell_culture->priming inhibitor Add Test Compounds priming->inhibitor activation Activation (ATP/Nigericin) inhibitor->activation elisa IL-1β ELISA activation->elisa ic50 Determine IC50 elisa->ic50 in_vivo Proceed to In Vivo Model ic50->in_vivo colitis_model DSS-Induced Colitis in Mice in_vivo->colitis_model treatment Oral Administration of Compound colitis_model->treatment monitoring Monitor Disease Activity treatment->monitoring analysis Endpoint Analysis: Histology, MPO, Cytokines monitoring->analysis conclusion Evaluate Therapeutic Efficacy analysis->conclusion

Caption: General experimental workflow for NLRP3 inhibitor evaluation.

References

Safety Operating Guide

Navigating the Safe Disposal of 2,3,6,7-Tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step procedure for the safe disposal of 2,3,6,7-Tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one, a heterocyclic compound often used in medicinal chemistry. Adherence to these protocols is essential for minimizing risks and complying with regulatory standards.

I. Immediate Safety and Handling Precautions

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecification
Eye Protection Wear chemical safety goggles or a face shield.
Hand Protection Use chemically resistant gloves (e.g., nitrile, neoprene).
Body Protection Wear a laboratory coat, long-sleeved shirt, and long pants.
Respiratory In case of dust or aerosol generation, use a NIOSH-approved respirator with an appropriate particulate filter.

Always handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.

II. Step-by-Step Disposal Protocol

The following procedure is a general guideline based on best practices for the disposal of similar chemical compounds. It is imperative to consult and follow your institution's specific waste disposal policies and local regulations.

Step 1: Waste Segregation and Collection

  • Solid Waste:

    • Carefully collect any solid 2,3,6,7-Tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one waste, including unused product and contaminated materials (e.g., weighing paper, spatulas).

    • Place the solid waste into a clearly labeled, sealable, and chemically compatible waste container. The container should be designated for "Non-halogenated Organic Solid Waste."

  • Liquid Waste (Solutions):

    • If the compound is in a solvent, do not dispose of it down the drain.

    • Pour the liquid waste into a designated, labeled, and sealed container for "Non-halogenated Organic Liquid Waste." Ensure the container is compatible with the solvent used.

  • Contaminated Labware:

    • Disposable labware (e.g., pipette tips, gloves) that has come into contact with the compound should be placed in the solid waste container.

    • Reusable glassware should be decontaminated by rinsing with an appropriate solvent (e.g., ethanol or acetone), and the rinsate collected as liquid chemical waste.

Step 2: Waste Labeling and Storage

  • Clearly label the waste container with the full chemical name: "2,3,6,7-Tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one" and any solvents present.

  • Indicate the approximate amount of waste.

  • Store the sealed waste container in a designated, well-ventilated, and secure waste accumulation area, away from incompatible materials.

Step 3: Arrange for Professional Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the pickup and proper disposal of the waste.

  • Provide the waste disposal service with all necessary information about the chemical waste. Disposal will likely involve incineration at a licensed facility.[1][2]

Visualizing the Disposal Workflow

To further clarify the procedural steps, the following diagrams illustrate the logical flow of the disposal process.

cluster_prep Preparation cluster_waste_type Waste Segregation cluster_collection Collection & Labeling cluster_final Final Disposal start Start: Identify Waste ppe Don Appropriate PPE start->ppe solid Solid Waste ppe->solid liquid Liquid Waste ppe->liquid labware Contaminated Labware ppe->labware collect_solid Collect in Labeled Solid Waste Container solid->collect_solid collect_liquid Collect in Labeled Liquid Waste Container liquid->collect_liquid decontaminate Decontaminate or Dispose of Labware labware->decontaminate storage Store in Designated Waste Area collect_solid->storage collect_liquid->storage decontaminate->storage ehs Contact EHS for Professional Disposal storage->ehs end End: Disposal Complete ehs->end

Caption: Workflow for the proper disposal of 2,3,6,7-Tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one.

Key Experimental Protocols Cited (General)

While specific experimental data on the disposal of this compound is not publicly available, the recommended procedures are derived from standard laboratory safety protocols for analogous chemical substances. The core principle is the containment and proper disposal through a certified waste management vendor.

General Protocol for Handling Chemical Waste:

  • Identification and Classification: Determine the hazards of the chemical waste. Based on available data for similar compounds, 2,3,6,7-Tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one should be treated as a potentially hazardous chemical.

  • Segregation: Keep different types of chemical waste separate to avoid dangerous reactions. For this compound, segregate solid and liquid waste and keep it separate from halogenated solvents.

  • Containment: Use appropriate, sealed, and clearly labeled containers for waste accumulation.

  • Storage: Store waste in a designated, secure area with secondary containment to prevent spills.

  • Disposal: Transfer the waste to a licensed professional disposal service. Never dispose of such chemicals in the regular trash or down the sanitary sewer.[3]

References

Essential Safety and Operational Guide for Handling 2,3,6,7-Tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety and logistical information for the handling and disposal of 2,3,6,7-Tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one. The following procedures are based on best practices for handling similar chemical compounds and are intended for use by trained research, scientific, and drug development professionals.

Personal Protective Equipment (PPE)

When handling 2,3,6,7-Tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one, the following personal protective equipment is mandatory to ensure personal safety and prevent exposure.

PPE CategoryItemSpecification
Eye and Face Protection Safety GogglesWear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]
Skin Protection Protective GlovesWear appropriate protective gloves to prevent skin exposure.[1] Gloves must be inspected prior to use.
Protective ClothingWear appropriate protective clothing to prevent skin exposure.[1][2]
Respiratory Protection RespiratorUse a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[1]

Operational Plan: Safe Handling Protocol

Adherence to a strict operational protocol is essential to minimize risks during the handling of this compound.

  • Engineering Controls : Always handle the compound in a well-ventilated area.[2] The use of a chemical fume hood is strongly recommended to control exposure to airborne contaminants.

  • Personal Hygiene : Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory area.

  • Spill Management : In the event of a spill, do not allow the chemical to enter the environment.[1][3] Sweep up and shovel the material into suitable containers for disposal.[1] For larger spills, absorb with an inert material and place in an appropriate waste disposal container.

  • First Aid :

    • Eye Contact : Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids.[3] Seek immediate medical attention.[3]

    • Skin Contact : Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes.[3]

    • Ingestion : Do NOT induce vomiting.[3] Seek immediate medical attention.[3]

    • Inhalation : Remove to fresh air. If not breathing, give artificial respiration.[3]

Disposal Plan

Proper disposal of 2,3,6,7-Tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one and its containers is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Containers : Keep the chemical in suitable, closed containers for disposal.[3][4]

  • Disposal Method : Dispose of contents and container to an approved waste disposal plant.[3] All disposal practices must be in accordance with local, state, and federal regulations. Engage a licensed waste disposal contractor for removal of the material.

  • Contaminated Packaging : Empty containers may retain product residue and can be hazardous. Do not reuse containers.

Experimental Workflow

The following diagram outlines the standard workflow for safely handling 2,3,6,7-Tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review Safety Data Sheet (SDS) for similar compounds B Don Personal Protective Equipment (PPE) (Goggles, Gloves, Lab Coat) A->B C Work within a Chemical Fume Hood B->C Proceed to handling D Weigh and prepare the compound C->D E Conduct experiment D->E F Decontaminate work surfaces E->F Experiment complete G Segregate waste into labeled containers F->G H Dispose of waste via licensed contractor G->H

Caption: Workflow for Safe Handling of the Chemical.

References

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Reactant of Route 1
2,3,6,7-Tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.